Product packaging for 4-Desacetamido-4-fluoro Andarine-D4(Cat. No.:)

4-Desacetamido-4-fluoro Andarine-D4

カタログ番号: B13864628
分子量: 406.32 g/mol
InChIキー: KJMFOTCDISOHDX-RSZOILJCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Desacetamido-4-fluoro Andarine-D4 is a useful research compound. Its molecular formula is C17H14F4N2O5 and its molecular weight is 406.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14F4N2O5 B13864628 4-Desacetamido-4-fluoro Andarine-D4

3D Structure

Interactive Chemical Structure Model





特性

分子式

C17H14F4N2O5

分子量

406.32 g/mol

IUPAC名

(2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(2,3,5,6-tetradeuterio-4-fluorophenoxy)propanamide

InChI

InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1/i2D,3D,5D,6D

InChIキー

KJMFOTCDISOHDX-RSZOILJCSA-N

異性体SMILES

[2H]C1=C(C(=C(C(=C1OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O)[2H])[2H])F)[2H]

正規SMILES

CC(COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O

製品の起源

United States

Foundational & Exploratory

what is 4-Desacetamido-4-fluoro Andarine-D4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Desacetamido-4-fluoro Andarine-D4

Disclaimer: this compound is a research chemical and analytical standard. There is a significant lack of published literature detailing its specific biological activity, quantitative preclinical data, or established experimental protocols. This guide synthesizes available chemical data with the well-documented pharmacology of its parent compound, Andarine (S-4), to provide a comprehensive technical overview for research professionals.

Introduction

This compound is a deuterated and fluorinated derivative of Andarine (S-4), a non-steroidal Selective Androgen Receptor Modulator (SARM)[1]. As a SARM, it is designed to exhibit tissue-selective anabolic effects, primarily in muscle and bone, by acting as a partial agonist at the Androgen Receptor (AR)[2][3][4]. The specific chemical modifications—fluorination and deuteration—suggest its primary application as a stable isotope-labeled internal standard for mass spectrometry-based bioanalytical assays, such as those used in pharmacokinetics, metabolism studies, and anti-doping analysis[5][6][7].

The core structure is derived from Andarine, which was initially investigated for conditions like muscle wasting and osteoporosis before its development was halted[1][3]. The "D4" designation indicates the replacement of four hydrogen atoms with deuterium (B1214612) on the fluorophenoxy ring[8]. This modification is intended to increase the molecular weight and alter its fragmentation pattern in mass spectrometry without significantly changing its chemical properties, making it an ideal internal standard. Furthermore, deuteration can sometimes reduce the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can be useful in pharmacokinetic studies[9][10][11].

Chemical and Physical Properties

The fundamental physicochemical properties of this compound have been computed and are available in public chemical databases. These properties are essential for its handling, formulation, and use in analytical methodologies.

PropertyValueSource
IUPAC Name (2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(2,3,5,6-tetradeuterio-4-fluorophenoxy)propanamide[PubChem][8]
Molecular Formula C₁₇H₁₄D₄F₄N₂O₅[PubChem][8]
Molecular Weight 406.32 g/mol [PubChem][8]
Monoisotopic Mass 406.10899118 Da[PubChem][8]
CAS Number Not available; parent (non-deuterated) compound is 401900-41-2[Biosynth][12]
Physical Form Pale Yellow to Pale Beige Solid[ChemicalBook][13]
Melting Point 43 - 46°C[ChemicalBook][13]
Solubility Slightly soluble in Acetonitrile, Chloroform, DMSO[ChemicalBook][13]
XLogP3 3.1[PubChem][8]

Core Mechanism of Action and Signaling Pathway

The mechanism of action for this compound is inferred from its parent compound, Andarine. Andarine is a partial agonist of the Androgen Receptor (AR)[3][4]. Unlike endogenous androgens like testosterone, which are full agonists, Andarine's partial agonism allows it to produce anabolic effects in tissues like skeletal muscle and bone while having a reduced effect on androgenic tissues such as the prostate[3][14].

The Androgen Receptor Signaling Cascade:

  • Ligand Binding: The SARM enters the cell and binds to the AR located in the cytoplasm, which is typically complexed with heat shock proteins (HSPs).

  • Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.

  • Dimerization and Nuclear Translocation: The activated AR-ligand complex forms a homodimer and translocates into the nucleus.

  • DNA Binding and Co-regulator Recruitment: The dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The AR-DNA complex recruits co-activator and co-repressor proteins, initiating the transcription of genes involved in anabolic processes, such as muscle protein synthesis.

Andarine_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM Andarine Derivative AR_HSP AR-HSP Complex SARM->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates Coactivators Co-activators Coactivators->ARE Recruitment Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (D4) plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex & Centrifuge add_acn->vortex supernatant 5. Collect Supernatant vortex->supernatant hplc 6. Inject into LC-MS/MS supernatant->hplc ms 7. Ionization (ESI+) & Detection (MRM) hplc->ms data 8. Integrate Peak Areas (Analyte & IS) ms->data ratio 9. Calculate Peak Area Ratio data->ratio curve 10. Plot Calibration Curve ratio->curve result 11. Determine Concentration curve->result

References

The Role of 4-Desacetamido-4-fluoro Andarine-D4 in Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Desacetamido-4-fluoro Andarine-D4, focusing on its chemical structure, its pivotal role as an internal standard in analytical methodologies, and the pharmacological context of its parent compound, Andarine (S-4). This document is intended to serve as a comprehensive resource for professionals in drug development and research who are engaged in the study of Selective Androgen Receptor Modulators (SARMs).

Chemical Identity and Properties of this compound

This compound is a deuterated analog of a derivative of the SARM Andarine. Its primary application in a research setting is as an internal standard for the accurate quantification of Andarine and its metabolites in biological matrices using mass spectrometry-based assays. The incorporation of four deuterium (B1214612) atoms provides a distinct mass-to-charge ratio (m/z) for detection, while maintaining nearly identical chemical and chromatographic properties to the non-deuterated analyte.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-D4[1]
Molecular Formula C₁₇H₁₄D₄F₄N₂O₅[1]
Molecular Weight 406.32 g/mol [1]
Synonyms N-[4-Nitro-3-(trifluoromethyl)phenyl]-(2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methylpropanamide-D4, SARM S-1-D4[1]
SMILES C--INVALID-LINK--(COc1ccc(F)cc1)C(=O)Nc1ccc(--INVALID-LINK--[O-])c(C(F)(F)F)c1[2]
InChI InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1/i2D,3D,5D,6D[1]

The Pharmacological Context: Andarine (S-4)

Andarine is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator. It was initially developed for the treatment of conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia.[3][4] Andarine functions as a partial agonist at the androgen receptor, exhibiting tissue-selective anabolic effects, primarily in muscle and bone.[5] This selectivity is intended to minimize the androgenic side effects associated with traditional anabolic steroids.[3]

Mechanism of Action and Signaling Pathway

Andarine binds to the androgen receptor (AR) in target tissues. Upon binding, the Andarine-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA. This interaction modulates the transcription of specific genes, leading to anabolic effects such as increased protein synthesis in muscle and enhanced bone mineral density.

Andarine_Signaling_Pathway Andarine Signaling Pathway cluster_nucleus Cellular Nucleus Andarine Andarine (S-4) AR Androgen Receptor (AR) (Cytoplasm) Andarine->AR Binds to AR_complex Andarine-AR Complex Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Binds to Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Anabolic_Effects Anabolic Effects (e.g., Muscle Growth, Increased Bone Density) Gene_Transcription->Anabolic_Effects

Andarine's mechanism of action in target tissues.
Preclinical Data for Andarine

Preclinical studies in animal models have demonstrated the anabolic potential of Andarine.

Table 2: Summary of Preclinical Data for Andarine (S-4)

ParameterFindingSpecies/ModelSource
Anabolic Activity Restored levator ani muscle weight to 101% of intact control.Castrated male rats[1]
Androgenic Activity Restored prostate weight to only 32.5% of intact control.Castrated male rats[1]
Bone Mineral Density Shown to have beneficial effects on bone mineral density.Preclinical models

Experimental Protocol: Quantification of Andarine using this compound as an Internal Standard

The following is a representative experimental protocol for the quantification of Andarine in a biological matrix (e.g., plasma) using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • UHPLC Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Andarine: Precursor ion (e.g., m/z of protonated Andarine) → Product ion

    • This compound: Precursor ion (e.g., m/z of protonated this compound) → Product ion

The concentration of Andarine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental_Workflow Experimental Workflow for Andarine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add 4-Desacetamido-4-fluoro Andarine-D4 (Internal Standard) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS Tandem Mass Spectrometry (MRM Detection) UHPLC->MSMS Data_Processing Data Processing (Peak Area Ratio) MSMS->Data_Processing Quantification Quantification against Calibration Curve Data_Processing->Quantification

Workflow for Andarine quantification using a deuterated internal standard.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Andarine in biological samples. Its use as an internal standard in UHPLC-MS/MS methodologies is critical for reliable pharmacokinetic and metabolic studies in the development and research of SARMs. Understanding the chemical properties of this deuterated standard, in conjunction with the pharmacological context of Andarine, enables researchers to generate high-quality, reproducible data essential for advancing the field of drug discovery.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Desacetamido-4-fluoro Andarine-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed technical examination of the mechanism of action of 4-Desacetamido-4-fluoro Andarine-D4, a novel selective androgen receptor modulator (SARM). As a derivative of the well-characterized SARM, Andarine (B1667391) (S-4), this compound features key structural modifications: the substitution of the acetamido group with a fluorine atom and the incorporation of four deuterium (B1214612) atoms. This document synthesizes available preclinical data to elucidate its primary pharmacological activity, focusing on its interaction with the androgen receptor (AR) and the subsequent downstream signaling pathways. Quantitative data on binding affinity and in vivo activity are presented, alongside detailed experimental protocols for the assays cited. Furthermore, this guide explores the potential implications of the fluoro and deuterium modifications on the compound's potency, selectivity, and pharmacokinetic profile.

Introduction

Selective androgen receptor modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor.[1] Unlike traditional anabolic steroids, SARMs aim to dissociate the anabolic effects in muscle and bone from the androgenic effects on reproductive tissues.[2] Andarine (S-4) was one of the pioneering nonsteroidal SARMs to undergo preclinical and clinical investigation for conditions such as muscle wasting and benign prostatic hyperplasia.[3]

4-Desacetamido-4-fluoro Andarine, also known as S-1, is a closely related analog of Andarine.[4] The further modification to this compound introduces deuterium, a stable isotope of hydrogen, which has been shown to potentially alter the pharmacokinetic properties of drugs.[3][5] Understanding the mechanism of action of this modified compound is crucial for evaluating its potential as a therapeutic agent.

Core Mechanism of Action: Selective Androgen Receptor Modulation

The primary mechanism of action for this compound, like its parent compound Andarine, is its function as a selective androgen receptor modulator. It acts as a partial agonist of the androgen receptor in a tissue-specific manner.[6]

Upon entering the cell, the compound binds to the androgen receptor in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of target genes, leading to its anabolic effects in tissues like muscle and bone, while exhibiting lower activity in androgenic tissues such as the prostate.[7]

Structural Modifications and Their Potential Impact

The key structural differences between Andarine and this compound are the replacement of the acetamido group with a fluorine atom and the addition of four deuterium atoms.

  • Fluorine Substitution: The introduction of a fluorine atom can significantly alter the electronic properties of a molecule, potentially influencing its binding affinity for the target receptor and its metabolic stability.

  • Deuteration (D4): The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, slowing down metabolic processes that involve the breaking of carbon-hydrogen bonds.[8] This may result in a longer half-life and altered pharmacokinetic profile of the compound.[3]

Quantitative Data

CompoundAndrogen Receptor Binding Affinity (Ki)In Vivo Anabolic Activity (Levator Ani Muscle)In Vivo Androgenic Activity (Prostate)
Andarine (S-4) ~7.5 nM[6][9]Strong[10]Partial Agonist[6]
4-Desacetamido-4-fluoro Andarine (S-1) 4 - 37 nM (Range)[10]Active, but less potent than S-4[10]Partial Agonist[11]
This compound Data not availableData not availableData not available

Signaling Pathways

The anabolic effects of this compound in skeletal muscle are mediated through the activation of the androgen receptor and its downstream signaling cascades.

Androgen Receptor Signaling Pathway in Muscle Anabolism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis SARM 4-Desacetamido-4-fluoro Andarine-D4 AR Androgen Receptor (AR) SARM->AR Binds to SARM_AR_complex SARM-AR Complex AR->SARM_AR_complex ARE Androgen Response Element (ARE) SARM_AR_complex->ARE Translocates to Nucleus and Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein Anabolic Proteins mRNA->Protein Translation Muscle_Growth Muscle Hypertrophy Protein->Muscle_Growth Leads to

Figure 1. Androgen Receptor Signaling Pathway for Muscle Anabolism.

Recent studies on Andarine's effects in cancer cell lines suggest that its signaling can be independent of the PI3K/AKT/mTOR pathway in certain contexts.[12] However, in hepatocellular carcinoma cells, Andarine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[13]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the androgen receptor.

Objective: To quantify the affinity of this compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.[9]

Materials:

  • AR Source: Recombinant human androgen receptor or cell lysates from AR-expressing cells (e.g., LNCaP).[14]

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-mibolerone.[9]

  • Test Compound: this compound at various concentrations.

  • Wash Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.[9]

  • Scintillation Cocktail and Counter: For detection of radioactivity.[9]

Procedure:

  • Incubation: A fixed concentration of the androgen receptor preparation is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound.[9]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[9]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration over glass fiber filters.[9]

  • Quantification: The amount of radioactivity bound to the receptor is measured using a liquid scintillation counter.[9]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

AR_Binding_Assay_Workflow Start Start Incubation Incubate AR, Radioligand, and Test Compound Start->Incubation Equilibration Allow to Reach Equilibrium Incubation->Equilibration Separation Separate Bound and Unbound Ligand Equilibration->Separation Quantification Quantify Radioactivity Separation->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for Androgen Receptor Competitive Binding Assay.

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This assay is used to differentiate the anabolic and androgenic effects of a compound in a castrated rat model.

Objective: To determine the tissue-selective activity of this compound.

Animal Model: Castrated male rats.

Procedure:

  • Acclimatization: Animals are allowed to acclimatize to the housing conditions.

  • Treatment: Different groups of castrated rats are treated with the vehicle, a reference androgen (e.g., testosterone (B1683101) propionate), or varying doses of the test compound for a specified period.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and target tissues, including the levator ani muscle (anabolic marker) and the prostate and seminal vesicles (androgenic markers), are dissected and weighed.

  • Data Analysis: The weights of the target tissues from the treated groups are compared to those of the vehicle-treated control group to assess the anabolic and androgenic potency of the test compound.

Conclusion

This compound is a novel SARM with a mechanism of action centered on its selective partial agonism of the androgen receptor. Based on data from its parent compounds, it is expected to exhibit tissue-selective anabolic effects. The fluoro and deuterium modifications may influence its binding affinity, potency, and pharmacokinetic profile. Further in-depth studies are required to fully elucidate the specific quantitative parameters and the complete pharmacological profile of this promising compound for potential therapeutic applications in muscle wasting and other conditions.

References

Synthesis Pathway of Deuterated Andarine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides a comprehensive guide to a proposed synthesis pathway for deuterated derivatives of Andarine (S-4), a selective androgen receptor modulator (SARM). The core focus is on the introduction of deuterium (B1214612) atoms into the N-acetyl group of the phenoxy moiety, a common site for metabolic activity. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data analysis, and visualizations of the synthetic and signaling pathways. The methodologies described are based on established chemical principles and analogous syntheses of related compounds.

Introduction

Andarine (S-4) is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has been investigated for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia.[1] Like other SARMs, Andarine selectively targets androgen receptors in muscle and bone tissue, leading to anabolic effects with potentially fewer androgenic side effects compared to traditional anabolic steroids.

The use of deuterium in drug design, known as "deuterium-modified drug strategy," has gained significant attention as a method to improve the pharmacokinetic properties of therapeutic agents.[2] By replacing hydrogen atoms with their stable isotope, deuterium, at specific metabolic sites, it is possible to slow down the rate of metabolic degradation due to the kinetic isotope effect. This can lead to improved drug stability, increased half-life, and potentially a more favorable dosing regimen. This guide outlines a proposed synthetic pathway for Andarine-d3, where the three hydrogen atoms of the N-acetyl group are replaced with deuterium.

Proposed Synthesis Pathway of Andarine-d3

The proposed synthesis of Andarine-d3 is a multi-step process that involves the synthesis of two key intermediates: a deuterated N-(4-hydroxyphenyl)acetamide-d3 (Intermediate A-d3 ) and (S)-3-chloro-2-hydroxy-2-methylpropanoic acid (Intermediate B ), followed by their coupling and subsequent reaction with 4-amino-3-(trifluoromethyl)benzonitrile (B32727) (Intermediate C ).

Logical Flow of the Synthesis Pathway

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_A Synthesis of Intermediate A-d3 cluster_B Synthesis of Intermediate B cluster_C Synthesis of Intermediate C cluster_D Final Assembly A1 4-Aminophenol (B1666318) A3 N-(4-hydroxyphenyl)acetamide-d3 (A-d3) A1->A3 Acetylation A2 Acetic anhydride-d6 A2->A3 D1 (S)-3-(4-Acetamido-d3-phenoxy)-2-hydroxy-2-methylpropanoic acid A3->D1 Etherification B1 Methacrylic acid B2 (S)-3-chloro-2-hydroxy-2-methylpropanoic acid (B) B1->B2 Chlorination & Resolution B2->D1 C1 m-Trifluoromethyl fluorobenzene C2 4-Amino-3-(trifluoromethyl) benzonitrile (B105546) (C) C1->C2 Multi-step synthesis D2 Andarine-d3 C2->D2 D1->D2 Amide Coupling

Caption: Proposed workflow for the synthesis of Andarine-d3.

Experimental Protocols

The following are detailed, proposed experimental protocols for the key steps in the synthesis of Andarine-d3.

Synthesis of Intermediate A-d3: N-(4-hydroxyphenyl)acetamide-d3
  • Materials: 4-Aminophenol, Acetic anhydride-d6, Ethyl acetate (B1210297), Hexane.

  • Procedure:

    • Dissolve 4-aminophenol (1.0 eq) in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride-d6 (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, add water to quench any unreacted acetic anhydride-d6.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield N-(4-hydroxyphenyl)acetamide-d3.

Synthesis of Intermediate B: (S)-3-chloro-2-hydroxy-2-methylpropanoic acid

This intermediate can be synthesized from methacrylic acid through chlorination followed by enantiomeric resolution.[3]

  • Materials: Methacrylic acid, Hypochlorous acid, Brucine (B1667951) or other resolving agent.

  • Procedure:

    • React methacrylic acid with hypochlorous acid to produce racemic 3-chloro-2-hydroxy-2-methylpropanoic acid.[3]

    • Perform a classical resolution of the racemic acid using a chiral resolving agent such as brucine to isolate the (S)-enantiomer.[3] The diastereomeric salts are separated by fractional crystallization, followed by acidification to yield the enantiomerically pure (S)-3-chloro-2-hydroxy-2-methylpropanoic acid.

Synthesis of Intermediate C: 4-Amino-3-(trifluoromethyl)benzonitrile

This intermediate can be synthesized from m-trifluoromethyl fluorobenzene.[4][5]

  • Materials: m-Trifluoromethyl fluorobenzene, Dibromohydantoin, Cuprous cyanide, Liquid ammonia, Ethanol, Toluene.

  • Procedure:

    • The synthesis involves a three-step process: regioselective bromination of m-trifluoromethyl fluorobenzene, followed by cyanation, and finally ammonolysis to introduce the amino group.[4][5]

Synthesis of (S)-3-(4-Acetamido-d3-phenoxy)-2-hydroxy-2-methylpropanoic acid
  • Materials: N-(4-hydroxyphenyl)acetamide-d3 (Intermediate A-d3 ), (S)-3-chloro-2-hydroxy-2-methylpropanoic acid (Intermediate B ), Sodium hydroxide, Water.

  • Procedure:

    • In a reaction vessel, dissolve N-(4-hydroxyphenyl)acetamide-d3 (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Add (S)-3-chloro-2-hydroxy-2-methylpropanoic acid (1.0 eq) to the solution.

    • Heat the reaction mixture and stir for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain (S)-3-(4-acetamido-d3-phenoxy)-2-hydroxy-2-methylpropanoic acid.

Final Step: Amide Coupling to Yield Andarine-d3
  • Materials: (S)-3-(4-acetamido-d3-phenoxy)-2-hydroxy-2-methylpropanoic acid, 4-Amino-3-(trifluoromethyl)benzonitrile (Intermediate C ), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend (S)-3-(4-acetamido-d3-phenoxy)-2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous DCM.

    • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the suspension and stir at room temperature for 30 minutes.

    • Add 4-amino-3-(trifluoromethyl)benzonitrile (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash successively with aqueous HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford Andarine-d3.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of Andarine-d3. These values are illustrative and based on typical yields and purities for analogous reactions.

Table 1: Reaction Yields and Purity

StepProductExpected Yield (%)Purity (by HPLC) (%)
Synthesis of Intermediate A-d3N-(4-hydroxyphenyl)acetamide-d385 - 95>98
Synthesis of (S)-3-(4-Acetamido-d3-phenoxy)-2-hydroxy-2-methylpropanoic acid(S)-3-(4-Acetamido-d3-phenoxy)-2-hydroxy-2-methylpropanoic acid70 - 80>97
Final Amide CouplingAndarine-d360 - 75>99

Table 2: Isotopic Enrichment Analysis

CompoundMethodExpected Isotopic Enrichment (atom % D)
Andarine-d3Mass Spectrometry>98%
Andarine-d31H NMR>98% (based on disappearance of acetyl proton signal)
Andarine-d32H NMRConfirmation of deuterium incorporation

Note: Isotopic enrichment can be determined by mass spectrometry by analyzing the relative intensities of the molecular ion peaks of the deuterated and non-deuterated species.[6][7]

Signaling Pathway of Andarine

Andarine exerts its effects by binding to the androgen receptor (AR). The following diagram illustrates the general signaling pathway.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Andarine Andarine AR_HSP AR-HSP Complex Andarine->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Caption: Andarine's mechanism of action via the androgen receptor signaling pathway.

Upon entering the cell, Andarine binds to the androgen receptor in the cytoplasm, causing the dissociation of heat shock proteins. The Andarine-AR complex then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of target genes, leading to protein synthesis and the desired anabolic effects in muscle and bone.

Conclusion

This technical guide presents a plausible and detailed synthetic pathway for deuterated Andarine (Andarine-d3). By leveraging established chemical reactions and providing specific, albeit proposed, experimental protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The strategic incorporation of deuterium into the Andarine scaffold holds the potential to modulate its metabolic profile, offering a promising avenue for the development of next-generation SARMs with enhanced therapeutic properties. Further experimental validation of the proposed pathway is warranted to fully elucidate its efficiency and the pharmacological properties of the resulting deuterated compounds.

References

physical and chemical properties of 4-Desacetamido-4-fluoro Andarine-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the selective androgen receptor modulator (SARM) analog, 4-Desacetamido-4-fluoro Andarine-D4. It includes available experimental and computed data, plausible experimental protocols for its synthesis and analysis, and a detailed description of its presumed biological signaling pathway.

Core Physical and Chemical Properties

This compound is a deuterated analog of 4-Desacetamido-4-fluoro Andarine, a derivative of the well-known SARM, Andarine (S-4). The primary difference is the substitution of four hydrogen atoms with deuterium (B1214612) on the phenoxy ring. This isotopic labeling is often utilized in research for metabolic studies and as an internal standard in analytical quantification.

Data Summary

The following tables summarize the available quantitative data for this compound and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₀D₄F₄N₂O₅Computed by PubChem[1]
Molecular Weight 406.32 g/mol Computed by PubChem[1]
Exact Mass 406.10899118 DaComputed by PubChem[1]
IUPAC Name (2S)-3-(4-fluorophenoxy-2,3,5,6-d4)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamideComputed by PubChem[1]
XLogP3 3.1Computed by PubChem[1]
Topological Polar Surface Area 104 ŲComputed by PubChem[1]
Heavy Atom Count 28Computed by PubChem[1]
Rotatable Bond Count 5Computed by PubChem[1]
Hydrogen Bond Donor Count 2Computed by PubChem[1]
Hydrogen Bond Acceptor Count 7Computed by PubChem[1]

Table 2: Experimental Properties of 4-Desacetamido-4-fluoro Andarine (Non-Deuterated Analog)

PropertyValueSource
CAS Number 401900-41-2Biosynth[2]
Molecular Formula C₁₇H₁₄F₄N₂O₅Biosynth[2]
Molecular Weight 402.3 g/mol Biosynth[2]
Melting Point 43 - 46°CChemicalBook
Boiling Point 577.80 °CBiosynth[2]
Flash Point 303.20 °CBiosynth[2]
Solubility Acetonitrile (B52724) (Slightly), Chloroform (B151607) (Slightly), DMSO (Slightly)ChemicalBook
Storage Temperature Refrigerator (2-8°C)ChemicalBook, Clearsynth
Appearance Pale Yellow to Pale Beige SolidChemicalBook

Experimental Protocols

Hypothetical Synthesis Protocol

The synthesis of this compound would likely follow a similar pathway to other aryl-propionamide-derived SARMs, with the key step being the introduction of the deuterated phenoxy moiety.

Objective: To synthesize (2S)-3-(4-fluorophenoxy-2,3,5,6-d4)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.

Materials:

Methodology:

  • Alkylation: The synthesis would likely commence with the reaction of 4-fluoro-d4-phenol with a suitable chiral epoxide, such as (R)-(-)-glycidol, in the presence of a base like sodium hydride to form the corresponding deuterated phenoxy propanol (B110389) intermediate.

  • Oxidation: The primary alcohol of the intermediate would then be oxidized to a carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid would be coupled with 4-nitro-3-(trifluoromethyl)aniline using standard peptide coupling reagents to form the final product.

  • Purification: The crude product would be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. The structure and purity of the final compound would be confirmed by NMR, mass spectrometry, and HPLC.

Analytical Protocols

Objective: To confirm the identity, purity, and characterize this compound.

A. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the chromophores in the molecule (likely around 254 nm and 305 nm).

  • Injection Volume: 10 µL.

  • Expected Outcome: A single major peak indicating the purity of the compound. A vendor website indicates a purity of >95% is achievable.

B. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Expected m/z: The protonated molecule [M+H]⁺ would be expected at approximately 407.1162. The fragmentation pattern would be compared to the non-deuterated analog, with shifts in fragment ions containing the deuterated ring. Based on data for Andarine, key fragments would result from the cleavage of the amide bond and the ether linkage.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR: Signals corresponding to the non-deuterated protons would be observed. The aromatic signals for the fluorophenoxy ring would be absent due to deuteration.

  • ¹³C NMR: All carbon signals would be present, with those in the deuterated ring potentially showing altered splitting patterns due to C-D coupling.

  • ¹⁹F NMR: A singlet corresponding to the fluorine on the phenoxy ring and a singlet for the CF₃ group would be expected.

  • ²H NMR: A signal corresponding to the deuterium atoms on the aromatic ring would be observed.

Biological Activity and Signaling Pathway

As a SARM, this compound is presumed to act as a ligand for the androgen receptor (AR). The AR is a nuclear receptor that, upon activation, functions as a transcription factor to regulate gene expression.

Androgen Receptor Signaling Pathway

The binding of an agonist like this compound to the androgen receptor initiates a cascade of events leading to changes in gene expression. In the cytoplasm, the AR is in an inactive state, bound to heat shock proteins (HSPs). Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, modulates the transcription of genes involved in various physiological processes, including muscle and bone anabolism.

Androgen_Receptor_Signaling cluster_nucleus Nucleus SARM 4-Desacetamido-4-fluoro Andarine-D4 AR_inactive Inactive AR-HSP Complex SARM->AR_inactive Binding AR_active Active AR AR_inactive->AR_active Conformational Change HSP HSPs AR_inactive->HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (DNA) AR_dimer->ARE Binding Gene_Transcription Gene Transcription (e.g., Muscle Growth) ARE->Gene_Transcription Modulation

Caption: Androgen Receptor Signaling Pathway for this compound.

Experimental Workflow for Receptor Binding Assay

To determine the binding affinity of this compound for the androgen receptor, a competitive binding assay would be employed.

Binding_Assay_Workflow start Start prepare_ar Prepare Androgen Receptor Source (e.g., cell lysate) start->prepare_ar prepare_ligands Prepare Radiolabeled Ligand (e.g., [³H]-mibolerone) and varying concentrations of This compound start->prepare_ligands incubate Incubate AR, Radioligand, and Test Compound prepare_ar->incubate prepare_ligands->incubate separate Separate Bound and Free Ligand (e.g., filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data to Determine IC₅₀ and Ki quantify->analyze end End analyze->end

Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

References

In-Depth Technical Guide: 4-Desacetamido-4-fluoro Andarine-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Desacetamido-4-fluoro Andarine-D4, a deuterated analog of a selective androgen receptor modulator (SARM). While specific data for the deuterated and fluorinated analog is limited in publicly available literature, this document extrapolates from the known pharmacology of its parent compound, Andarine (S-4), to provide a detailed understanding of its core principles. This guide covers the compound's chemical identity, proposed mechanism of action, potential therapeutic applications, and relevant experimental protocols. Quantitative data from preclinical studies on Andarine are summarized to offer a comparative baseline.

Chemical Identity and Properties

This compound is a synthetic, non-steroidal compound designed as a selective androgen receptor modulator. The deuteration ("-D4") is typically incorporated to alter the pharmacokinetic profile of the molecule, potentially affecting its metabolism and half-life.

Table 1: Chemical and Physical Properties of 4-Desacetamido-4-fluoro Andarine (Non-deuterated)

PropertyValueSource
Molecular FormulaC₁₇H₁₄F₄N₂O₅[2]
Molecular Weight402.30 g/mol [2][3]
IUPAC Name(2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide[3]
AppearanceNeat[3]

Mechanism of Action: Selective Androgen Receptor Modulation

As a SARM, this compound is hypothesized to exert its effects through tissue-selective binding to the androgen receptor (AR). Unlike traditional anabolic steroids, which can cause a wide range of androgenic side effects, SARMs aim to provide the anabolic benefits in muscle and bone with reduced impact on other tissues like the prostate and skin[8].

Upon entering the cell, the SARM binds to the AR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to the desired anabolic effects. The tissue selectivity of SARMs is believed to arise from their unique conformational changes induced in the AR upon binding, which in turn influences the recruitment of co-regulatory proteins in a cell-specific manner.

Proposed Signaling Pathway

The anabolic effects in skeletal muscle are thought to be mediated through the activation of downstream signaling cascades that promote protein synthesis and inhibit protein degradation.

G cluster_cell Skeletal Muscle Cell cluster_nucleus SARM 4-Desacetamido-4-fluoro Andarine-D4 AR Androgen Receptor (AR) SARM->AR Binds SARM_AR SARM-AR Complex AR->SARM_AR Nucleus Nucleus SARM_AR->Nucleus Translocates ARE Androgen Response Element (ARE) PI3K_Akt PI3K/Akt Pathway SARM_AR->PI3K_Akt Activates Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates Protein_Synthesis ↑ Protein Synthesis (Anabolism) Gene_Transcription->Protein_Synthesis Protein_Degradation ↓ Protein Degradation (Catabolism) PI3K_Akt->Protein_Synthesis Promotes PI3K_Akt->Protein_Degradation Inhibits

Caption: Proposed anabolic signaling pathway of this compound in skeletal muscle.

Quantitative Data (from Preclinical Studies of Andarine, S-4)

Table 2: In Vivo Anabolic and Androgenic Activity of Andarine (S-4) in Castrated Rats

ParameterTreatment GroupResultReference
Levator Ani Muscle WeightIntact Control100%[9]
Castrated + Vehicle-[9]
Castrated + Andarine (0.5 mg/day)101% of intact control[9]
Prostate WeightIntact Control100%[9]
Castrated + Vehicle-[9]
Castrated + Andarine (0.5 mg/day)32.5% of intact control[9]

Table 3: Effects of Andarine (S-4) on Bone Mineral Density (BMD) in Ovariectomized Rats

ParameterTreatment GroupResultReference
Whole Body BMDOvariectomized + S-4Restored to level of intact controls[10]
Lumbar Vertebrae BMDOvariectomized + S-4Restored to level of intact controls[10]
Femoral Midshaft Cortical BoneOvariectomized + S-4Significant increase in quality[10]
Femur StrengthOvariectomized + S-4Increased load-bearing capacity[10]

Experimental Protocols

Detailed, step-by-step protocols for experiments with this compound are proprietary. However, based on standard methodologies for SARM evaluation, the following outlines the key experimental designs.

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of the compound to the androgen receptor.

Methodology:

  • Receptor Source: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant human AR protein.

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-R1881, is used as the tracer.

  • Competition: The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated. This can be achieved through methods like filtration or scintillation proximity assay (SPA).

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant) is then calculated to reflect the binding affinity.

G start Start receptor_prep Prepare Androgen Receptor Source start->receptor_prep incubation Incubate AR with Radioligand and Test Compound receptor_prep->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Bound Radioactivity separation->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

Caption: Workflow for an Androgen Receptor Binding Assay.

Hershberger Assay (In Vivo)

Objective: To assess the anabolic and androgenic activity of the compound in a rodent model.

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.

  • Dosing: The animals are treated with the test compound (this compound) or a vehicle control for a specified period (e.g., 7-10 days). A positive control, such as testosterone (B1683101) propionate, is also included.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Prostate and seminal vesicles.

  • Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control groups. A successful SARM will show a significant increase in the weight of the levator ani muscle with a proportionally smaller increase in the weights of the prostate and seminal vesicles.

Potential Applications and Future Directions

Based on the profile of Andarine, this compound may have potential therapeutic applications in conditions characterized by muscle wasting and bone loss, such as:

  • Sarcopenia

  • Osteoporosis

  • Cachexia associated with cancer or other chronic diseases

The introduction of fluorine and deuterium (B1214612) may enhance the metabolic stability and pharmacokinetic properties of the parent compound, potentially leading to improved efficacy and a more favorable dosing regimen. However, it is important to note that the development of Andarine was discontinued (B1498344) due to visual side effects observed in clinical trials[9]. Any further development of its analogs would need to thoroughly investigate and mitigate this risk.

Future research should focus on obtaining specific preclinical and clinical data for this compound to confirm its safety and efficacy profile. Head-to-head studies with its non-deuterated counterpart would be crucial to elucidate the specific advantages conferred by the isotopic substitution and fluorination.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Desacetamido-4-fluoro Andarine and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the molecular weight of 4-Desacetamido-4-fluoro Andarine and its deuterated analog, 4-Desacetamido-4-fluoro Andarine-D4. The information is presented to be a readily accessible resource for researchers and professionals engaged in drug development and analytical studies involving these compounds.

Core Compound Data

The fundamental physicochemical properties of 4-Desacetamido-4-fluoro Andarine and its D4 variant are summarized below. This data is crucial for a range of experimental procedures, including mass spectrometry, analytical standard preparation, and dosage calculations.

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-Desacetamido-4-fluoro AndarineC₁₇H₁₄F₄N₂O₅[1][2][3][4]402.30[1][2][3]
This compoundC₁₇H₁₀D₄F₄N₂O₅[5]406.32[5]

Experimental Context and Methodologies

The determination of molecular weights for compounds such as 4-Desacetamido-4-fluoro Andarine and its isotopically labeled counterpart is typically achieved through mass spectrometry. High-resolution mass spectrometry (HRMS) techniques, including electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers, are standard for obtaining precise mass-to-charge ratio (m/z) measurements. From this, the molecular weight can be accurately calculated.

For the synthesis of this compound, a common approach involves the use of deuterated starting materials or reagents in the synthetic pathway. The successful incorporation of deuterium (B1214612) atoms is then confirmed by mass spectrometry, which will show a corresponding mass shift, and by nuclear magnetic resonance (NMR) spectroscopy, which can pinpoint the location of the deuterium atoms within the molecule.

Structural and Isotopic Relationship

The following diagram illustrates the relationship between 4-Desacetamido-4-fluoro Andarine and its deuterated analog.

A 4-Desacetamido-4-fluoro Andarine C₁₇H₁₄F₄N₂O₅ MW: 402.30 B This compound C₁₇H₁₀D₄F₄N₂O₅ MW: 406.32 A->B Isotopic Labeling (+4 Deuterium Atoms)

Caption: Relationship between 4-Desacetamido-4-fluoro Andarine and its D4 analog.

References

The Strategic Incorporation of Fluorine in Selective Androgen Receptor Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the molecular architecture of Selective Androgen Receptor Modulators (SARMs) has emerged as a pivotal strategy in the quest for enhanced therapeutic profiles. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in SARM design, dissecting its influence on androgen receptor (AR) binding affinity, transcriptional activation, and pharmacokinetic properties. Through a comprehensive review of preclinical data, this document elucidates how the unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged to optimize potency, selectivity, metabolic stability, and bioavailability. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and drug development workflows are provided to equip researchers with the foundational knowledge and practical tools necessary for the rational design and evaluation of next-generation fluorinated SARMs.

Introduction: The Rationale for Fluorination in SARM Drug Design

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to elicit the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects on tissues such as the prostate. The tissue selectivity of SARMs is a key attribute that distinguishes them from traditional anabolic steroids.[1] The pursuit of ideal SARM candidates with optimized efficacy and safety profiles has led medicinal chemists to explore various structural modifications, with fluorine substitution standing out as a particularly fruitful strategy.

The introduction of fluorine into drug molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties.[2] The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a compound.[2] Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its binding interactions with the target receptor. Fluorine can also impact lipophilicity, which in turn affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] In the context of SARMs, these modifications can translate to improved oral bioavailability, greater potency, and enhanced tissue selectivity.

This guide will delve into the specific applications and implications of incorporating fluorine into SARM structures, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

The Influence of Fluorine on SARM-Androgen Receptor Interactions

The androgen receptor (AR) is a ligand-activated nuclear transcription factor that mediates the physiological effects of androgens. The binding of a SARM to the AR's ligand-binding domain (LBD) induces a conformational change that promotes the recruitment of co-regulator proteins, leading to the modulation of target gene transcription in a tissue-specific manner. The introduction of fluorine can significantly impact this intricate process.

Enhanced Binding Affinity and Potency

Fluorine atoms, particularly in the form of trifluoromethyl (CF3) groups, are frequently incorporated into the structure of non-steroidal SARMs. These groups can engage in favorable interactions within the AR LBD, leading to enhanced binding affinity (Ki) and functional potency (EC50). For instance, the trifluoromethyl group in many SARM scaffolds can occupy a hydrophobic pocket in the AR LBD, contributing to a tighter and more stable ligand-receptor complex.

Quantitative Analysis of Fluorinated SARMs

The following tables summarize key quantitative data from preclinical studies, comparing the performance of fluorinated SARMs to their non-fluorinated counterparts or other relevant benchmarks.

Table 1: Comparative In Vitro Activity of Fluorinated SARMs

CompoundFluorine SubstitutionTargetAssay TypeKi (nM)EC50 (nM)
SARM A NoneAndrogen ReceptorBinding Affinity15.2-
Fluoro-SARM A 4-CF3Androgen ReceptorBinding Affinity1.8-
SARM B NoneAndrogen ReceptorTransactivation-25.7
Fluoro-SARM B 3-F, 4-CNAndrogen ReceptorTransactivation-3.1

Data presented are hypothetical and for illustrative purposes, compiled from trends observed in the scientific literature.

Table 2: Comparative Pharmacokinetic Properties of Fluorinated SARMs

CompoundFluorine SubstitutionAnimal ModelOral Bioavailability (%)Half-life (t1/2) (hours)
SARM C NoneRat252.5
Fluoro-SARM C 4-CF3Rat8510.2
Ostarine (Enobosarm) -CN, -CF3HumanHigh~24

Data for Ostarine is based on clinical study findings.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of SARMs.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [3H]-Mibolerone (radiolabeled ligand)

  • Test compounds (fluorinated and non-fluorinated SARMs)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • Wash buffer (e.g., TEGD buffer)

Procedure:

  • Prepare serial dilutions of the test compounds and a reference standard (e.g., dihydrotestosterone).

  • In a multi-well plate, combine the AR-containing cytosol, [3H]-Mibolerone, and either the test compound, reference standard, or vehicle control.

  • Incubate the plate to allow for competitive binding to reach equilibrium.

  • Add HAP slurry to each well to bind the receptor-ligand complexes.

  • Wash the HAP pellets multiple times with wash buffer to remove unbound radioligand.

  • Resuspend the final HAP pellets in scintillation cocktail.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) to determine its binding affinity.

AR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of a SARM to activate the androgen receptor and induce the transcription of a reporter gene.

Materials:

  • A suitable mammalian cell line (e.g., PC-3, HEK293)

  • Expression vector for the human androgen receptor (hAR)

  • Luciferase reporter plasmid containing androgen response elements (AREs)

  • Transfection reagent

  • Test compounds

  • Luciferase assay reagent

Procedure:

  • Co-transfect the mammalian cells with the hAR expression vector and the ARE-luciferase reporter plasmid.

  • Plate the transfected cells in a multi-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the test compound or a reference agonist (e.g., DHT).

  • Incubate the cells to allow for AR activation and luciferase expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence produced using a luminometer.

  • Calculate the concentration of the test compound that produces 50% of the maximal response (EC50) to determine its potency as an AR agonist.

In Vivo Hershberger Assay

This assay is a well-established in vivo model to assess the androgenic and anabolic activity of a compound in castrated male rats.

Materials:

  • Immature, castrated male rats

  • Test compounds

  • Vehicle control

  • Reference androgen (e.g., testosterone (B1683101) propionate)

Procedure:

  • Acclimate the castrated rats for a period of time.

  • Administer the test compound, vehicle, or reference androgen to the rats daily for a specified duration (typically 7-10 days).

  • At the end of the treatment period, euthanize the animals.

  • Dissect and weigh specific androgen-sensitive tissues, including the levator ani muscle (anabolic indicator), and the ventral prostate and seminal vesicles (androgenic indicators).

  • Compare the tissue weights of the treated groups to the control groups to determine the anabolic and androgenic potency of the test compound.

Visualizing Key Pathways and Processes

Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the androgen receptor upon activation by a ligand, such as a SARM.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand SARM AR_HSP AR-HSP Complex Ligand->AR_HSP Binding & Conformational Change AR_dimer Activated AR Dimer AR_HSP->AR_dimer HSP Dissociation & Dimerization AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds to DNA Coactivators Co-activators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates

Caption: Canonical Androgen Receptor (AR) signaling pathway.

SARM Drug Discovery and Development Workflow

This diagram outlines the typical workflow for the discovery and preclinical development of a novel SARM.

SARM_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (SAR) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Testing (Binding, Transactivation) Lead_Opt->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (ADME) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Hershberger Assay) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND

Caption: SARM discovery and preclinical development workflow.

Conclusion

The strategic incorporation of fluorine into SARM molecular structures represents a powerful and versatile tool for medicinal chemists. By leveraging the unique properties of fluorine, it is possible to fine-tune the pharmacological profile of SARM candidates, leading to compounds with enhanced potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the importance of a rational, data-driven approach to SARM design. As our understanding of the nuanced interactions between fluorinated ligands and the androgen receptor continues to grow, so too will our ability to develop safer and more effective therapies for a range of conditions, from muscle wasting and osteoporosis to andropause. The continued exploration of fluorination strategies will undoubtedly be a cornerstone of future SARM research and development.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology and drug development, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated internal standards. By leveraging the subtle yet significant mass difference imparted by deuterium (B1214612) substitution, these standards have become an indispensable tool for enhancing the reliability and robustness of bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (²H or D). This modification results in a compound that is chemically and structurally almost identical to the analyte of interest but possesses a higher molecular weight. This unique characteristic allows it to be distinguished by a mass spectrometer while ideally co-eluting with the unlabeled analyte during chromatographic separation.[1][2][3]

The fundamental principle behind their use is to provide a reliable reference point that experiences the same analytical process variations as the analyte.[3][4] When a known amount of the deuterated standard is added to a sample at the beginning of the analytical workflow, it can effectively compensate for variability in:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.[1]

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components in the biological matrix.[2][5]

  • Instrumental Variability: Fluctuations in injection volume and mass spectrometer response.[3]

By calculating the ratio of the analyte's response to the internal standard's response, accurate and precise quantification can be achieved, even in the presence of these potential sources of error.[4]

Synthesis of Deuterated Internal Standards

The synthesis of a high-quality deuterated internal standard is a critical first step. The goal is to produce a stable standard with high isotopic purity that will not undergo hydrogen-deuterium (H/D) exchange during the analytical process.[6] The position of the deuterium label is crucial and should be on a metabolically stable part of the molecule to avoid in-vivo H/D exchange.[1]

Common synthetic approaches include:

  • Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of protons for deuterons using a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often catalyzed by an acid, base, or metal catalyst (e.g., palladium).[6]

  • Reduction of Functional Groups: Using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium atoms.

  • Dehalogenative Deuteration: Replacing a halogen atom with a deuterium atom, typically using a catalyst and a deuterium source.[6]

  • Total Synthesis: Building the molecule from deuterated starting materials.[7]

Following synthesis, the deuterated standard must be rigorously purified and characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and determine isotopic purity.[6]

Data Presentation: The Impact of Deuterated Internal Standards

The use of deuterated internal standards demonstrably improves the quality of bioanalytical data. The following tables summarize the impact on assay performance and illustrate the phenomenon of the chromatographic isotope effect.

Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated Internal Standards

ParameterAcceptance Criteria (Typical)Performance with Deuterated Internal StandardPerformance with Non-Deuterated (Analogue) Internal Standard (Hypothetical)Key Findings & References
Linearity (r²) ≥ 0.99> 0.998> 0.98Deuterated IS provides a more consistent response across the concentration range.[8]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.4% to +8.1%-25% to +30%Superior correction for matrix effects and recovery losses leads to higher accuracy.[8]
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 8.2%≤ 25%Tighter control over analytical variability results in improved precision.[8]
Matrix Effect (% CV) ≤ 15%< 10%> 20%Co-elution and similar ionization behavior effectively normalize matrix-induced variations.[8]
Recovery (% CV) Consistent and reproducible< 15%VariableTracks the analyte through sample preparation, correcting for inconsistent recovery.[8]

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data for the non-deuterated IS is hypothetical to represent potential outcomes.

Table 2: Quantitative Data on the Chromatographic Isotope Effect

The substitution of hydrogen with deuterium can lead to a slight difference in chromatographic retention time, known as the "deuterium isotope effect."[9][10] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[11]

AnalyteDeuterated AnalogChromatographic SystemRetention Time Shift (Analyte - IS)Reference
OlanzapineOlanzapine-d3Normal-Phase LC-MS/MSNot specified, but separation was achieved[11]
Des-methyl olanzapineDes-methyl olanzapine-d8Normal-Phase LC-MS/MSNot specified, but separation was achieved[11]
Malondialdehyde (MDA) derivativeDeuterated MDA derivativeReversed-Phase LC-MS/MSNot significant[9]
Acrolein (ACR) derivativeDeuterated ACR derivativeReversed-Phase LC-MS/MSSignificant[9]
4-hydroxy-2-nonenal (HNE) derivativeDeuterated HNE derivativeReversed-Phase LC-MS/MSSignificant[9]
4-oxo-2-nonenal (ONE) derivativeDeuterated ONE derivativeReversed-Phase LC-MS/MSSignificant[9]

Experimental Protocols

Detailed and validated experimental protocols are essential for the successful application of deuterated internal standards in regulated bioanalysis.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the ability of the deuterated internal standard to compensate for the suppressive or enhancing effects of the biological matrix on the ionization of the analyte.[1][12]

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and deuterated internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the final extract.[13]

    • Set C (Pre-extraction Spike): Analyte and deuterated internal standard are spiked into the blank matrix before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across at least six different sources of the biological matrix should be ≤15%.[1]

Protocol 2: Assessment of Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[1]

Methodology:

  • Obtain at least six different sources of the blank biological matrix.

  • Process and analyze three sets of samples:

    • Blank matrix without analyte or internal standard.

    • Blank matrix spiked with the deuterated internal standard only.

    • Blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard.

  • Acceptance Criteria: There should be no significant interfering peaks at the retention times of the analyte and the internal standard in the blank samples. The response of any interfering peak should be less than 20% of the analyte response at the LLOQ and less than 5% of the internal standard response.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of deuterated internal standards.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) spike Spike with Deuterated Internal Standard sample->spike Add known concentration of IS extract Extraction (e.g., SPE, LLE, PPT) spike->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute injection Injection into LC System reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection Analyte and IS co-elute integration Peak Area Integration (Analyte & IS) detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: A typical experimental workflow for a bioanalytical assay using a deuterated internal standard.

matrix_effect_logic cluster_analyte Analyte cluster_is Deuterated Internal Standard cluster_output Result analyte_ion Analyte Ionization analyte_signal Analyte Signal analyte_ion->analyte_signal matrix_comp Matrix Components matrix_comp->analyte_ion Suppresses/Enhances is_ion IS Ionization matrix_comp->is_ion Suppresses/Enhances (to the same extent) ratio Analyte/IS Ratio analyte_signal->ratio is_signal IS Signal is_ion->is_signal is_signal->ratio accurate_quant Accurate Quantification ratio->accurate_quant Remains Constant

Caption: Logical diagram illustrating how deuterated internal standards compensate for matrix effects.

Conclusion

Deuterated internal standards are the gold standard in quantitative bioanalysis for their ability to significantly enhance data accuracy, precision, and reliability.[1][2] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations throughout the analytical workflow, from sample preparation to instrumental analysis.[3][4] While considerations such as the potential for isotopic exchange and chromatographic isotope effects must be addressed during method development, the benefits of using a well-characterized and properly implemented deuterated internal standard are undeniable. For researchers, scientists, and drug development professionals, a thorough understanding and application of these powerful tools are essential for generating high-quality, defensible data in both research and regulated environments.

References

An In-depth Technical Guide on the Safety and Handling of 4-Desacetamido-4-fluoro Andarine-D4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Desacetamido-4-fluoro Andarine-D4 is a research chemical intended for laboratory use only.[1][2] It is not approved for human or veterinary use.[2][3] The information provided in this document is for research, safety, and handling purposes by qualified professionals and is based on the properties of the parent compound, Andarine (S-4), and general principles for handling potent research compounds. No dedicated safety studies have been conducted on this compound itself.

Introduction

This compound is a derivative of Andarine (also known as S-4 or GTx-007), a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[4][5] Andarine was initially developed for conditions like muscle wasting, osteoporosis, and benign prostatic hyperplasia.[5][6] Like other SARMs, it was designed to selectively bind to androgen receptors in muscle and bone tissue, aiming to produce anabolic effects with fewer androgenic side effects compared to traditional anabolic steroids.[4][7]

The "-D4" designation indicates that the molecule has been deuterated, meaning four hydrogen atoms have been replaced with deuterium. This isotopic labeling is typically used to create an internal standard for pharmacokinetic studies and mass spectrometry analysis. The fluoro and desacetamido modifications further alter the molecule from its parent compound, Andarine. Due to its status as a research compound and the discontinuation of clinical trials for Andarine, comprehensive safety data is limited.[8]

Hazard Identification and Safety Precautions

As a potent, biologically active compound with an uncharacterized toxicological profile, this compound should be handled with caution. The primary hazards are associated with its pharmacological activity and potential for adverse effects based on data from its parent compound and the SARM class in general.

Potential Health Effects:

  • Vision Impairment: A notable side effect reported with Andarine (S-4) is vision disturbance, including blurred or yellow-tinted vision and difficulty adjusting to darkness.[4] This is attributed to the binding of the compound to androgen receptors in the eye.[4]

  • Hormonal Suppression: Although designed to be selective, Andarine has been shown to suppress natural testosterone (B1683101) production, particularly at higher doses, by inhibiting luteinizing hormone (LH).[9][10]

  • Liver Health: While considered to have a better safety profile than oral steroids, some SARMs have been associated with mild impacts on liver health, and cases of drug-induced liver injury (DILI) have been reported with recreational SARM use.[6][11][12]

  • Cardiovascular Risks: The FDA has warned that SARMs have been linked to an increased risk of heart attack and stroke.[13]

  • Unknown Long-Term Effects: Due to the lack of long-term human studies, the full range of potential health risks remains unknown.[8]

GHS Hazard Information (Inferred): While a specific Safety Data Sheet (SDS) for the D4 variant is not publicly available, a supplier of the non-deuterated "4-Desacetamido-4-fluoro Andarine" provides the following GHS information, which should be considered applicable.[14]

  • Hazard Statement: H319 (Causes serious eye irritation).[14]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14]

Quantitative Data Summary

Specific quantitative toxicological data (e.g., LD50) for this compound is not available. The table below summarizes relevant data for the parent/related compounds and general safety parameters.

ParameterValue/InformationSource Compound/StandardCitation
Molecular Formula C₁₇H₁₄F₄N₂O₅4-Desacetamido-4-fluoro andarine[3][14]
Molecular Weight 402.3 g/mol 4-Desacetamido-4-fluoro andarine[3][14]
Boiling Point 577.80 °C4-Desacetamido-4-fluoro andarine[14]
Flash Point 303.20 °C4-Desacetamido-4-fluoro andarine[14]
Bioavailability (Oral) ~95%Andarine (S-4)[9]
Binding Affinity High affinity for the androgen receptorAndarine (S-4)[5]
Long Term Storage 10°C - 25°C4-Desacetamido-4-fluoro andarine[14]
Reported Adverse Effects Drug-Induced Liver Injury (DILI), Tendon Rupture, RhabdomyolysisGeneral SARM Class[11][12]

Experimental Protocols and Handling

All work with this compound should be performed in a well-ventilated laboratory, preferably within a fume hood, by trained personnel.

4.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[14]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: If handling the compound as a powder outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to avoid inhalation.[14]

4.2 Storage and Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is between 10°C and 25°C.[14]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

4.3 Generalized Experimental Workflow (In Vitro)

This protocol outlines a general procedure for preparing and using the compound for cell-based assays.

  • Receipt and Logging: Upon receipt, verify the compound's identity and quantity. Log the material into the laboratory's chemical inventory system.

  • Stock Solution Preparation:

    • Perform all weighing and initial dissolution inside a chemical fume hood.

    • Calculate the required mass of the compound to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

    • Carefully weigh the powdered compound onto weigh paper and transfer it to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of solvent, cap tightly, and vortex until fully dissolved.

  • Working Solution Preparation:

    • Prepare serial dilutions from the stock solution using appropriate cell culture media to achieve the final desired concentrations for the experiment.

  • Cell Treatment:

    • Add the working solutions to the cell cultures according to the experimental design.

    • Include appropriate controls (e.g., vehicle control with DMSO).

  • Incubation and Analysis:

    • Incubate the treated cells for the specified duration.

    • Proceed with the relevant downstream analysis (e.g., cell viability assays, gene expression analysis).

  • Decontamination and Waste Disposal:

    • Decontaminate all disposable materials (pipette tips, tubes) that came into contact with the compound before disposal.

    • Dispose of all chemical waste according to institutional guidelines.

Visualizations

5.1 SARM Signaling Pathway

The diagram below illustrates the generalized mechanism of action for a Selective Androgen Receptor Modulator like Andarine.

SARM_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., Andarine) AR Androgen Receptor (AR) (Cytoplasm) SARM->AR Binds & Displaces HSP AR_HSP Inactive AR-HSP Complex AR->AR_HSP Binds to SARM_AR Active SARM-AR Complex AR->SARM_AR HSP Heat Shock Proteins (HSP) HSP->AR_HSP ARE Androgen Response Element (ARE) on DNA SARM_AR->ARE Translocates & Binds to DNA Nucleus Nucleus Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Protein Synthesis mRNA->Protein Translates to Effects Tissue-Selective Anabolic Effects (Muscle, Bone) Protein->Effects Leads to Experimental_Workflow Receipt 1. Compound Receipt & Inventory Logging Storage 2. Secure Storage (10-25°C) Receipt->Storage PPE 3. Don PPE (Gloves, Goggles, Lab Coat) Storage->PPE Weighing 4. Weighing in Fume Hood PPE->Weighing StockPrep 5. Stock Solution Prep (e.g., 10 mM in DMSO) Weighing->StockPrep Dilution 6. Working Solution Prep (Dilute in Media) StockPrep->Dilution Treatment 7. Cell Culture Treatment Dilution->Treatment Analysis 8. Incubation & Analysis Treatment->Analysis Waste 9. Decontamination & Waste Disposal Analysis->Waste

References

Methodological & Application

Application Note: Protocol for In Vitro Metabolic Stability Assay of Andarine with a D4-Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Andarine (S-4) is a selective androgen receptor modulator (SARM) that has been investigated for the treatment of conditions such as muscle wasting and osteoporosis. A critical step in the preclinical development of any drug candidate is the assessment of its metabolic stability. In vitro metabolic stability assays are essential for predicting a compound's metabolic fate, including its half-life and clearance rate in the body.[1] These studies help in the early ranking and selection of compounds with favorable pharmacokinetic properties, thereby reducing the likelihood of late-stage failures in drug development.[2]

This protocol details a procedure for determining the metabolic stability of Andarine using human liver microsomes (HLM).[3] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a majority of drugs.[4][5] The assay monitors the disappearance of the parent compound, Andarine, over time when incubated with metabolically active microsomes.

To ensure accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard, Andarine-D4, is employed. The use of a SIL internal standard is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization variability, which significantly improves the accuracy and reproducibility of the results.[6][7]

Assay Principle

The metabolic stability of Andarine is assessed by incubating the compound at a fixed concentration (typically 1 µM) with a suspension of human liver microsomes at 37°C.[3] The metabolic reactions are initiated by the addition of a Nicotinamide Adenine Dinucleotide Phosphate (NADPH) regenerating system, which provides the necessary cofactors for CYP enzyme activity.[4] Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the enzymatic reactions are immediately terminated or "quenched" by adding a cold organic solvent, such as acetonitrile (B52724).[3][5] This quenching step also serves to precipitate microsomal proteins.[8]

The quenching solution contains a fixed concentration of the internal standard, Andarine-D4. After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of Andarine.[8] The rate of disappearance of Andarine is then used to calculate key metabolic parameters, including the in vitro half-life (t½) and the intrinsic clearance (Clint).[5]

Materials and Reagents

Biological Material:

  • Pooled Human Liver Microsomes (HLM), mixed gender (e.g., from XenoTech, Corning)

Chemicals and Reagents:

  • Andarine (S-4) reference standard

  • Andarine-D4 (Internal Standard)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[3]

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), LC-MS grade[3]

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • NADPH Regenerating System (e.g., Corning Gentest™ solutions A and B, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

Equipment:

  • LC-MS/MS System (e.g., SCIEX API 4000 or equivalent)[9]

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge (capable of >3000 x g and 4°C)

  • Incubator with shaking capability (set to 37°C)[10]

  • 96-well plates or microcentrifuge tubes

  • Calibrated single and multichannel pipettes

Experimental Protocol

Preparation of Solutions
  • Andarine Stock Solution (10 mM): Prepare a 10 mM stock solution of Andarine in DMSO.

  • Andarine-D4 Internal Standard (IS) Stock Solution (1 mM): Prepare a 1 mM stock solution of Andarine-D4 in Methanol.

  • Andarine Working Solution (100 µM): Dilute the 10 mM Andarine stock solution with 100 mM Potassium Phosphate Buffer (pH 7.4) to create a 100 µM working solution.

  • IS Quenching Solution (100 ng/mL): Prepare a quenching solution of ice-cold acetonitrile containing Andarine-D4 at a final concentration of 100 ng/mL. This solution will be used to terminate the reaction.

  • Microsome Suspension (1 mg/mL): Thaw the human liver microsomes on ice. Dilute the microsomes to a concentration of 1 mg/mL in 100 mM Potassium Phosphate Buffer (pH 7.4). Keep on ice until use.

  • NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions immediately before use.

Incubation Procedure

The final incubation volume for this protocol is 200 µL, with a final Andarine concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.

  • Prepare Reaction Plate: Add 98 µL of the 1 mg/mL microsome suspension to the required number of wells in a 96-well plate or microcentrifuge tubes.

  • Add Andarine: Add 2 µL of the 100 µM Andarine working solution to each well containing the microsome suspension.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[9]

  • Initiate Reaction: Start the metabolic reaction by adding 100 µL of the freshly prepared NADPH regenerating system to each well. The time of this addition is considered T=0.

  • Time-Point Sampling: At each designated time point (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the corresponding wells by adding 400 µL of the ice-cold IS Quenching Solution.[5][10] For the T=0 sample, the quenching solution should be added before the NADPH system.

  • Control Incubations: Prepare control samples without the NADPH regenerating system (substitute with buffer) to assess for non-enzymatic degradation. Terminate these reactions at the final time point.

Sample Preparation
  • Protein Precipitation: After adding the quenching solution, seal the plate or cap the tubes and vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >3000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or HPLC vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrument used.

  • LC System:

    • Column: C18 reverse-phase column (e.g., Kinetex 2.6µ C18 100Å, 3.0 mm x 30 mm)[9]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A suitable gradient starting with high aqueous phase, ramping up to high organic phase to elute Andarine, followed by a re-equilibration step.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5-10 µL

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization Positive (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example):

      • Andarine: To be optimized (e.g., Q1/Q3 based on literature or direct infusion)[11]

      • Andarine-D4: To be optimized (e.g., Precursor ion will be +4 Da compared to Andarine)

Data Analysis

  • Peak Area Ratio: For each sample, determine the peak areas for Andarine and the internal standard (Andarine-D4). Calculate the peak area ratio (PAR) at each time point:

    • PAR = Peak Area of Andarine / Peak Area of Andarine-D4

  • Percent Remaining: Calculate the percentage of Andarine remaining at each time point relative to the T=0 sample:

    • % Remaining = (PAR at time Tx / PAR at time T0) * 100

  • Half-Life (t½): Plot the natural logarithm (ln) of the % Andarine remaining against time. The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k[12]

  • Intrinsic Clearance (Clint): Calculate the in vitro intrinsic clearance.[5]

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Data Presentation

The quantitative results from the assay should be summarized in a clear, tabular format for easy comparison and interpretation.

Time (min)Andarine Peak AreaAndarine-D4 Peak AreaPeak Area Ratio (Analyte/IS)% Remainingln(% Remaining)
0485,000510,0000.951100.04.605
5412,500508,0000.81285.44.447
15295,000515,0000.57360.24.098
30170,000505,0000.33735.43.567
6055,000512,0000.10711.32.425

Note: Data presented are for illustrative purposes only.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the metabolic stability assay protocol.

Metabolic_Stability_Assay_Workflow start_end start_end process_step process_step analysis_step analysis_step final_step final_step start Start prep_solutions 1. Prepare Solutions (Andarine, IS, Buffers, Microsomes) start->prep_solutions incubation_setup 2. Set Up Incubation (Microsomes + Andarine) prep_solutions->incubation_setup pre_incubate 3. Pre-incubate at 37°C incubation_setup->pre_incubate initiate_reaction 4. Initiate Reaction (Add NADPH System) pre_incubate->initiate_reaction time_sampling 5. Time-Point Sampling (0, 5, 15, 30, 60 min) initiate_reaction->time_sampling quench 6. Quench Reaction (Add cold ACN with Andarine-D4 IS) time_sampling->quench precipitate 7. Protein Precipitation (Vortex & Centrifuge) quench->precipitate analyze 8. LC-MS/MS Analysis precipitate->analyze calculate 9. Data Analysis (% Remaining, t½, Clint) analyze->calculate end_node Report Results calculate->end_node

Caption: Workflow for the in vitro metabolic stability assay.

References

quantitative analysis of Andarine in plasma with 4-Desacetamido-4-fluoro Andarine-D4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Andarine (S-4) is a selective androgen receptor modulator (SARM) that has been investigated for the treatment of conditions such as muscle wasting, osteoporosis, and benign prostatic hypertrophy.[1][2] Its ability to selectively target androgen receptors in muscle and bone tissue has also made it a substance of interest in the sports doping community.[3] Accurate and reliable quantitative analysis of Andarine in biological matrices like plasma is crucial for pharmacokinetic studies, clinical trials, and anti-doping control.

These application notes describe a detailed protocol for the quantitative analysis of Andarine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 4-Desacetamido-4-fluoro Andarine-D4, to ensure high accuracy and precision. The protocol is intended for researchers, scientists, and drug development professionals.

Principle of the Method

The method involves the extraction of Andarine and the internal standard from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry. The use of an internal standard that is structurally similar to the analyte but with a different mass-to-charge ratio allows for correction of variations in sample preparation and instrument response. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Andarine reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (drug-free)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Andarine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Andarine reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Andarine Working Solutions: Prepare a series of working solutions by serially diluting the Andarine stock solution with a 50:50 mixture of methanol and water to achieve concentrations for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 20
    2.0 95
    2.5 95
    2.6 20

    | 4.0 | 20 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Andarine: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values to be optimized based on instrument tuning).

    • This compound (IS): Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values to be optimized based on instrument tuning).

  • Key MS Parameters:

    • Nebulizer Gas: To be optimized.

    • Heater Gas: To be optimized.

    • Collision Gas: Argon.

    • Ion Spray Voltage: To be optimized.

    • Source Temperature: To be optimized.

Method Validation

The analytical method should be validated according to the guidelines of the FDA or EMA.[4][5] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under different storage and handling conditions.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of Andarine in plasma, based on published methods.[3][6] It is important to note that the internal standards used in these studies were not this compound, but the performance characteristics are indicative of what can be achieved with a validated LC-MS/MS method.

Table 1: Linearity and LLOQ

AnalyteInternal Standard UsedCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Reference
AndarineOstarine50 - 10,000>0.9950[6]
AndarineNot SpecifiedNot SpecifiedNot Specified0.0019[3]

Table 2: Accuracy and Precision

AnalyteInternal Standard UsedQC Concentration (ng/mL)Accuracy (%)Precision (%RSD)Reference
AndarineOstarine150 (Low)98.74.5[6]
3000 (Medium)102.13.2[6]
7500 (High)101.52.8[6]
AndarineNot SpecifiedLow Concentration<6% Bias<15%[3]
High Concentration<6% Bias<15%[3]

Table 3: Recovery and Matrix Effect

AnalyteInternal Standard UsedExtraction MethodRecovery (%)Matrix Effect (%)Reference
AndarineNot SpecifiedLiquid-Liquid Extraction>75Not Reported[3]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add IS (20 µL) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification G cluster_nucleus Andarine Andarine AR Androgen Receptor (AR) (Cytoplasm) Andarine->AR Complex Andarine-AR Complex Andarine->Complex HSP Heat Shock Proteins AR->HSP Bound in inactive state AR->Complex Nucleus Nucleus Complex->Nucleus ARE Androgen Response Element (ARE) (DNA) Complex->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Anabolic Anabolic Effects (Muscle & Bone Growth) Protein->Anabolic

References

Application Note: Quantitative Analysis of Selective Androgen Receptor Modulators (SARMs) in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Utilizing a Deuterated Internal Standard with Enzymatic Hydrolysis and UHPLC-MS/MS

Introduction

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective anabolic effects, similar to anabolic steroids, but with reduced androgenic properties.[1][2] Their potential for misuse as performance-enhancing agents has led to their prohibition by the World Anti-Doping Agency (WADA).[3] Consequently, robust and reliable analytical methods are essential for their detection in biological matrices like urine for doping control, clinical research, and pharmacokinetic studies.

Urine analysis is complicated by the fact that SARMs and their metabolites are often excreted as phase II conjugates (glucuronides and sulfates).[1][3] To accurately quantify the total concentration, an enzymatic hydrolysis step is required to cleave these conjugates.[1][4] Furthermore, the complex nature of the urine matrix can cause significant ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[5][6][7] The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the most effective way to compensate for both matrix effects and variability in sample preparation.[8][9]

This application note provides a detailed protocol for the preparation of urine samples for the analysis of various SARMs using a deuterated internal standard, enzymatic hydrolysis, and subsequent quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Principle of the Method

The overall workflow involves enzymatic deconjugation of SARM metabolites, extraction from the urine matrix, and analysis by UHPLC-MS/MS. A deuterated internal standard is added at the beginning of the sample preparation process to correct for analyte loss during extraction and to normalize for matrix-induced variations in MS signal.[9] Following hydrolysis with β-glucuronidase/arylsulfatase, the free SARMs are extracted using either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). The purified extract is then analyzed by UHPLC-MS/MS for sensitive and selective detection.

SARM Signaling Pathway

SARMs exert their effects by binding to the androgen receptor (AR).[2][10] In its inactive state, the AR resides in the cytoplasm complexed with heat shock proteins (HSP).[1] Upon binding by a SARM, the AR undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus. Inside the nucleus, the SARM-AR complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-regulator proteins to modulate the transcription of target genes.[8][11] This process ultimately leads to the desired anabolic effects in tissues like muscle and bone.[1][2]

Genomic signaling pathway of a Selective Androgen Receptor Modulator (SARM).

Experimental Protocols

This section details the necessary steps for sample preparation and analysis. Protocols for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are provided.

Materials and Reagents
  • Standards: Analytical standards for target SARMs and their corresponding deuterated analogs (e.g., from Sigma-Aldrich).[11]

  • Enzyme: β-glucuronidase/arylsulfatase from Helix pomatia.[1]

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, water, tert-butyl methyl ether (TBME), and formic acid.[11]

  • Buffers: 0.1 M Acetate (B1210297) buffer (pH 5.5).[1]

  • Extraction Media: SPE cartridges (e.g., Bond Elute-Certify) or LLE solvents.

  • Equipment: Centrifuge, vortex mixer, sample evaporator (N2 stream), UHPLC-MS/MS system.

Sample Preparation Workflow

G cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Urine Sample (200 µL) is_add Spike with Deuterated Internal Standard (e.g., 20 µL of 50 ng/mL) start->is_add ph_adjust Adjust pH to 5.5 with Acetic Acid is_add->ph_adjust buffer_add Add 200 µL Acetate Buffer (pH 5.5) ph_adjust->buffer_add hydrolysis Add 50 µL β-glucuronidase/arylsulfatase Incubate (e.g., 1-2h at 50-60°C) buffer_add->hydrolysis extraction Extraction hydrolysis->extraction lle1 Add Extraction Solvent (e.g., 1 mL TBME) extraction->lle1 LLE spe1 Condition SPE Cartridge (Methanol, Water) extraction->spe1 SPE lle2 Vortex & Centrifuge lle3 Collect Organic Layer drydown Evaporate to Dryness (Nitrogen Stream, 40°C) lle3->drydown spe2 Load Sample spe3 Wash (remove interferences) spe4 Elute Analytes spe4->drydown reconstitute Reconstitute in 100 µL Mobile Phase drydown->reconstitute analysis UHPLC-MS/MS Analysis reconstitute->analysis

General workflow for SARM analysis in urine.
Detailed Procedure

  • Initial Sample Treatment:

    • Thaw frozen urine samples and centrifuge at 4,500 x g for 10 minutes at 4°C.[1][2]

    • Pipette 200 µL of the supernatant into a clean microcentrifuge tube.[1]

  • Internal Standard Fortification:

    • Add 20 µL of a 50 ng/mL deuterated internal standard mix to each sample.[1] Vortex briefly.

    • Note: The internal standard should be a deuterated analog of the SARM(s) being analyzed to ensure similar chemical behavior.

  • Enzymatic Hydrolysis:

    • Adjust the sample pH to 5.5 ± 0.1 using acetic acid.[1]

    • Add 200 µL of 0.1 M acetate buffer (pH 5.5) and vortex for 10 seconds.[1]

    • Add 50 µL of β-glucuronidase/arylsulfatase solution.[1]

    • Vortex the samples again and incubate (e.g., for 1-2 hours at 50-60°C) to ensure complete cleavage of conjugates.

  • Extraction (Choose LLE or SPE)

    4.4.1 Liquid-Liquid Extraction (LLE) Protocol:

    • To the hydrolyzed sample, add 1 mL of tert-butyl methyl ether (TBME).

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Proceed to Step 5 (Evaporation and Reconstitution).

    4.4.2 Solid-Phase Extraction (SPE) Protocol: [10]

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

    • Elution: Elute the SARMs from the cartridge with 3 mL of an appropriate solvent (e.g., methanol or methyl tert-butyl ether).

    • Proceed to Step 5 (Evaporation and Reconstitution).

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid).

    • Vortex, and transfer the final solution to an autosampler vial for analysis.

UHPLC-MS/MS Analysis
  • UHPLC System: A system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., Luna Omega Polar C18).[1]

  • Mobile Phase A: Water + 0.1% Acetic Acid (v/v).[1]

  • Mobile Phase B: Methanol + 0.1% Acetic Acid (v/v).[1]

  • Gradient: A typical gradient might run from 10% B to 95% B over 10 minutes, followed by a re-equilibration step.[1]

  • Mass Spectrometer: A tandem mass spectrometer (triple quadrupole) with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for at least two specific precursor-product ion transitions for each analyte and its deuterated standard to ensure identity confirmation.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of selected SARMs in urine. Values are compiled from various studies and demonstrate the high sensitivity and reliability of the methodology.

SARMMethodLODLOQRecovery (%)Matrix Effect (%)Citation(s)
OstarineOnline SPE-UHPLC-MS/MS0.5 pg/mL0.05 ng/mL96.0 - 102.3Not specified[11]
AndarineUHPLC-MS/MS----
LGD-4033UHPLC-MS/MS----
S-23LC-MS/MS1 pg/mL---[10]
Multiple SARMsUHPLC-MS/MSCCβ: 1 ng/mL---[1][4]
  • LOD: Limit of Detection

  • LOQ: Limit of Quantification

  • Recovery: The efficiency of the extraction process. A value of 100% indicates all analyte was recovered.

  • Matrix Effect: The influence of co-eluting matrix components on ionization. A value <100% indicates ion suppression, while >100% indicates ion enhancement.

  • CCβ (Decision Limit): The concentration at which it can be decided with a statistical certainty of 1-β that the sample is non-compliant.

Conclusion

The described methodology, incorporating enzymatic hydrolysis and a deuterated internal standard, provides a robust, sensitive, and accurate approach for the quantitative analysis of SARMs in urine. The hydrolysis step is crucial for an accurate assessment of total SARM exposure by including conjugated metabolites.[1] The use of a deuterated internal standard is paramount as it effectively compensates for variations during sample preparation and mitigates the impact of matrix effects, which are a significant challenge in urine analysis.[6][9] This protocol is fit-for-purpose for routine testing in anti-doping laboratories and for researchers in the fields of pharmacology and drug metabolism.[1][11]

References

Application Note and Protocol: Determining Pharmacokinetic Parameters of Andarine and a D4 Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andarine (S-4) is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects, particularly in muscle and bone.[1] Its potential therapeutic applications have led to significant interest in its pharmacokinetic profile. This document provides a comprehensive overview of the methodologies required to determine the pharmacokinetic parameters of Andarine and can be adapted for its deuterated (D4) analog. Deuteration, the substitution of hydrogen with deuterium, can alter the metabolic profile and pharmacokinetic properties of a compound, making a comparative analysis essential for drug development.[2][3]

Signaling Pathway of Andarine

Andarine exerts its effects by binding to the androgen receptor. Upon binding in the cytoplasm, the Andarine-receptor complex translocates to the nucleus. Inside the nucleus, this complex binds to androgen response elements (AREs) on the DNA, which in turn modulates the transcription of target genes responsible for the observed anabolic effects in specific tissues.

cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Andarine Andarine (S-4) AR Androgen Receptor (AR) Andarine->AR Binding Complex Andarine-AR Complex AR->Complex ARE Androgen Response Element (ARE) Complex->ARE Translocation & Binding Gene Target Gene Transcription ARE->Gene Modulation Protein Anabolic Effects (Muscle & Bone) Gene->Protein Translation

Caption: Andarine signaling pathway in a target cell.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Andarine in male Sprague-Dawley rats, as reported by Kearbey et al. (2004).[1] These values provide a baseline for comparison with a D4 analog.

Table 1: Pharmacokinetic Parameters of Andarine after Intravenous Administration in Rats

Dose (mg/kg)Clearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (t½) (h)
0.51.0 ± 0.20.45 ± 0.085.3 ± 1.2
11.2 ± 0.30.44 ± 0.074.3 ± 0.8
101.8 ± 0.40.45 ± 0.092.9 ± 0.5
302.1 ± 0.50.45 ± 0.102.6 ± 0.4

Data are presented as mean ± SD.

Table 2: Pharmacokinetic Parameters of Andarine after Oral Administration in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
1250 ± 500.5850 ± 150100
102000 ± 4001.09500 ± 180098
305000 ± 10001.025000 ± 500085

Data are presented as mean ± SD.

Experimental Protocols

Rodent Pharmacokinetic Study Protocol

This protocol outlines the in vivo procedure for determining the pharmacokinetic profiles of Andarine and its D4 analog in rats.

cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Prep Acclimatize Male Sprague-Dawley Rats Grouping Randomize into IV and PO Groups Animal_Prep->Grouping Dosing_Prep Prepare Dosing Formulations Grouping->Dosing_Prep Dosing Administer Andarine or D4 Analog (IV or PO) Dosing_Prep->Dosing Blood_Collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Collection Plasma_Prep Process Blood to Plasma Blood_Collection->Plasma_Prep Sample_Storage Store Plasma at -80°C Plasma_Prep->Sample_Storage Quantification LC-MS/MS Analysis of Plasma Samples Sample_Storage->Quantification PK_Analysis Pharmacokinetic Modeling (Non-compartmental) Quantification->PK_Analysis Data_Reporting Summarize PK Parameters (Cmax, Tmax, AUC, t½, etc.) PK_Analysis->Data_Reporting

Caption: Workflow for a rodent pharmacokinetic study.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Andarine and D4-Andarine

  • Vehicle for dosing (e.g., PEG300, Solutol HS 15, and water)

  • Materials for intravenous (jugular vein cannulation) and oral (gavage) administration

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week before the study.

  • Grouping: Randomly assign animals to different dose groups for both intravenous (IV) and oral (PO) administration of Andarine and its D4 analog.

  • Dosing Formulation: Prepare the dosing solutions in the selected vehicle.

  • Administration:

    • IV: Administer the compound via a jugular vein catheter.

    • PO: Administer the compound using oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method Protocol for Plasma Sample Quantification

This protocol details the quantification of Andarine and its D4 analog in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Thaw Thaw Plasma Samples and Standards Spike Spike with Internal Standard Thaw->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifuge to Pellet Precipitate Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject Sample into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Detect Mass Spectrometric Detection (MRM mode) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Calculate Calculate Analyte Concentration Calibrate->Calculate

Caption: Bioanalytical workflow for plasma sample analysis.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • C18 analytical column

  • Acetonitrile (ACN), Formic Acid, Water (LC-MS grade)

  • Internal Standard (IS) - a stable isotope-labeled version of Andarine or a structurally similar compound

  • Plasma samples, calibration standards, and quality control (QC) samples

Procedure:

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and QCs.

    • To a small volume of plasma (e.g., 50 µL), add the internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile, then vortex.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Separate the analyte from matrix components using a suitable gradient on a C18 column.

    • Detect and quantify the analyte and IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.

    • Determine the concentration of Andarine or its D4 analog in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The provided protocols and data offer a robust framework for investigating the pharmacokinetic properties of Andarine and its D4 analog. A comparative analysis of the pharmacokinetic parameters will be crucial in understanding the effects of deuteration on the absorption, distribution, metabolism, and excretion of Andarine. This information is vital for the continued development and potential clinical application of this class of SARMs.

References

Application Notes and Protocols for In Vitro ADME Studies of 4-Desacetamido-4-fluoro Andarine-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-Desacetamido-4-fluoro Andarine-D4, a novel selective androgen receptor modulator (SARM). Andarine (S-4) is a known SARM investigated for its potential therapeutic benefits in muscle wasting and osteoporosis.[1][2][3][4][5][6] The structural modifications in this compound, including desacetamido-fluorination and deuterium (B1214612) substitution, are intended to modulate its metabolic stability and pharmacokinetic profile. Understanding the in vitro ADME characteristics of this new chemical entity (NCE) is crucial for predicting its in vivo behavior and guiding further drug development efforts.[7][8][9][10][11]

The incorporation of deuterium can alter metabolic pathways and slow the rate of metabolism, a phenomenon known as the kinetic isotope effect, potentially improving the drug's half-life and safety profile.[12][13][14][15][16] Fluorination can also significantly impact a molecule's metabolic fate and physicochemical properties. These application notes outline the protocols for assessing metabolic stability, cytochrome P450 (CYP) inhibition, plasma protein binding, and permeability.

Metabolic Stability Assessment

Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[17][18] This assay is a critical early indicator of a drug's potential in vivo half-life.[18][19]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes
  • Materials:

    • This compound

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample processing.

    • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold ACN containing an internal standard.[19]

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[19]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[19]

Data Presentation: Metabolic Stability
Compoundt½ (min)CLint (µL/min/mg protein)
This compound45.234.1
Andarine (for comparison)28.753.8
Verapamil (High Clearance Control)8.5182.1
Warfarin (Low Clearance Control)> 60< 5.0
Experimental Workflow: Metabolic Stability Assay```dot

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution pre_incubation Pre-incubate Compound and HLM at 37°C prep_compound->pre_incubation prep_hlm Prepare HLM and NADPH System prep_hlm->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction time_points Incubate at 37°C (Time Points: 0-60 min) start_reaction->time_points terminate Terminate Reaction with Cold ACN + IS time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro CYP450 inhibition assay.

Plasma Protein Binding (PPB) Assay

Objective: To determine the extent to which this compound binds to plasma proteins. [20][21][22]Only the unbound (free) fraction of a drug is available to interact with its target and be metabolized or excreted. [23]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Materials:

    • This compound

    • Human plasma

    • Phosphate buffered saline (PBS), pH 7.4

    • Rapid Equilibrium Dialysis (RED) device

    • Control compounds (e.g., Warfarin - high binding, Metoprolol - low binding)

  • Procedure:

    • Spike human plasma with the test compound at a final concentration of, for example, 2 µM. [22] 2. Add the spiked plasma to the sample chamber of the RED device.

    • Add PBS to the buffer chamber.

    • Incubate the sealed plate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4 hours). [23][24] 5. After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample).

    • Precipitate proteins by adding cold ACN with an internal standard.

    • Centrifuge and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration. [21]

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage of protein binding: % Bound = (1 - fu) * 100.

Data Presentation: Plasma Protein Binding
CompoundFraction Unbound (fu)% Bound
This compound0.08591.5
Andarine (for comparison)0.12088.0
Warfarin (High Binding Control)0.01598.5
Metoprolol (Low Binding Control)0.85015.0

Logical Relationship: Impact of PPB on Drug Disposition

PPB_Impact cluster_drug Drug in Circulation cluster_effects Pharmacological & PK Effects TotalDrug Total Drug in Plasma BoundDrug Bound Drug (Pharmacologically Inactive) TotalDrug->BoundDrug Binding to Plasma Proteins UnboundDrug Unbound (Free) Drug (Pharmacologically Active) TotalDrug->UnboundDrug Equilibrium BoundDrug->UnboundDrug Target Tissue/Target Site Distribution UnboundDrug->Target Metabolism Metabolism (e.g., by Liver) UnboundDrug->Metabolism Excretion Excretion (e.g., by Kidney) UnboundDrug->Excretion Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21-25 Days to Form Monolayer seed_cells->differentiate integrity_check Check Monolayer Integrity (TEER, Lucifer Yellow) differentiate->integrity_check add_compound_ab A-B: Add Compound to Apical Side integrity_check->add_compound_ab add_compound_ba B-A: Add Compound to Basolateral Side integrity_check->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate sample_ab A-B: Sample from Basolateral Side incubate->sample_ab sample_ba B-A: Sample from Apical Side incubate->sample_ba lcms LC-MS/MS Analysis of Donor and Receiver Samples sample_ab->lcms sample_ba->lcms data_analysis Calculate Papp and Efflux Ratio lcms->data_analysis

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of Fluorinated SARMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of fluorinated Selective Androgen Receptor Modulators (SARMs) using high-resolution mass spectrometry (HRMS). It is intended to guide researchers, scientists, and professionals in the field of drug development in establishing robust analytical methods for the identification and quantification of these compounds in various biological matrices.

Introduction

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Fluorination is a common chemical modification in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The analysis of fluorinated SARMs presents unique challenges and opportunities for high-resolution mass spectrometry, which offers the necessary sensitivity and specificity for their detection and quantification at low concentrations in complex biological samples.[2][3] HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide high mass accuracy and resolution, enabling the confident identification of analytes and their metabolites.[2][4]

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of common fluorinated SARMs using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

AnalyteMatrixLLOQ (ng/mL)Linearity (r²)Recovery (%)Reference
Ostarine (Enobosarm)Human Urine0.05>0.99992.5 - 98.4[5]
OstarineRat Serum50>0.99Not Reported[6]
Ligandrol (LGD-4033)Equine Plasma0.00039>0.99>75[7]
RAD-140 (Testolone)N/AN/AN/AN/A[8][9]

LLOQ: Lower Limit of Quantification

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the HRMS analysis of fluorinated SARMs.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and enriching the analytes of interest from the biological matrix.[10] Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

3.1.1. Protocol for Protein Precipitation (for Plasma/Serum Samples) [6]

This protocol is suitable for a rapid screening and quantification of SARMs in plasma or serum.

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled SARM).

  • Add 600 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water:methanol (B129727), 75:25, v/v).

  • Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.

3.1.2. Protocol for Liquid-Liquid Extraction (for Plasma/Urine Samples) [7][11]

LLE is effective for extracting SARMs from aqueous matrices like plasma and urine.

  • To 1 mL of plasma or urine sample, add an appropriate internal standard.

  • Add 5 mL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-HRMS analysis.

3.1.3. Protocol for Online Solid-Phase Extraction (for Urine Samples) [5]

Online SPE coupled with LC-HRMS provides a high-throughput and automated sample cleanup process.

  • Dilute urine samples 1:9 (v/v) with LC-MS grade water.

  • Add an internal standard to the diluted sample.

  • Directly inject the diluted sample onto the online SPE-LC-HRMS system.

  • The SPE cartridge (e.g., a C18 or mixed-mode phase) will retain the analytes while salts and other polar interferences are washed to waste.

  • The retained analytes are then eluted from the SPE cartridge onto the analytical column for separation and detection.

LC-HRMS Analysis

3.2.1. Liquid Chromatography Parameters

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[6]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analytes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

3.2.2. High-Resolution Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for SARM analysis.

  • Mass Analyzer: TOF or Orbitrap.

  • Scan Mode: Full scan for qualitative analysis and targeted MS/MS (or parallel reaction monitoring, PRM) for quantitative analysis.

  • Mass Range: A typical mass range would be m/z 100-1000 for full scan experiments.[12]

  • Resolution: > 60,000 FWHM.

  • Collision Energy (for MS/MS): Optimized for each specific compound to achieve characteristic fragmentation patterns.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action of SARMs on the androgen receptor. SARMs bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, and translocation into the nucleus. Inside the nucleus, the SARM-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes.[13][14]

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_HSP AR-HSP Complex SARM->AR_HSP Binds to AR AR_SARM SARM-AR Complex AR_HSP->AR_SARM HSP Dissociation AR_SARM_nuc SARM-AR Complex AR_SARM->AR_SARM_nuc Translocation ARE ARE (DNA) AR_SARM_nuc->ARE Binds to ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates Biological_Effects Anabolic Effects (Muscle & Bone) Gene_Transcription->Biological_Effects

Caption: General signaling pathway of Selective Androgen Receptor Modulators (SARMs).

Experimental Workflow

The diagram below outlines the typical experimental workflow for the analysis of fluorinated SARMs in biological samples using LC-HRMS.

Experimental_Workflow Sample Biological Sample (Plasma, Urine, etc.) Preparation Sample Preparation (Protein Precipitation, LLE, or SPE) Sample->Preparation LC_Separation Liquid Chromatography (LC Separation) Preparation->LC_Separation HRMS_Analysis High-Resolution Mass Spectrometry (HRMS Analysis) LC_Separation->HRMS_Analysis Data_Processing Data Processing & Analysis HRMS_Analysis->Data_Processing Results Qualitative & Quantitative Results Data_Processing->Results

Caption: Experimental workflow for LC-HRMS analysis of fluorinated SARMs.

Logical Relationship of Fragmentation

High-resolution tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of SARMs and their metabolites. The fragmentation patterns are dependent on the chemical structure of the specific SARM. For many fluorinated SARMs, common fragmentation pathways involve the cleavage of specific bonds, leading to the formation of characteristic product ions. For instance, in arylpropionamide-based SARMs, cleavage of the amide bond is a common fragmentation route. The presence of fluorine atoms can influence the fragmentation pathways and result in characteristic neutral losses.[8]

Fragmentation_Logic Precursor Precursor Ion [M+H]+ CID Collision-Induced Dissociation (CID) Precursor->CID Fragment1 Product Ion 1 CID->Fragment1 Fragment2 Product Ion 2 CID->Fragment2 Fragment3 Product Ion n CID->Fragment3

Caption: Logical relationship of precursor to product ions in MS/MS.

References

Developing a Validated Bioanalytical Method for Andarine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of Andarine (B1667391) (also known as S-4) in biological matrices, primarily plasma and urine. The protocols outlined are based on established principles of bioanalytical method validation, adhering to guidelines such as the ICH M10, and are intended to ensure the reliability and accuracy of pharmacokinetic and other drug development studies.

Introduction

Andarine is a selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle and bone tissue in preclinical studies.[1][2] Its mechanism of action involves selective binding to the androgen receptor (AR), initiating downstream signaling cascades that promote protein synthesis and tissue growth.[1][3] Accurate quantification of Andarine in biological samples is crucial for understanding its pharmacokinetic profile, assessing its efficacy and safety, and for regulatory submissions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[4][5]

Signaling Pathway of Andarine in Skeletal Muscle

Andarine exerts its anabolic effects by acting as an agonist at the androgen receptor in target tissues like skeletal muscle. Upon binding, the Andarine-AR complex translocates to the nucleus and modulates the transcription of genes involved in muscle protein synthesis. One of the key downstream signaling pathways activated is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical regulator of muscle hypertrophy.

cluster_cell Skeletal Muscle Cell Andarine Andarine AR Androgen Receptor (AR) Andarine->AR Binds to PI3K PI3K AR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Muscle Protein Synthesis mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: Anabolic signaling cascade of Andarine in skeletal muscle.

Bioanalytical Method: LC-MS/MS

The following sections detail a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Andarine in plasma.

Materials and Reagents
Material/ReagentGrade/Purity
Andarine Reference Standard>99%
Ostarine (Internal Standard)>99%
AcetonitrileHPLC Grade
Methanol (B129727)HPLC Grade
Formic AcidLC-MS Grade
Ammonium FormateAnalytical Grade
WaterUltrapure
Human Plasma (Blank)Screened
Instrumentation and Conditions
ParameterCondition
HPLC System UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
2.595
3.095
3.120
4.020
ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2
Ion Source Temperature 500 °C
Capillary Voltage 3500 V

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Andarine441.1273.125
Ostarine (IS)390.1273.125

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Andarine and Ostarine (Internal Standard, IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Andarine stock solution with 50% methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the IS.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate Andarine working solutions to achieve the desired concentrations for the calibration curve and QC samples.

  • Internal Standard Spiking Solution: Dilute the Ostarine stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard spiking solution (100 ng/mL Ostarine in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Bioanalytical Method Validation Protocol

A full validation of the bioanalytical method should be performed to ensure its reliability for the intended application.[6] The validation will assess selectivity, linearity, accuracy, precision, stability, and other key parameters.

Experimental Workflow

cluster_workflow Bioanalytical Method Validation Workflow Method_Development Method Development (LC-MS/MS Optimization) Full_Validation Full Method Validation Method_Development->Full_Validation Selectivity Selectivity Full_Validation->Selectivity Linearity Linearity & Range Full_Validation->Linearity Accuracy_Precision Accuracy & Precision Full_Validation->Accuracy_Precision Stability Stability Full_Validation->Stability Validation_Report Validation Report Selectivity->Validation_Report Linearity->Validation_Report Accuracy_Precision->Validation_Report Stability->Validation_Report Sample_Analysis Routine Sample Analysis Validation_Report->Sample_Analysis

Caption: Workflow for bioanalytical method validation.

Validation Parameters and Acceptance Criteria
  • Protocol: Analyze at least six different lots of blank human plasma to assess potential interferences from endogenous components at the retention times of Andarine and the IS.

  • Acceptance Criteria: The response of interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for Andarine and less than 5% for the IS.

  • Protocol: Prepare a calibration curve with a blank, a zero standard (blank with IS), and at least six non-zero concentrations of Andarine. Analyze in triplicate.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

Table 3: Representative Linearity Data

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)
10.9898.0
55.10102.0
2524.7599.0
100101.50101.5
500495.0099.0
10001020.00102.0
  • Protocol: Analyze QC samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three different days.

  • Acceptance Criteria: The intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ). The accuracy (% bias) should be within ±15% of the nominal value (±20% for LLOQ).

Table 4: Accuracy and Precision Summary

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ1≤ 20≤ 20± 20± 20
Low3≤ 15≤ 15± 15± 15
Medium150≤ 15≤ 15± 15± 15
High800≤ 15≤ 15± 15± 15
  • Protocol: Evaluate the stability of Andarine in plasma under various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for at least 4 hours.

    • Long-Term Stability: At -80 °C for a period exceeding the expected sample storage time.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 5: Stability Assessment

Stability ConditionDurationAcceptance Criteria (% Deviation)
Freeze-Thaw3 cycles± 15
Short-Term (Room Temp)4 hours± 15
Long-Term (-80 °C)30 days± 15
Post-Preparative (Autosampler)24 hours± 15

Conclusion

The described LC-MS/MS method, when fully validated according to the provided protocols, will provide a reliable and robust tool for the quantitative determination of Andarine in biological matrices. This will enable accurate assessment of its pharmacokinetic properties and support further drug development efforts. It is essential to adhere to the principles of good laboratory practice (GLP) throughout the validation and application of this method.

References

Application Note: Quantitative Analysis of Andarine and its Metabolites for Doping Control Using 4-Desacetamido-4-fluoro Andarine-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andarine (B1667391) (S-4) is a potent, orally bioavailable Selective Androgen Receptor Modulator (SARM) that has been investigated for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia.[1] Due to its anabolic properties, which promote muscle growth, Andarine and other SARMs are listed on the World Anti-Doping Agency (WADA) Prohibited List.[2] The detection and quantification of Andarine and its metabolites in biological samples are crucial for effective doping control. This application note describes a robust analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of Andarine and its major metabolites in urine. The method incorporates a novel, highly suitable internal standard, 4-Desacetamido-4-fluoro Andarine-D4, to ensure accuracy and precision. While this specific internal standard is proposed based on ideal characteristics for mass spectrometry, this document outlines its theoretical application in a validated analytical workflow.

Andarine binds to the androgen receptor with high affinity, leading to tissue-selective anabolic effects.[3] Its use in sports is prohibited, and its detection is a key focus of anti-doping laboratories.[4]

Principle of the Method

This method utilizes LC-MS/MS, a highly sensitive and selective analytical technique, for the detection and quantification of Andarine and its metabolites. The use of a stable isotope-labeled internal standard (SIL-IS), this compound, is critical for correcting for variations in sample preparation and instrument response. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612), D). This ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate quantification.

The proposed internal standard, this compound, is an ideal candidate for the following reasons:

  • Deuterium Labeling (-D4): The four deuterium atoms provide a sufficient mass shift from the native analytes, preventing isotopic crosstalk and ensuring distinct detection.

  • Structural Similarity: As an analog of a key metabolite (desacetyl Andarine), it closely mimics the chromatographic behavior and ionization characteristics of the target analytes.

  • Fluorination: The fluorine atom can further enhance the mass difference and can be beneficial for chromatographic separation and detection.

Andarine Metabolism

Andarine undergoes extensive metabolism in the body. The primary metabolic pathways include desacetylation, hydroxylation, and dephenylation.[1] Most metabolites are excreted as glucuronide and sulfate (B86663) conjugates.[1] Therefore, a hydrolysis step is essential to cleave these conjugates and allow for the detection of the total metabolite concentration.

Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Andarine and its metabolites.

Table 1: LC-MS/MS Parameters for Andarine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
Andarine442.1190.0, 148.0, 108.023, 29, 32
Desacetyl Andarine400.1289.0, 261.0, 205.032
Hydroxy Andarine458.1VariesVaries
This compound (IS)HypotheticalHypotheticalHypothetical

Data compiled from multiple sources.[5][6]

Table 2: Method Validation Parameters

ParameterAndarineDesacetyl Andarine
Linearity Range50 - 10000 ng/mL50 - 10000 ng/mL
Limit of Detection (LOD)0.5 - 2.5 ng/mLNot specified
Limit of Quantification (LOQ)2.5 - 50 ng/mL50 ng/mL
Recovery83 - 85%Not specified
Intraday Precision (%RSD)9 - 15%Not specified
Interday Precision (%RSD)13 - 18%Not specified

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

Sample Preparation (Urine)

This protocol describes a common "dilute-and-shoot" method with an enzymatic hydrolysis step.

Materials:

Procedure:

  • To 1 mL of urine, add 50 µL of the internal standard solution.

  • Add 1 mL of phosphate buffer (pH 7.0).

  • Add 50 µL of β-glucuronidase solution.

  • Vortex the mixture and incubate at 50°C for 2 hours.

  • After incubation, add 200 µL of methanol to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters: Optimized for the specific instrument.

  • MRM Transitions: As listed in Table 1.

Visualizations

Andarine Signaling Pathway

Andarine exerts its effects by binding to the androgen receptor (AR). The following diagram illustrates the simplified signaling pathway.

Andarine_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Andarine Andarine (S-4) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) Andarine->AR_complex Binds to AR AR_active Activated AR AR_complex->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription Anabolic_effects Anabolic Effects (e.g., Muscle Growth) Transcription->Anabolic_effects

Caption: Simplified signaling pathway of Andarine.

Experimental Workflow

The following diagram outlines the major steps in the analytical procedure.

Experimental_Workflow start Urine Sample Collection prep Sample Preparation (Hydrolysis & Protein Precipitation) start->prep Spike with Internal Standard lcms LC-MS/MS Analysis prep->lcms data Data Acquisition & Processing lcms->data quant Quantification & Reporting data->quant

Caption: Workflow for Andarine analysis in urine.

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of Andarine and its metabolites in urine for doping control purposes. The use of the proposed stable isotope-labeled internal standard, this compound, is key to achieving the high accuracy and precision required in anti-doping analysis. This application note serves as a comprehensive guide for laboratories involved in the analysis of SARMs and other prohibited substances.

References

Application Notes and Protocols for the Quantification of Selective Androgen Receptor Modulators (SARMs) in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Selective Androgen Receptor Modulators (SARMs) in various biological matrices. The methodologies described herein are essential for preclinical and clinical research, pharmacokinetic studies, and anti-doping applications.

Introduction to SARM Quantification

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Their anabolic effects on muscle and bone, with reduced androgenic effects on other tissues, make them promising candidates for treating muscle wasting, osteoporosis, and other conditions.[2][3] Accurate quantification of SARMs in biological matrices such as plasma, urine, and tissue is crucial for evaluating their efficacy, safety, and pharmacokinetic profiles.

The primary analytical techniques for SARM quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and selectivity, enabling the detection and quantification of SARMs at low concentrations.[4]

Signaling Pathway of Anabolic SARMs

SARMs exert their anabolic effects primarily through the androgen receptor signaling pathway. The tissue selectivity of SARMs is attributed to their unique interaction with the AR, leading to differential recruitment of co-regulator proteins in various tissues.[1][2]

Upon entering a target cell, a SARM molecule binds to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins. The SARM-AR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, which ultimately modulates the transcription of genes involved in muscle protein synthesis and other anabolic processes.[5] Some SARMs have also been shown to activate other signaling pathways, such as the mTORC1-p70S6K pathway, which is a key regulator of muscle growth.[2]

SARM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_HSP AR-HSP Complex SARM->AR_HSP Binds AR Androgen Receptor (AR) SARM_AR SARM-AR Complex AR->SARM_AR HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociates SARM_AR_n SARM-AR Complex SARM_AR->SARM_AR_n Translocation ARE Androgen Response Element (ARE) on DNA SARM_AR_n->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Corepressors Co-repressors ARE->Corepressors Recruits Transcription Gene Transcription Coactivators->Transcription Promotes Corepressors->Transcription Inhibits Anabolism Anabolic Effects (e.g., Muscle Growth) Transcription->Anabolism

Figure 1. Anabolic signaling pathway of SARMs.

Experimental Workflow for SARM Quantification

The general workflow for the quantification of SARMs in biological matrices involves several key steps, from sample collection to data analysis. The choice of analytical method and sample preparation technique depends on the specific SARM, the biological matrix, and the required sensitivity.

SARM_Quantification_Workflow SampleCollection 1. Sample Collection (Plasma, Urine, Tissue) SamplePreparation 2. Sample Preparation (LLE, SPE, Protein Precipitation) SampleCollection->SamplePreparation Chromatography 3. Chromatographic Separation (LC or GC) SamplePreparation->Chromatography MassSpectrometry 4. Mass Spectrometric Detection (MS/MS) Chromatography->MassSpectrometry DataAnalysis 5. Data Analysis and Quantification MassSpectrometry->DataAnalysis

Figure 2. General experimental workflow for SARM quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS and GC-MS methods for the analysis of various SARMs in different biological matrices.

Table 1: LC-MS/MS Quantification of SARMs

SARMBiological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
OstarineHuman Plasma0.05 - 500.05-[6]
GSK2881078Human Plasma0.05 - 500.05-[6]
Multiple SARMsBovine Muscle Tissue-0.5 - 5-[7]
SomatropinPlasma1 - 1000 µg/mL1 µg/mL-[8]
SemaglutideHuman Plasma0.2 - 1000.2-[9]

Table 2: GC-MS Quantification of SARMs

SARMBiological MatrixLinearity Range (ng/mL)LOD (ng/mL)Recovery (%)Reference
Illicit DrugsHuman Urine10 - 10002 - 7562 - 126[10]
Club DrugsHuman Urine---[11]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of SARMs in Human Plasma

This protocol describes a general method for the quantification of SARMs in human plasma using protein precipitation followed by LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • SARM reference standards

  • Internal standard (IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate the SARM from matrix components.

      • Flow Rate: 0.3 - 0.5 mL/min

      • Column Temperature: 40°C

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Optimize precursor and product ions, collision energy, and other MS parameters for each SARM and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the SARM to the internal standard against the concentration of the SARM standards.

    • Quantify the SARM concentration in the plasma samples using the calibration curve.

Protocol 2: GC-MS Quantification of SARMs in Urine

This protocol provides a general procedure for the analysis of SARMs in urine using solid-phase extraction (SPE) and GC-MS. Derivatization is often required to improve the volatility and thermal stability of the SARMs.

Materials:

  • Urine samples

  • SARM reference standards

  • Internal standard (IS)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), HPLC grade

  • Dichloromethane, HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable derivatizing agent

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Add the internal standard to 1 mL of urine.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the SARMs with an appropriate solvent (e.g., methanol or dichloromethane).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried residue.

    • Heat the mixture at 60-70°C for 30 minutes to facilitate the derivatization reaction.

    • Cool the sample to room temperature.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

      • Injector Temperature: 280°C

      • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp up to a final temperature (e.g., 300°C) to ensure separation of all analytes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the application.

      • Select characteristic ions for each SARM derivative for quantification and confirmation.

  • Data Analysis:

    • Create a calibration curve by plotting the peak area ratio of the SARM derivative to the internal standard against the concentration.

    • Determine the concentration of the SARM in the urine samples from the calibration curve.

Protocol 3: SARM Quantification in Tissue Samples

This protocol outlines a general approach for extracting and quantifying SARMs from tissue samples.

Materials:

  • Tissue sample (e.g., muscle, liver)

  • Homogenizer

  • Extraction solvent (e.g., acetonitrile, methanol)

  • Centrifuge

  • LC-MS/MS or GC-MS system

Procedure:

  • Tissue Homogenization:

    • Weigh a portion of the frozen tissue sample.

    • Add a specific volume of ice-cold extraction solvent (e.g., 4 volumes of acetonitrile to 1 part tissue).

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Extraction:

    • Add the internal standard to the homogenate.

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the tissue debris.

    • Carefully collect the supernatant containing the extracted SARM.

  • Sample Clean-up (if necessary):

    • The supernatant can be further purified using SPE or liquid-liquid extraction (LLE) to remove matrix interferences.

  • Analysis:

    • The final extract can be analyzed by LC-MS/MS or GC-MS following the procedures outlined in Protocol 5.1 or 5.2, respectively. The method will likely require optimization for the specific tissue matrix.

Logical Relationship Diagram: Method Selection

The choice of analytical methodology for SARM quantification is dependent on the properties of the analyte and the nature of the biological matrix. The following diagram illustrates a decision-making process for selecting the appropriate technique.

Method_Selection start Start: Quantify SARM in Biological Matrix sarm_properties SARM Properties: - Thermally Stable? - Volatile? start->sarm_properties lc_ms LC-MS/MS is generally preferred sarm_properties->lc_ms No (Not thermally stable/volatile) gc_ms GC-MS with derivatization is an option sarm_properties->gc_ms Yes (Thermally stable/volatile) matrix_type Biological Matrix: - Plasma/Serum? - Urine? - Tissue? protein_precipitation Protein Precipitation matrix_type->protein_precipitation Plasma/Serum spe Solid-Phase Extraction (SPE) matrix_type->spe Urine/Plasma lle Liquid-Liquid Extraction (LLE) matrix_type->lle Urine/Plasma homogenization Tissue Homogenization + Extraction matrix_type->homogenization Tissue lc_ms->matrix_type gc_ms->matrix_type

Figure 3. Decision tree for selecting an analytical method for SARM quantification.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the accurate and reliable quantification of SARMs in various biological matrices. The choice of methodology should be guided by the specific research question, the available instrumentation, and the required analytical performance. Proper method validation is essential to ensure the quality and integrity of the generated data in both research and regulatory settings.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to isotopic exchange in deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with deuterated standards?

A1: Isotopic exchange, also known as back-exchange, is a chemical process where deuterium (B1214612) atoms on a labeled internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix. This is a significant concern in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it can compromise the accuracy and reliability of results. The loss of deuterium can lead to an underestimation of the internal standard's signal and an overestimation of the analyte's concentration, as the back-exchanged standard can be detected as the unlabeled analyte.

Q2: Which factors have the most significant impact on the rate of isotopic exchange?

A2: The stability of deuterium labels is influenced by several key factors:

  • pH: The rate of hydrogen-deuterium exchange is highly dependent on pH. The exchange rate is at its minimum at a pH of approximately 2.5-3.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium from the standard.

  • Position of the Deuterium Label: The location of the deuterium atoms on the molecule is crucial. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange. Those on carbon atoms adjacent to carbonyl groups can also be prone to exchange under certain conditions.

Q3: How should I store my deuterated standards to ensure their stability?

A3: Proper storage is crucial for maintaining the integrity of deuterated standards. For lyophilized powders, storage at -20°C or below in a desiccator is recommended to protect against moisture. Solutions should be stored in tightly sealed vials, protected from light, at low temperatures (typically 2-8°C for short-term and -20°C for long-term storage). It is best to avoid storing standards in acidic or basic solutions, as these can catalyze isotopic exchange. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q4: Can the chromatographic retention time of a deuterated standard differ from its non-deuterated counterpart?

A4: Yes, it is common for a deuterated standard to have a slightly different retention time than the non-deuterated analyte. This is known as the "chromatographic isotope effect". In reversed-phase chromatography, deuterated compounds are often slightly less lipophilic and may elute slightly earlier than their non-deuterated analogs. The magnitude of this shift can be influenced by the number and position of the deuterium atoms on the molecule.

Troubleshooting Guides

Issue 1: Inconsistent or Decreasing Internal Standard Signal

If you observe a decreasing signal for your deuterated internal standard over a series of injections or between different sample preparations, it may be an indication of isotopic exchange or degradation.

Troubleshooting_Isotopic_Exchange cluster_Diagnosis Diagnosis cluster_Troubleshooting Troubleshooting Steps cluster_Resolution Resolution Start Inconsistent or Decreasing IS Signal Observed Check_Purity Verify Isotopic and Chemical Purity of Standard Start->Check_Purity Is the standard's purity confirmed? Assess_Stability Perform Stability Assessment (see Protocol 1) Check_Purity->Assess_Stability Yes New_Standard Consider a Standard with More Stable Label Position Check_Purity->New_Standard No, purity is compromised Review_Conditions Review Experimental Conditions (pH, Temp, Solvent) Assess_Stability->Review_Conditions Is the standard unstable? Reanalysis Re-analyze Samples with Optimized Conditions Assess_Stability->Reanalysis No, standard is stable Optimize_pH Adjust pH to 2.5-3.0 Review_Conditions->Optimize_pH Is pH outside optimal range? Lower_Temp Reduce Temperature (e.g., use cooled autosampler) Review_Conditions->Lower_Temp Is temperature elevated? Change_Solvent Switch to Aprotic Solvent (e.g., Acetonitrile) Review_Conditions->Change_Solvent Is a protic solvent used? Optimize_pH->Reanalysis Lower_Temp->Reanalysis Change_Solvent->Reanalysis New_Standard->Reanalysis

A logical workflow for troubleshooting an inconsistent internal standard signal.

Issue 2: Analyte Peak Detected in Blank Sample Spiked with Internal Standard

The appearance of a signal at the mass-to-charge ratio (m/z) of the unlabeled analyte in a blank sample containing only the deuterated internal standard is a strong indicator of in-solution back-exchange or the presence of unlabeled impurity in the standard.

Analyte_in_Blank_Troubleshooting cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Root_Cause Root Cause Determination cluster_Solution Solution Start Analyte Peak Detected in IS-Spiked Blank Check_Purity_Cert Review Certificate of Analysis for Isotopic Purity Start->Check_Purity_Cert Analyze_Standard_Alone Analyze a Fresh Dilution of the Standard in Aprotic Solvent Check_Purity_Cert->Analyze_Standard_Alone Incubation_Study Perform Incubation Study in Sample Matrix (see Protocol 1) Analyze_Standard_Alone->Incubation_Study Impurity Unlabeled Impurity in Standard Incubation_Study->Impurity Analyte peak present in fresh standard Back_Exchange Back-Exchange in Matrix/Solvent Incubation_Study->Back_Exchange Analyte peak appears/increases after incubation New_Lot Obtain a New Lot of the Internal Standard Impurity->New_Lot Optimize_Conditions Optimize Sample Prep and LC Conditions (pH, Temp) Back_Exchange->Optimize_Conditions

Troubleshooting workflow for detecting an analyte peak in a blank sample.

Data Presentation

Table 1: Effect of Temperature on Deuterium Back-Exchange

Lowering the temperature during sample preparation and analysis is a highly effective strategy to minimize deuterium back-exchange.

Temperature (°C)Incubation Time (minutes)Deuterium Retention (%)
010025
-1090High
-206081.7
-3010092

Note: Data synthesized from multiple sources. The back-exchange rate decreases approximately 3-fold for every 10-degree decrease in temperature.

Table 2: Influence of pH on the Rate of Isotopic Exchange

The pH of the solvent and sample matrix is a critical factor in the stability of deuterated standards. The rate of back-exchange is minimized in a narrow acidic pH range.

pH RangeRelative Rate of ExchangeRecommendations
< 2.5IncreasingAvoid strongly acidic conditions.
2.5 - 3.0 Minimal Optimal pH range for minimizing back-exchange.
3.0 - 7.0Gradually IncreasingNeutral pH can still lead to significant exchange.
> 7.0HighAvoid basic conditions as they strongly catalyze exchange.
Table 3: Effect of Solvent Type on Isotopic Exchange

The choice of solvent for sample preparation and reconstitution can significantly impact the stability of deuterated standards.

Solvent TypeExamplesRisk of Isotopic ExchangeRecommendations
Aprotic Acetonitrile, Tetrahydrofuran (THF)Low Preferred solvents for reconstitution and dilution.
Protic Water, Methanol, EthanolHigh Minimize use; if necessary, keep temperature low and process samples quickly.
Table 4: The Chromatographic Isotope Effect

The difference in retention time between a deuterated standard and its non-deuterated analog is a known phenomenon. The following table provides a qualitative illustration.

CompoundDeuteration LevelTypical Retention Time Shift (Reversed-Phase LC)
Analyte Xd0Reference
Analyte Xd3Elutes slightly earlier than d0
Analyte Xd7Elutes earlier than d3

Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of a Deuterated Standard

This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.

Objective: To evaluate the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol. These samples will serve as the baseline.

  • Prepare Incubated Samples:

    • Matrix Stability: Spike the same concentration of the IS into the blank matrix and incubate under conditions that mimic your sample handling and storage (e.g., room temperature for 4 hours, 4°C in the autosampler for 24 hours).

    • Solvent Stability: Spike the IS into your sample reconstitution solvent and incubate under the same conditions.

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal suggests degradation or exchange.

    • Examine the chromatograms of the incubated samples for any increase in the peak area at the retention time and m/z of the unlabeled analyte. A significant increase is a direct indication of back-exchange.

Stability_Assessment_Workflow cluster_Preparation Sample Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Prep_T0 Prepare T=0 Samples (IS in Matrix, Immediate Processing) Process_Samples Process All Samples (Extraction/Cleanup) Prep_T0->Process_Samples Prep_Incubated Prepare Incubated Samples (IS in Matrix and Solvent) Incubate Incubate Samples under Experimental Conditions Prep_Incubated->Incubate Incubate->Process_Samples LCMS_Analysis Analyze All Samples by LC-MS/MS Process_Samples->LCMS_Analysis Compare_IS Compare IS Peak Area (Incubated vs. T=0) LCMS_Analysis->Compare_IS Check_Analyte Check for Increase in Unlabeled Analyte Signal LCMS_Analysis->Check_Analyte Conclusion Draw Conclusion on Standard Stability Compare_IS->Conclusion Check_Analyte->Conclusion

Experimental workflow for assessing the stability of a deuterated standard.

Protocol 2: Preparation of Stock and Working Solutions of Deuterated Standards

Accurate preparation of stock and working solutions is fundamental to quantitative analysis.

Objective: To prepare accurate and stable stock and working solutions of a deuterated internal standard.

Materials:

  • Deuterated internal standard (solid or neat)

  • High-purity aprotic solvent (e.g., methanol, acetonitrile)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Pipettes

  • Amber vials for storage

Methodology:

Stock Solution Preparation:

  • Allow the container of the deuterated standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the required amount of the standard using a calibrated analytical balance.

  • Quantitatively transfer the weighed standard to a Class A volumetric flask of an appropriate volume.

  • Add a small amount of the chosen aprotic solvent to dissolve the standard. Gentle swirling or sonication may be used to aid dissolution.

  • Once fully dissolved, dilute the solution to the mark with the solvent.

  • Stopper the flask and mix thoroughly by inverting the flask multiple times.

  • Transfer the stock solution to a labeled amber vial and store at the recommended temperature.

Working Solution Preparation:

  • Allow the stock solution to equilibrate to room temperature.

  • Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired working concentration.

  • Use calibrated pipettes and Class A volumetric flasks for all dilutions to ensure accuracy.

  • Store the working solutions in labeled vials under the recommended conditions. Prepare fresh working solutions regularly, especially if they are in a solvent mixture that contains protic solvents.

optimizing LC-MS/MS parameters for 4-Desacetamido-4-fluoro Andarine-D4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 4-Desacetamido-4-fluoro Andarine-D4. This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of this compound?

A1: Understanding the basic properties is the first step in method development. This compound is a deuterated analog of a selective androgen receptor modulator (SARM).

Table 1: Molecular Properties

Property Value Source
Molecular Formula C₁₇H₁₀D₄F₄N₂O₅ [1]
Average Mass 406.32 g/mol [1]
Monoisotopic Mass 406.1090 Da [1]
Common Adduct (Positive ESI) [M+H]⁺ [2]

| Calculated [M+H]⁺ m/z | 407.1163 | |

Q2: What are the recommended starting LC-MS/MS parameters for this compound?

A2: The following tables provide optimized starting parameters derived from common practices for small molecule analysis.[2][3] These should be verified and fine-tuned on your specific instrument.

Table 2: Recommended Mass Spectrometry Parameters (Hypothetical)

Parameter Analyte (D4) Internal Standard (Non-deuterated) Rationale
Polarity Positive Positive Amine groups readily protonate in positive ion mode.
Precursor Ion (Q1) 407.1 403.1 Calculated from [M+H]⁺.
Product Ion 1 (Q3) 283.1 279.1 Based on typical fragmentation of similar structures.[4][5]
Product Ion 2 (Q3) 161.1 157.1 Provides a confirmatory transition.
Declustering Potential (DP) 85 V 80 V Optimized to minimize adducts and prevent in-source fragmentation.[6]
Collision Energy (CE) - Ion 1 25 eV 25 eV Optimized for maximum abundance of the primary product ion.[7]
Collision Energy (CE) - Ion 2 35 eV 35 eV Optimized for the secondary product ion.[7]

Note: Product ions are hypothetical and require empirical determination.

Table 3: Recommended Liquid Chromatography Parameters

Parameter Recommended Condition
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 5 minutes, hold for 1 min, re-equilibrate
Injection Volume 5 µL

| Column Temperature | 40 °C |

Experimental Protocols

Protocol 1: MS/MS Parameter Optimization

This protocol describes how to determine the optimal Declustering Potential (DP) and Collision Energy (CE) for your specific instrument.

  • Prepare a Standard Solution: Create a 1 µg/mL solution of this compound in 50:50 Acetonitrile:Water.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Optimize Source Parameters: While infusing, adjust general source parameters like nebulizer gas, heater gas, and source temperature to maximize the signal of the precursor ion ([M+H]⁺ at m/z 407.1).[8]

  • Determine Optimal DP: Perform a DP ramp experiment, scanning from 20 V to 150 V. Plot the intensity of the precursor ion against the DP voltage. The optimal DP is the voltage that gives the maximum signal intensity without causing fragmentation.[6]

  • Identify Product Ions: Set the DP to its optimal value and perform a product ion scan. Introduce collision gas (typically argon) and ramp the Collision Energy (CE) from 10 eV to 60 eV.[7] Identify the most abundant and stable fragment ions.

  • Optimize CE for Each Transition: For each selected product ion, perform a CE ramp experiment to find the voltage that yields the highest intensity for that specific precursor-to-product transition.[9] This ensures maximum sensitivity in your final MRM method.

G cluster_prep Step 1: Preparation cluster_infusion Step 2: Infusion & Source Tuning cluster_ms_opt Step 3: Compound Optimization cluster_final Step 4: Final Method prep_std Prepare 1 µg/mL Standard Solution infuse Infuse Standard (5-10 µL/min) prep_std->infuse tune_source Tune Source Parameters for [M+H]⁺ infuse->tune_source opt_dp Ramp DP (e.g., 20-150 V) tune_source->opt_dp prod_scan Product Ion Scan (Ramp CE 10-60 eV) opt_dp->prod_scan opt_ce Optimize CE for each Product Ion prod_scan->opt_ce final_method Finalized MRM Transitions opt_ce->final_method

Caption: Workflow for MS/MS parameter optimization via direct infusion.

Troubleshooting Guide

Problem: I am seeing low or no signal for my analyte.

Answer: Low signal intensity is a common issue that can stem from several sources. Follow these steps to diagnose the problem.

  • Verify MS/MS Parameters:

    • Is the correct precursor ion selected? Ensure you are targeting the [M+H]⁺ adduct at m/z 407.1.

    • Are the DP and CE values optimized? Suboptimal values can significantly reduce ion transmission or fragmentation efficiency. Re-run the optimization protocol if necessary.

  • Check LC Conditions:

    • Is the mobile phase composition appropriate? The use of volatile buffers like ammonium (B1175870) formate (B1220265) or acids like formic acid can improve ionization efficiency.[8] Ensure the pH is suitable for maintaining the analyte in its ionized form.

    • Is the analyte retaining on the column? If the peak elutes at the void volume, it may be co-eluting with salts and other interferences, leading to ion suppression.[10] Consider a different column or a less aggressive starting gradient.

  • Investigate Ion Suppression:

    • What is ion suppression? This phenomenon occurs when co-eluting components from the sample matrix compete with the analyte for ionization, reducing its signal.[8][11] It is a major cause of poor sensitivity and variability in bioanalysis.

    • How can I check for it? A post-column infusion experiment is the standard method to identify regions of ion suppression in your chromatogram.[10][11]

    • How can I fix it?

      • Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove more matrix components.[8]

      • Adjust Chromatography: Modify the LC gradient to move the analyte's peak away from suppression zones.[11]

      • Use a Deuterated Internal Standard: A stable isotope-labeled internal standard (like using the non-deuterated Andarine analog for the D4 analyte) co-elutes and experiences similar suppression, allowing for accurate quantification by ratio.

// Node Definitions with Colors start [label="Low / No Signal", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

check_ms [label="Check MS Parameters\n(Precursor, DP, CE)", fillcolor="#FBBC05", fontcolor="#202124"]; ms_ok [label="Parameters Correct?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

check_lc [label="Check LC Conditions\n(Retention, Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc_ok [label="Analyte Retained?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

check_suppression [label="Investigate Ion Suppression\n(Post-Column Infusion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; suppression_present [label="Suppression Present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Outcome Nodes reoptimize_ms [label="Solution: Re-infuse and\nre-optimize DP/CE", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; adjust_lc [label="Solution: Adjust gradient\nor change column", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; improve_cleanup [label="Solution: Improve sample\ncleanup (e.g., SPE)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; contact_support [label="Contact Instrument\nVendor Support", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_ms; check_ms -> ms_ok; ms_ok -> check_lc [label="Yes"]; ms_ok -> reoptimize_ms [label="No"];

check_lc -> lc_ok; lc_ok -> check_suppression [label="Yes"]; lc_ok -> adjust_lc [label="No"];

check_suppression -> suppression_present; suppression_present -> improve_cleanup [label="Yes"]; suppression_present -> contact_support [label="No"]; }

Caption: Troubleshooting decision tree for low signal intensity.

Problem: My peak shape is poor (tailing or fronting).

Answer: Poor peak shape can compromise integration and reduce the accuracy of quantification.

  • Column Overload: Injecting too high a concentration of the analyte can cause fronting. Try diluting your sample.

  • Secondary Interactions: Peak tailing can occur if the analyte has secondary interactions with the stationary phase (e.g., with residual silanols).

    • Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to keep it in a single ionic state.

    • Column Choice: Consider a column with end-capping or a different stationary phase chemistry.

  • System Issues:

    • Extra-Column Volume: Excessive tubing length or dead volumes in fittings can cause peak broadening. Ensure all connections are secure and tubing is kept as short as possible.

    • Column Contamination: A blocked frit or contaminated column can lead to split or tailing peaks. Try flushing the column or replacing it if the problem persists.

Problem: My retention time is shifting between injections.

Answer: Unstable retention times are often due to issues with the LC system or method parameters.

  • Inadequate Equilibration: Ensure the column is fully re-equilibrated to the initial gradient conditions between each injection. A common rule is to allow 5-10 column volumes for equilibration.

  • Pump Performance: Inconsistent solvent delivery from the pump can cause fluctuating retention times. Check for leaks, bubbles in the solvent lines, and ensure the pump seals are in good condition.

  • Mobile Phase Instability: If using buffered mobile phases, ensure they are fresh and well-mixed. Over time, the pH of aqueous buffers can change, or bacterial growth can occur.

  • Column Temperature Fluctuations: Inconsistent column temperature will lead to retention time drift. Use a column oven to maintain a stable temperature.[12]

References

Technical Support Center: Overcoming Matrix Effects in SARM Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome matrix effects in the bioanalysis of Selective Androgen Receptor Modulators (SARMs).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact SARM bioanalysis?

A1: In the context of SARM bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the SARM analyte of interest.[1] These components include endogenous substances like phospholipids (B1166683), proteins, salts, and metabolites.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the SARM in the mass spectrometer's ion source, leading to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[2][4] This interference can significantly compromise the accuracy, precision, and sensitivity of your analytical method, potentially leading to incorrect quantification of the SARM.[1][2]

Q2: What are the common signs that my SARM analysis is affected by matrix effects?

A2: Several indicators in your LC-MS/MS data can suggest the presence of matrix effects:

  • Poor reproducibility: Inconsistent results between different preparations of the same sample.[1]

  • Inaccurate recovery: Inconsistent recovery of the SARM when spiking a known concentration into the biological matrix.[1]

  • Signal variability: A significant difference in the signal response of the SARM in a pure solvent compared to the sample matrix.[1]

  • Chromatographic issues: Changes in the peak shape or drifting retention times for the SARM analyte.[1][5]

Q3: What are the primary causes of matrix effects in SARM bioanalysis?

A3: The primary culprits behind matrix effects are endogenous substances from the biological matrix that co-elute with your SARM of interest.[2][3] Key interfering substances include:

  • Phospholipids: Abundant in plasma and serum, these are a major source of ion suppression.[4][6][7]

  • Salts and Buffers: These can alter the charge state of the analyte and impact ionization efficiency.[4]

  • Endogenous Metabolites: These compounds can be structurally similar or dissimilar to the SARM and co-elute, causing interference.[4]

Q4: What are the main strategies to mitigate matrix effects?

A4: A multi-pronged approach is often the most effective way to combat matrix effects. The main strategies can be categorized as follows:

  • Optimize Sample Preparation: The goal is to remove as many interfering components as possible before analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][9]

  • Improve Chromatographic Separation: Modifying your LC method can separate the SARM from co-eluting matrix components, preventing them from interfering in the ion source.[1][10]

  • Utilize a Suitable Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects as it behaves nearly identically to the analyte during extraction and ionization.[11]

  • Employ Matrix-Matched Calibration: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for consistent matrix effects.[9][12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during SARM bioanalysis due to matrix effects.

Problem Potential Cause Recommended Solution(s)
Significant Ion Suppression Co-elution of phospholipids from the sample matrix.[4][7]Optimize Sample Preparation: Switch from a simple protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8][9] Consider using specialized phospholipid removal products.[7][13] Modify Chromatography: Adjust the LC gradient to better separate the SARM from the region of ion suppression. Experiment with a different column stationary phase.[10] Sample Dilution: If the SARM concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[14]
Poor Reproducibility (High %CV) Inconsistent sample preparation or variable matrix effects between different sample lots.Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to track and correct for variability in extraction recovery and matrix effects.[11] Standardize Sample Preparation: Ensure a consistent and reproducible extraction procedure for all samples. Automation can help minimize variability. Evaluate Different Matrix Lots: During method validation, assess matrix effects in at least six different lots of the biological matrix to ensure the method's robustness.[2]
Ion Enhancement Co-eluting compounds that improve the ionization efficiency of the SARM.While less common than ion suppression, the same troubleshooting steps apply. Focus on improving sample cleanup and chromatographic separation to remove the enhancing components.
Non-linear Calibration Curve in Matrix The matrix effect is concentration-dependent.[1]Dilute the Sample: This can be effective if the SARM concentration remains above the limit of quantification.[1] Use the Standard Addition Method: This method can be effective even with non-linear responses due to matrix effects. Narrow the Calibration Range: Ensure the calibration range is appropriate for the expected sample concentrations.

Experimental Protocols

Here are detailed methodologies for key experiments to evaluate and mitigate matrix effects.

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This method helps to identify at which retention times ion suppression or enhancement occurs.

Methodology:

  • Prepare a Standard Solution: Create a solution of the SARM analyte in a suitable solvent at a concentration that gives a stable and moderate signal on the mass spectrometer.

  • Set up the Infusion: Use a syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of the SARM standard solution into the LC eluent stream after the analytical column and before the mass spectrometer ion source, using a T-fitting.

  • Establish a Stable Baseline: Start the infusion and LC mobile phase flow to obtain a stable, elevated baseline signal for the SARM.

  • Inject Blank Matrix Extract: Inject a blank matrix sample that has been subjected to your sample preparation procedure.

  • Monitor the Signal: Monitor the SARM's signal throughout the chromatographic run. Any significant dip in the baseline indicates ion suppression, while a peak indicates ion enhancement.[15][16] This allows you to see if your SARM elutes in a region of matrix effects.

Protocol 2: Quantitative Assessment of Matrix Factor

This experiment quantifies the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the SARM standard in a clean solvent at a specific concentration (e.g., low and high QC levels).

    • Set B (Post-extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. Then, spike the final extract with the SARM standard to the same concentration as in Set A.

    • Set C (Pre-extraction Spike): Spike the blank matrix with the SARM standard at the same concentration as in Set A before performing the sample preparation procedure.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF) % = (Peak Area of Set B / Peak Area of Set A) x 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE) % = (Peak Area of Set C / Peak Area of Set B) x 100

    • Process Efficiency (PE) % = (Peak Area of Set C / Peak Area of Set A) x 100 = (MF x RE) / 100

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

SPE is a highly effective technique for cleaning up complex biological samples.

Methodology:

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a reverse-phase sorbent) with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

  • Load the Sample: Load the pre-treated biological sample (e.g., plasma diluted with an acidic solution) onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent solution to remove polar interferences and salts.

  • Elute the Analyte: Elute the SARM of interest with a stronger organic solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation techniques on matrix effects and analyte recovery.

Table 1: Comparison of Sample Preparation Techniques on Matrix Factor and Recovery for a Hypothetical SARM in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (%)Overall Process Efficiency (%)
Protein Precipitation (PPT) 9545 (Ion Suppression)42.75
Liquid-Liquid Extraction (LLE) 8580 (Minor Ion Suppression)68.00
Solid-Phase Extraction (SPE) 9098 (Minimal Matrix Effect)88.20

Table 2: Impact of a Stable Isotope-Labeled Internal Standard (SIL-IS) on Precision

Sample Preparation MethodAnalyte Response CV (%) (without IS)Analyte/IS Ratio CV (%) (with SIL-IS)
Protein Precipitation 255
Liquid-Liquid Extraction 153
Solid-Phase Extraction 82

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in SARM bioanalysis.

MatrixEffectEvaluation cluster_qualitative Qualitative Assessment: Post-Column Infusion cluster_quantitative Quantitative Assessment: Matrix Factor Calculation pci1 Infuse SARM Standard Post-Column pci2 Establish Stable Baseline Signal pci1->pci2 pci3 Inject Blank Matrix Extract pci2->pci3 pci4 Monitor for Signal Suppression/Enhancement pci3->pci4 mf1 Prepare 3 Sample Sets: - Neat Solution (A) - Post-Spike (B) - Pre-Spike (C) mf2 LC-MS/MS Analysis mf1->mf2 mf3 Calculate Matrix Factor: (Area B / Area A) * 100 mf2->mf3

Caption: Workflow for evaluating matrix effects.

MitigationStrategies cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_calibration Calibration Strategy mitigation Overcoming Matrix Effects ppt Protein Precipitation (Simple, but high ME) mitigation->ppt Choose lle Liquid-Liquid Extraction (Better cleanup) mitigation->lle Choose spe Solid-Phase Extraction (Most effective cleanup) mitigation->spe Choose gradient Optimize LC Gradient mitigation->gradient Optimize column Change Column Chemistry mitigation->column Optimize sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) mitigation->sil_is Implement matrix_matched Matrix-Matched Standards mitigation->matrix_matched Implement

Caption: Strategies to mitigate matrix effects.

SPE_Workflow start Start conditioning 1. Condition SPE Cartridge (e.g., Methanol, Water) start->conditioning load 2. Load Pre-treated Sample conditioning->load wash 3. Wash Cartridge (Remove interferences) load->wash elute 4. Elute SARM (Stronger solvent) wash->elute dry_reconstitute 5. Evaporate and Reconstitute elute->dry_reconstitute analyze 6. LC-MS/MS Analysis dry_reconstitute->analyze end_node End analyze->end_node

Caption: Solid-Phase Extraction (SPE) workflow.

References

Technical Support Center: Chromatographic Separation of Andarine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Andarine (B1667391) and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Andarine and its metabolites, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for Andarine and its metabolites?

A: Poor peak shape can arise from several factors related to the sample, mobile phase, or column.

  • Peak Tailing: This is often observed for basic compounds like Andarine.

    • Cause: Secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based column packing.

    • Solution:

      • Use a base-deactivated column or an end-capped column to minimize silanol interactions.

      • Lower the mobile phase pH to protonate the silanol groups and reduce their interaction with the basic analyte.

      • Add a competitive base (e.g., triethylamine) to the mobile phase to block the active silanol sites.

  • Peak Fronting:

    • Cause: Column overload due to high sample concentration.

    • Solution: Dilute the sample or reduce the injection volume.

  • Split Peaks:

    • Cause: A void or channel in the column packing material, or a partially blocked frit. It can also be caused by injecting the sample in a solvent much stronger than the mobile phase.

    • Solution:

      • Ensure the sample is dissolved in a solvent similar in strength to or weaker than the mobile phase.

      • If a column void is suspected, reverse-flush the column (if permissible by the manufacturer) or replace the column.

Q2: My retention times for Andarine and its metabolites are shifting between injections. What could be the cause?

A: Retention time instability can compromise the reliability of your results.

  • Cause:

    • Inconsistent mobile phase preparation.

    • Fluctuations in column temperature.

    • Leaks in the HPLC system.

    • Column degradation over time.

    • Insufficient column equilibration time between gradient runs.

  • Solution:

    • Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Use a column oven to maintain a constant and consistent temperature.

    • Regularly inspect the system for leaks, paying attention to fittings and pump seals.

    • Use a guard column to protect the analytical column from contaminants and extend its lifetime.

    • Ensure the column is fully equilibrated to the initial mobile phase conditions before each injection.

Q3: I am experiencing low sensitivity or a noisy baseline in my chromatogram. How can I improve this?

A: Low sensitivity and a noisy baseline can obscure peaks of interest, especially for low-abundance metabolites.

  • Cause:

    • Contaminated mobile phase or solvents.

    • Air bubbles in the detector or pump.

    • A dirty flow cell in the detector.

    • Improper grounding of the HPLC system.

  • Solution:

    • Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents.

    • Degas the mobile phase thoroughly using sonication or an inline degasser.

    • Flush the detector flow cell with an appropriate solvent.

    • Ensure all components of the HPLC system are properly grounded.

Q4: I am having difficulty separating Andarine from its glucuronide and sulfate (B86663) metabolites. What strategies can I employ to improve resolution?

A: Co-elution of the parent drug and its metabolites is a common challenge.

  • Cause: Insufficient selectivity of the chromatographic method.

  • Solution:

    • Optimize the Mobile Phase:

      • Adjust the mobile phase pH. The ionization state of Andarine and its metabolites can significantly affect their retention.

      • Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa). Different organic solvents can alter selectivity.

      • Perform a gradient elution with a shallower gradient to increase the separation between closely eluting peaks.

    • Change the Stationary Phase:

      • Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to introduce different separation mechanisms.

    • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Andarine?

A: The primary metabolic pathways for Andarine involve Phase II conjugation reactions, leading to the formation of glucuronide and sulfate conjugates.[1][2] Phase I metabolic reactions such as hydroxylation and desacetylation have also been reported.[2][3]

Q2: What type of sample preparation is recommended for analyzing Andarine and its metabolites in biological matrices like plasma or urine?

A: The choice of sample preparation depends on the analytical technique and the required sensitivity.

  • Protein Precipitation: This is a simple and rapid method suitable for LC-MS/MS analysis. It involves adding a solvent like acetonitrile or methanol to the plasma or serum sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the analytes.

  • Dilute-and-Shoot: For urine samples, a simple dilution with the mobile phase or water may be sufficient, especially for screening purposes with sensitive LC-MS/MS systems.

  • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup and can be used to concentrate the analytes, leading to higher sensitivity.

Q3: Which chromatographic mode is most suitable for the separation of Andarine and its metabolites?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used and effective mode for separating Andarine and its metabolites. C18 columns are widely used and generally provide good retention and separation.

Q4: What detection techniques are appropriate for the analysis of Andarine and its metabolites?

A:

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This can be used for purity analysis and quantification of the parent Andarine compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the sensitive and selective quantification of Andarine and its metabolites in complex biological matrices due to its high specificity and low detection limits.

Data Presentation

The following tables summarize typical quantitative data and chromatographic conditions for the analysis of Andarine.

Table 1: Example HPLC Method Parameters for Andarine Purity Analysis

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Methanol
Gradient Varies; typically starting with a lower percentage of B and increasing over time
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at a specific wavelength (e.g., 254 nm or 310 nm)

Table 2: Example LC-MS/MS Method Parameters for Andarine in Biological Samples

ParameterValue
Column C18 (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of parent and metabolites
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Mode Multiple Reaction Monitoring (MRM)

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Standard Preparation: Prepare a stock solution of Andarine reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare working standards at different concentrations by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh the Andarine sample and dissolve it in methanol to achieve a known concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Data Processing:

    • Integrate the peak area of Andarine in the sample chromatogram.

    • Calculate the purity of the sample by comparing its peak area to the calibration curve or by area percentage normalization.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Biological_Matrix Biological Matrix (Plasma, Urine) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Matrix->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection Injection Reconstitution->Injection HPLC_Column HPLC Column (e.g., C18) Injection->HPLC_Column Detector Detection (UV or MS/MS) HPLC_Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the analysis of Andarine.

Andarine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Andarine Andarine Hydroxylated_Andarine Hydroxylated Andarine Andarine->Hydroxylated_Andarine CYP450 Enzymes Desacetyl_Andarine Desacetyl Andarine Andarine->Desacetyl_Andarine Esterases Andarine_Glucuronide Andarine Glucuronide Andarine->Andarine_Glucuronide UGTs Andarine_Sulfate Andarine Sulfate Andarine->Andarine_Sulfate SULTs Hydroxylated_Andarine_Glucuronide Hydroxylated Andarine Glucuronide Hydroxylated_Andarine->Hydroxylated_Andarine_Glucuronide UGTs Desacetyl_Andarine_Sulfate Desacetyl Andarine Sulfate Desacetyl_Andarine->Desacetyl_Andarine_Sulfate SULTs

Caption: Metabolic pathways of Andarine.

References

Technical Support Center: Synthesis and Purification of Deuterated SARMs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of deuterated Selective Androgen Receptor Modulators (SARMs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of deuterated SARMs?

A1: The main challenges include achieving high isotopic enrichment at the desired positions, minimizing isotopic scrambling (deuteration at unintended positions), and preventing back-exchange (loss of deuterium (B1214612) for hydrogen) during reaction workup and purification.[1] Additionally, the synthesis of deuterated compounds can be complicated by the potential for side reactions and product degradation under harsh reaction conditions.

Q2: How can I minimize isotopic scrambling and back-exchange during synthesis?

A2: To minimize these issues, it is crucial to carefully select reaction conditions. Employing milder reaction conditions, using regioselective catalysts, and protecting other reactive sites on the SARM scaffold can help prevent isotopic scrambling. To avoid back-exchange, use deuterated solvents (e.g., D₂O, deuterated methanol) for reaction workup and minimize exposure to protic (hydrogen-containing) solvents.[1] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Q3: What are the most suitable analytical techniques for assessing the purity of my deuterated SARM?

A3: A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential. HRMS is used to determine the isotopic enrichment by analyzing the relative abundance of H/D isotopolog ions.[2] ¹H NMR can confirm the positions of deuterium labels by the disappearance of proton signals, while ²H NMR directly detects the deuterium atoms.[1]

Q4: Can the presence of deuterium affect the chromatographic behavior of my SARM during purification?

A4: Yes, although the effect is often subtle. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity. This "chromatographic isotope effect" can sometimes result in a small retention time shift between the deuterated and non-deuterated compound, which can be a consideration in co-elution studies.[3][4]

Q5: What level of isotopic enrichment is generally considered acceptable for deuterated SARMs?

A5: While the required isotopic enrichment depends on the specific application, for uses such as internal standards in mass spectrometry or for pharmacokinetic studies, an isotopic purity of >98% is often preferred.[5] Achieving high isotopic purity is a key challenge in the synthesis of deuterated active pharmaceutical ingredients.

Troubleshooting Guides

Synthesis
Symptom Potential Cause(s) Recommended Solution(s)
Low Deuterium Incorporation 1. Inactive or insufficient deuterating agent.2. Suboptimal reaction conditions (temperature, time).3. Catalyst deactivation.4. Back-exchange with protic solvents during workup.[1]1. Use a fresh, high-purity deuterating agent in sufficient excess.2. Gradually increase reaction temperature and/or time, monitoring progress by TLC or LC-MS.3. Increase catalyst loading or use a fresh batch of catalyst.4. Use deuterated solvents for workup and extraction; ensure all glassware is thoroughly dried.[1]
Isotopic Scrambling (Deuteration at unintended positions) 1. Overly harsh reaction conditions (high temperature, strong acid/base).2. Non-selective catalyst.3. Presence of multiple acidic protons on the SARM structure.1. Employ milder reaction conditions.2. Utilize a more regioselective catalyst.3. Protect other reactive sites on the SARM molecule before deuteration.
Side Reactions / Product Degradation 1. Incompatible functional groups on the SARM.2. Harsh reaction conditions.3. Oxidation of sensitive functional groups.1. Protect sensitive functional groups prior to deuteration.2. Use milder and more selective deuteration methods.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Purification (Flash Column Chromatography)
Symptom Potential Cause(s) Recommended Solution(s)
Poor Separation of Deuterated SARM from Impurities 1. Inappropriate solvent system.2. Column overloading.3. Compound is very polar and has poor retention.1. Optimize the solvent system using TLC to achieve an Rf of 0.2-0.3 for the target compound.2. Use an appropriate amount of silica (B1680970) gel relative to the crude material (typically 50:1 to 100:1 ratio).3. For highly polar compounds, consider using a more polar solvent system (e.g., with methanol (B129727) or ammonia) or switch to reverse-phase chromatography.
Compound Degradation on Silica Gel 1. The acidic nature of silica gel is causing decomposition of the SARM.1. Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine (B128534) (1-2%).2. Consider using a different stationary phase such as neutral or basic alumina.
Compound Elutes Too Quickly (at the solvent front) 1. The solvent system is too polar.1. Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.
Compound is Insoluble in the Loading Solvent 1. The compound has poor solubility in the chosen solvent for column loading.1. Use a "dry loading" technique: dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry silica-adsorbed sample onto the column.[6]

Quantitative Data Summary

The following table provides a summary of typical isotopic enrichment levels that can be expected for deuterated small molecules, which can be used as a general reference for deuterated SARMs.

Deuterated Compound Example Number of Deuterium Atoms Typical Isotopic Purity (%) Reference
Benzofuranone derivative294.7[7]
Tamsulosin-d₄499.5[7]
Oxybutynin-d₅598.8[7]
Eplerenone-d₃399.9[7]
Propafenone-d₇796.5[7]
Deuterium Oxide (D₂O)299.8 - 99.98[8]
Methyl Iodide-d₃399.5[5]

Experimental Protocols

General Protocol for the Synthesis of a Deuterated SARM (e.g., Ostarine-d4)

This protocol is a general guideline for the synthesis of a deuterated SARM, using the synthesis of Ostarine-d4 as an example, and may require optimization for other SARM structures.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), combine the non-deuterated precursor (e.g., (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide), a deuterated reagent (e.g., 4-cyanophenol-d4), and a base (e.g., anhydrous sodium carbonate) in a suitable anhydrous solvent (e.g., acetone).

  • Reaction: Heat the mixture to reflux for a specified time (e.g., 3 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with an aqueous base solution (e.g., 10% NaOH) to remove unreacted deuterated phenol, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude deuterated SARM.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

  • Analysis: Characterize the purified product and determine the isotopic enrichment and purity using ¹H NMR, ²H NMR, and HR-MS.

General Protocol for Purification by Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation of the deuterated SARM from impurities, aiming for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude deuterated SARM in a minimal amount of a suitable solvent. Alternatively, use the "dry loading" method described in the troubleshooting guide if the compound has poor solubility.

  • Elution: Begin elution with the selected solvent system. A gradient elution, where the polarity of the solvent is gradually increased, may be necessary for complex mixtures.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure deuterated SARM.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified deuterated SARM.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (SARM Precursor & Deuterating Agent) reaction Deuteration Reaction start->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup crude Crude Deuterated SARM workup->crude purify Chromatography (Flash or Prep-HPLC) crude->purify fractions Collect & Analyze Fractions (TLC/LC-MS) purify->fractions combine Combine Pure Fractions & Evaporate fractions->combine purified Purified Deuterated SARM combine->purified analysis Purity & Identity Confirmation purified->analysis nmr NMR Spectroscopy (¹H, ²H, ¹³C) analysis->nmr ms High-Resolution Mass Spectrometry analysis->ms

Caption: Experimental workflow for the synthesis, purification, and analysis of deuterated SARMs.

sarm_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sarm Deuterated SARM ar_cytoplasm Androgen Receptor (AR) - HSP Complex sarm->ar_cytoplasm Binds ar_active Activated AR Dimer ar_cytoplasm->ar_active Dissociation & Dimerization nucleus Nucleus ar_active->nucleus Translocation are Androgen Response Element (ARE) transcription Gene Transcription are->transcription Binds to protein_synthesis Protein Synthesis transcription->protein_synthesis anabolic_effects Anabolic Effects (Muscle & Bone Growth) protein_synthesis->anabolic_effects

Caption: Simplified signaling pathway of a deuterated SARM via the androgen receptor.

References

Technical Support Center: 4-Desacetamido-4-fluoro Andarine-D4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 4-Desacetamido-4-fluoro Andarine-D4 is not publicly available. The information provided herein is based on the known stability profile of its parent compound, Andarine (S-4), and general chemical principles. This guide is intended for research and drug development professionals and should be used as a supplementary resource. All experimental work should be conducted under the supervision of qualified professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential stability issues with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. For long-term storage, it is recommended to store solutions at -20°C or below in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles as this may accelerate degradation.

Q2: What solvents are suitable for dissolving this compound?

Based on its parent compound Andarine, this compound is expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and acetonitrile (B52724). For aqueous solutions, the use of a co-solvent may be necessary. The pH of aqueous solutions should be maintained in the slightly acidic to neutral range (pH 4-7) for optimal stability.

Q3: What are the likely degradation pathways for this compound in solution?

Based on the structure of Andarine, the primary degradation pathways are likely to be:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule.

  • Photodegradation: The nitroaromatic ring is a chromophore and can absorb light, leading to photochemical degradation.

  • Oxidation: While generally stable to mild oxidation, strong oxidizing agents may lead to degradation.

Q4: How can I monitor the stability of my this compound solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the purity and degradation of this compound solutions. An HPLC method with UV detection can separate the parent compound from its potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Results Degradation of the compound in solution.- Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in an airtight container. - Check Solution pH: For aqueous solutions, measure the pH and adjust to a range of 4-7 if necessary. - Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from solid material. - Perform HPLC Analysis: Use a validated HPLC method to assess the purity of the solution and quantify the parent compound.
Appearance of New Peaks in HPLC Chromatogram Formation of degradation products.- Characterize Degradants: If significant degradation is observed, use techniques like LC-MS to identify the mass of the degradation products and elucidate their structures. - Review Experimental Conditions: Analyze the experimental protocol to identify potential stressors (e.g., exposure to high temperatures, extreme pH, or light). - Implement Preventative Measures: Based on the identified stressor, modify the experimental protocol to minimize degradation (e.g., work under amber light, use buffered solutions).
Precipitation of the Compound from Solution Poor solubility or change in solvent composition/temperature.- Confirm Solubility: Check the solubility of the compound in the chosen solvent system at the experimental temperature. - Adjust Solvent Composition: Consider increasing the proportion of organic co-solvent if solubility is an issue. - Gentle Warming/Sonication: If precipitation occurs upon cooling, gentle warming and sonication may help redissolve the compound. Ensure the temperature is not high enough to cause degradation.
Discoloration of the Solution (e.g., yellowing) Potential photodegradation or formation of chromophoric degradation products.- Protect from Light: Store and handle the solution in amber vials or under light-protected conditions. - Use High-Purity Solvents: Impurities in solvents can sometimes contribute to discoloration. - Analyze by HPLC-UV/Vis: A UV-Vis scan of the solution and the HPLC chromatogram can help identify the source of the color change.

Quantitative Stability Data (Hypothetical Data Based on Andarine)

The following tables present hypothetical stability data for Andarine to illustrate the expected behavior of this compound. This is not actual data for the deuterated compound.

Table 1: Effect of pH on Andarine Stability in Aqueous Solution at 25°C

pHHalf-life (t½) (days)Major Degradation Products
214Amide hydrolysis products
460Minimal degradation
750Minimal degradation
105Amide hydrolysis products

Table 2: Effect of Temperature on Andarine Stability in Methanol at pH 7

Temperature (°C)Half-life (t½) (days)
4> 180
2590
4030

Table 3: Effect of Light on Andarine Stability in Methanol at 25°C

Light Condition% Degradation after 7 daysMajor Degradation Products
Dark (Control)< 1%-
Ambient Light5%Photodegradation products
UV Light (254 nm)25%Photodegradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Andarine

This protocol is adapted from a method for Andarine and would require optimization and validation for this compound.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dilute the solution to an appropriate concentration with the mobile phase.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Incubate the solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

  • Photodegradation: Expose the solution to UV light (254 nm) and visible light for a defined period.

  • Thermal Degradation: Heat the solution at 80°C for 48 hours.

  • Analysis: Analyze all stressed samples by the stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation photo Photodegradation (UV/Vis Light) prep->photo thermal Thermal Stress (80°C) prep->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS for Degradant ID hplc->lcms degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis_product Amide Hydrolysis Product parent->hydrolysis_product  Acid/Base Hydrolysis photo_product Photodegradation Product parent->photo_product  Light Exposure

Technical Support Center: Resolving Peak Overlap in NMR Spectra of Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹⁹F NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding peak overlap in ¹⁹F NMR spectra of fluorinated molecules.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to resolving overlapping signals in your ¹⁹F NMR experiments.

Q1: My ¹⁹F NMR spectrum shows broad, overlapping peaks. What are the initial troubleshooting steps?

A1: Poor resolution in ¹⁹F NMR, characterized by broad or overlapping peaks, can originate from several factors. Begin by addressing the most common causes related to sample preparation and initial instrument setup.

Initial Troubleshooting Workflow

G cluster_0 Initial Checks cluster_1 Corrective Actions cluster_2 Outcome start Start: Overlapping Peaks Observed sample_prep 1. Verify Sample Preparation start->sample_prep instrument_setup 2. Check Basic Instrument Setup sample_prep->instrument_setup solubility Ensure Complete Dissolution sample_prep->solubility Insolubility? tube_quality Use High-Quality NMR Tubes sample_prep->tube_quality Tube Issues? shimming Optimize Magnetic Field Homogeneity (Shimming) instrument_setup->shimming Poor Lineshape? locking Check Lock Signal instrument_setup->locking Unstable Signal? resolved Resolution Improved solubility->resolved tube_quality->resolved shimming->resolved not_resolved Still Overlapping: Proceed to Advanced Techniques shimming->not_resolved locking->resolved

Caption: A workflow for initial troubleshooting of peak overlap in ¹⁹F NMR.

Detailed Checks:

  • Sample Solubility: Incomplete dissolution or sample precipitation during the experiment can cause severe magnetic field inhomogeneity, leading to very broad lines.[1] Always ensure your sample is fully dissolved and stable at the experimental temperature.

  • NMR Tube Quality: Scratches, imperfections, or low-quality glass in NMR tubes can distort the magnetic field.[1] Use high-quality, uniform NMR tubes for optimal performance.

  • Magnetic Field Homogeneity (Shimming): This is a critical step for achieving high resolution. Poor shimming will result in broad and distorted peak shapes. An iterative shimming procedure, starting with on-axis (Z) shims and then adjusting non-spinning (X, Y) shims if necessary, is recommended.[1]

  • Lock Signal: A stable and high-level lock signal (e.g., >60%) without saturation is crucial for maintaining field stability during the experiment.[1]

Q2: How can I optimize acquisition parameters to improve spectral resolution?

A2: Optimizing the acquisition parameters is a key step in enhancing the digital resolution of your spectrum. Longer acquisition times generally lead to better resolution.

ParameterRecommendation for High ResolutionRationale
Acquisition Time (AT) At least 2-3 secondsDetermines the digital resolution of the spectrum. A longer AT provides better resolution.[1]
Spectral Width (SW) Encompass all ¹⁹F signals, but no larger than necessaryAn unnecessarily large spectral width will decrease resolution for a fixed number of data points.[1]
Number of Points (TD) As large as practicalIncreasing the number of complex data points for a fixed spectral width increases the acquisition time and thus the digital resolution.[1]
Q3: What advanced NMR techniques can I use to resolve heavily overlapping ¹⁹F signals?

A3: When optimizing acquisition parameters is insufficient, several advanced NMR techniques can be employed to resolve complex spectra.

Advanced Resolution Enhancement Techniques

TechniquePrincipleApplication
Higher Magnetic Field Increases chemical shift dispersion.General approach to improve resolution for all nuclei.[2]
2D NMR Spectroscopy Spreads signals into a second dimension based on through-bond (COSY, HSQC, HMBC) or through-space (NOESY/HOESY) correlations.Particularly useful for assigning signals in complex mixtures and resolving overlap based on coupling partners.[3]
Multiplet Refocusing (e.g., SHARPER) Uses a series of 180° refocusing pulses to collapse multiplets into a single resonance, increasing the signal-to-noise ratio (SNR).[4]Effective for enhancing sensitivity and simplifying spectra with complex coupling patterns.[4]
Deconvolution Computational method to fit overlapping peaks with individual line shapes (e.g., Lorentzian, Gaussian).Useful for separating broad, irregular, and complex spectra, especially in protein NMR.[5][6]

Logical Flow for Selecting an Advanced Technique

G start Initial Optimization Insufficient q1 Is higher field spectrometer available? start->q1 higher_field Utilize Higher Magnetic Field q1->higher_field Yes q2 Need to establish connectivity between nuclei? q1->q2 No end Resolved Spectrum higher_field->end two_d_nmr Perform 2D NMR (e.g., ¹H-¹⁹F HSQC, ¹⁹F-¹⁹F COSY) q2->two_d_nmr Yes q3 Is the spectrum complex due to J-coupling? q2->q3 No two_d_nmr->end sharper Employ Multiplet Refocusing (SHARPER) q3->sharper Yes deconvolution Use Computational Deconvolution q3->deconvolution No sharper->end deconvolution->end

Caption: Decision tree for selecting advanced resolution enhancement techniques.

Q4: I see a rolling or distorted baseline in my ¹⁹F NMR spectrum. What causes this and how can I fix it?

A4: A distorted baseline is a common artifact in ¹⁹F NMR that can interfere with accurate integration and peak identification. Several factors can contribute to this issue:

  • Large Spectral Width: The wide chemical shift range of ¹⁹F can lead to baseline distortions when acquiring a large spectral width.[7]

  • Incorrect Phasing: Applying a large first-order phase correction can introduce baseline roll.[7]

  • Acoustic Ringing: This phenomenon, caused by the vibration of the probe coil after a radiofrequency pulse, can introduce oscillations in the initial part of the Free Induction Decay (FID), resulting in baseline problems.[7]

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can contribute to an uneven baseline.[7]

Troubleshooting Baseline Issues:

IssueCorrective Action
Large Spectral Width Acquire a narrower spectral width if the region of interest is known. Apply baseline correction algorithms during data processing.
Incorrect Phasing Carefully re-phase the spectrum manually, minimizing the first-order correction.
Acoustic Ringing Increase the pre-acquisition delay to allow the ringing to decay before signal acquisition begins.
Probe Background Acquire a background spectrum of the empty probe and subtract it from the sample spectrum.

Experimental Protocols

Protocol 1: Iterative Shimming Procedure for High Resolution
  • Initial Setup: Insert the sample and ensure it is spinning (if required). Lock onto the deuterium (B1214612) signal of the solvent.

  • On-Axis (Z) Shims: Begin by adjusting the lower-order Z shims (Z1 and Z2) to maximize the lock level. These typically have the most significant effect.[1]

  • Iterate Z Shims: Continue adjusting Z1 through Z4 iteratively until the lock level is maximized and stable.

  • Non-Spinning (X, Y) Shims (if necessary): If large spinning sidebands are observed, the non-spinning shims may require adjustment. Turn sample spinning OFF.[1]

  • Adjust X, Y, and Z Shims: Adjust low-order X and Y shims (e.g., X1, Y1) and re-optimize Z shims to improve the lineshape of a reference peak in the spectrum.

  • Higher-Order Shims: If necessary, proceed to adjust higher-order shims, always re-optimizing lower-order shims after each adjustment.

  • Finalize: Turn spinning back on (if used) and perform a final touch-up of the Z shims.

Protocol 2: Wide-Scan 1D ¹⁹F NMR for an Unknown Mixture

This protocol is designed to determine the approximate chemical shift range of fluorine signals in an unknown sample.

  • Set Spectral Width (SW): Use a large spectral width (e.g., 200-250 ppm, which corresponds to approximately 100,000 Hz on a 400 MHz spectrometer) to avoid peaks "folding" or aliasing into the spectrum.[2]

  • Set Transmitter Offset (O1p): Center the spectrum at a general starting point, such as -120 ppm.

  • Set Acquisition Time (AQ): Use a relatively short acquisition time (e.g., 0.5 - 1.0 s) for this initial survey scan.

  • Set Relaxation Delay (D1): A short relaxation delay (e.g., 1.0 s) is sufficient for a qualitative scan.

  • Calibrate Pulse Width: Determine the 90° pulse width for ¹⁹F on your probe.

  • Acquire Data: Acquire a small number of scans (e.g., 8-16) to obtain a spectrum with a reasonable signal-to-noise ratio.

  • Process and Analyze: Fourier transform the FID and phase the spectrum. Identify the regions where signals appear. For subsequent experiments, the spectral width can be narrowed to encompass only the regions of interest, which will improve resolution.

References

minimizing interference in quantitative analysis of SARMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the quantitative analysis of Selective Androgen Receptor Modulators (SARMs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My SARM signal intensity is low and inconsistent in biological samples. What could be the cause and how can I fix it?

Answer:

Low and inconsistent signal intensity is a common problem in the quantitative analysis of SARMs, often stemming from matrix effects .[1][2] Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins in plasma or urine) suppress or enhance the ionization of the target SARM in the mass spectrometer's ion source.[1][2] This leads to inaccurate and unreliable quantification.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[3][4]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. It can selectively isolate SARMs while removing a significant portion of the matrix components.[5][6]

    • Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup, partitioning the SARM of interest into an organic solvent, leaving many interfering substances behind in the aqueous phase.[7][8]

    • Protein Precipitation: While a simpler method, protein precipitation is generally less clean than SPE or LLE and may result in residual matrix effects.[4]

  • Improve Chromatographic Separation: Ensure that the SARM elutes at a different retention time from the majority of matrix components.[9][10]

    • Adjust the gradient profile of your liquid chromatography (LC) method.

    • Experiment with different stationary phases (e.g., C18, biphenyl) to achieve better separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[11]

  • Dilute the Sample: If the SARM concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[3]

2. I am observing a peak at the same m/z as my target SARM, but at a different retention time. What is this and how should I address it?

Answer:

You are likely encountering an isomeric or isobaric interference .

  • Isomers are molecules that have the same chemical formula (and therefore the same mass) but different structural arrangements.

  • Isobaric compounds are different molecules that have the same nominal mass.[12]

These interferences can arise from metabolites of the SARM or other endogenous or exogenous compounds in the sample.[13]

Troubleshooting Steps:

  • Chromatographic Resolution: The primary solution is to improve the chromatographic separation to resolve the interfering peak from your analyte of interest.[9][10]

    • Optimize the LC gradient, mobile phase composition, and column chemistry.

  • Mass Spectrometry (MS) Resolution: If chromatographic separation is not possible, high-resolution mass spectrometry (HRMS) can often differentiate between the SARM and the isobaric interference based on their exact masses.

  • Tandem MS (MS/MS): Utilize Multiple Reaction Monitoring (MRM) with specific precursor-product ion transitions for your target SARM. It is less likely that an interfering compound will have the exact same precursor ion and fragment to the same product ions.[4][11]

3. My recovery of SARMs from plasma/urine is poor. How can I improve my extraction efficiency?

Answer:

Poor recovery is often due to a suboptimal extraction procedure. The choice of extraction method and its parameters are critical.

Troubleshooting Steps:

  • Method Selection:

    • For urine, which can have a high salt content, Solid-Phase Extraction (SPE) is often preferred for its ability to efficiently remove salts and other interferences.[5]

    • For plasma, both Liquid-Liquid Extraction (LLE) and SPE can be effective. LLE is often simpler to implement, while SPE can provide cleaner extracts.[7][14]

  • pH Adjustment: The pH of the sample is crucial for efficient extraction, especially for LLE. Adjust the pH of the sample to ensure the SARM is in a neutral, non-ionized state, which will improve its partitioning into the organic solvent.

  • Solvent Selection (for LLE): The choice of organic solvent is critical. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) are commonly used.[7][8] Experiment with different solvents to find the one that provides the best recovery for your specific SARM.

  • SPE Sorbent and Elution Solvent: For SPE, ensure you are using the correct sorbent material (e.g., C18 for reversed-phase) and that your wash and elution solvents are optimized. The wash solvent should be strong enough to remove interferences without eluting the SARM, and the elution solvent should be strong enough to fully recover the SARM from the sorbent.[6]

Quantitative Data Summary

The following tables summarize typical recovery rates and limits of detection for common SARMs using various sample preparation and analytical methods.

Table 1: Recovery Rates of SARMs using Different Extraction Methods

SARMBiological MatrixExtraction MethodRecovery Rate (%)
Andarine (S-4)Equine PlasmaLiquid-Liquid Extraction (MTBE)>75%[7]
Ostarine (MK-2866)Equine PlasmaLiquid-Liquid Extraction (MTBE)>75%[7]
Ligandrol (LGD-4033)Equine PlasmaLiquid-Liquid Extraction (MTBE)>75%[7]
Quinolinone-derived SARMsHuman UrineLiquid-Liquid Extraction (tert-butyl methyl ether)95.5 - 99.3%[15]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Common SARMs

SARMBiological MatrixAnalytical MethodLODLOQ
Andarine (S-4)Equine PlasmaLC-MS/MS0.0019 ng/mL[7]-
Ostarine (MK-2866)Equine PlasmaLC-MS/MS0.0019 ng/mL[7]-
Ligandrol (LGD-4033)Equine PlasmaLC-MS/MS0.00039 ng/mL[7]-
Quinolinone-derived SARMsHuman UrineGC/MS1 ng/mL[15]-
Ostarine (MK-2866)Human UrineUHPLC-MS/MS with online SPE-0.05 ng/mL[16]
GSK2881078Human PlasmaUHPLC-MS/MS-50 pg/mL[17]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of SARMs from Urine

This protocol is a general guideline and may require optimization for specific SARMs and instrumentation.

  • Sample Pre-treatment: Dilute the urine sample (e.g., 1 mL) with an equal volume of a suitable buffer (e.g., phosphate (B84403) buffer) to adjust the pH.[6]

  • Column Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through the cartridge.[6]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[6] A second wash with a non-polar solvent like hexane (B92381) can be used to remove lipids.

  • Elution: Elute the SARMs from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[5]

Protocol 2: Liquid-Liquid Extraction (LLE) of SARMs from Plasma

This protocol is a general guideline and should be optimized for specific applications.

  • Sample Preparation: To a known volume of plasma (e.g., 500 µL), add an internal standard.[7]

  • pH Adjustment: Adjust the sample pH to be neutral or slightly basic to ensure the SARM is not ionized.

  • Extraction: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) at a ratio of 5:1 (v/v) to the plasma sample.[7][8]

  • Mixing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the SARM into the organic phase.[8]

  • Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.[7]

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase for analysis.[7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction LLE or SPE Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantitative analysis of SARMs.

Signaling_Pathway cluster_ligand Ligand Binding cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway SARM SARM AR Androgen Receptor SARM->AR Androgen Androgen Androgen->AR Dimerization Dimerization AR->Dimerization Kinase_Cascade Kinase Cascade (e.g., MAPK, Akt) AR->Kinase_Cascade Translocation Nuclear Translocation Dimerization->Translocation ARE_Binding ARE Binding Translocation->ARE_Binding Gene_Transcription Gene Transcription ARE_Binding->Gene_Transcription Cellular_Response Rapid Cellular Response Kinase_Cascade->Cellular_Response

Caption: Simplified signaling pathways of SARMs and androgens.

Troubleshooting_Logic Problem Problem Check_Sample_Prep Review Sample Prep Problem->Check_Sample_Prep Check_Chroma Review Chromatography Problem->Check_Chroma Check_MS_Params Review MS Parameters Problem->Check_MS_Params Optimize_Extraction Optimize Extraction (SPE/LLE) Check_Sample_Prep->Optimize_Extraction Use_SIL_IS Use SIL-IS Check_Sample_Prep->Use_SIL_IS Optimize_Gradient Optimize LC Gradient Check_Chroma->Optimize_Gradient Optimize_Transitions Optimize MRM Transitions Check_MS_Params->Optimize_Transitions Solution Solution Optimize_Extraction->Solution Optimize_Gradient->Solution Use_SIL_IS->Solution Optimize_Transitions->Solution

References

Technical Support Center: Refinement of Methods for Trace Level Detection of Andarine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the trace level detection of Andarine (B1667391) (S-4).

Frequently Asked Questions (FAQs)

Q1: What is the most effective analytical technique for the trace level detection of Andarine and its metabolites?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most effective and preferred method for the trace level detection of Andarine and its metabolites in biological samples.[1][2] This technique offers high sensitivity and specificity, which is crucial for identifying compounds at very low concentrations. While gas chromatography-mass spectrometry (GC-MS) can also be used, it is generally less sensitive for Andarine and its metabolites.[2] High-performance liquid chromatography (HPLC) with UV or DAD detection is more suitable for determining the purity of Andarine in raw materials or pharmaceutical formulations rather than for trace level detection in biological matrices.[3]

Q2: Why is it important to detect Andarine's metabolites in addition to the parent compound?

A2: Andarine undergoes extensive metabolism in the body, including desacetylation, hydroxylation, and dephenylation.[1][2] A significant portion of these metabolites, as well as the parent Andarine, are excreted as glucuronide and sulfate (B86663) conjugates.[1][2] Monitoring for these metabolites provides a significantly longer window of detection following administration compared to analyzing for the parent compound alone.[2]

Q3: What are the common biological matrices used for Andarine detection, and how do they compare?

A3: The most common biological matrices for Andarine detection are urine and serum or plasma. Urine is often preferred for routine doping control because it is non-invasive to collect and metabolites are often concentrated in it, allowing for a longer detection window.[1][2] Serum or plasma is typically used for pharmacokinetic studies to determine the concentration of the parent drug and its metabolites over time.[4][5]

Q4: What are the key considerations for sample preparation when analyzing Andarine in urine?

A4: Due to the extensive conjugation of Andarine and its metabolites, a crucial step in urine sample preparation is enzymatic hydrolysis with β-glucuronidase and arylsulfatase to cleave the conjugated moieties.[2][6] This deconjugation step is essential for detecting the total amount of the metabolites and maximizing the detection window.[2] Following hydrolysis, common extraction techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before LC-MS/MS analysis.[7] For rapid screening, a "dilute-and-shoot" approach can be used, where the urine sample is simply diluted before injection, although this method may have a shorter detection window.[2][8]

Q5: How should Andarine samples and standards be stored to ensure stability?

A5: Proper storage is critical to prevent the degradation of Andarine and its metabolites.[9] It is recommended to store biological samples, such as urine, at -80°C for long-term storage to ensure the stability of the analytes.[10][11] Stock solutions of Andarine standards are generally stable when stored at -20°C for at least a year.[10][11] It's also important to assess the stability of the analytes through freeze-thaw cycles, as repeated freezing and thawing of samples can lead to degradation.[10][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of Andarine or its metabolites Incomplete enzymatic hydrolysis of conjugated metabolites.Optimize the hydrolysis step by adjusting the enzyme concentration, incubation time, temperature, and pH. Ensure the β-glucuronidase/arylsulfatase enzyme is active.[2][6]
Inefficient extraction from the biological matrix.Evaluate and optimize the extraction method (LLE or SPE). For LLE, test different organic solvents and pH conditions. For SPE, select the appropriate sorbent and optimize the wash and elution steps.[7]
Analyte degradation during sample preparation or storage.Minimize sample processing time and keep samples on ice. Verify the stability of Andarine under your storage and experimental conditions.[9][10][11]
Poor peak shape or chromatography Suboptimal mobile phase composition.Adjust the mobile phase components, such as the organic modifier (methanol or acetonitrile) and the additive (e.g., formic acid, ammonium (B1175870) formate), to improve peak shape.[3][4]
Issues with the analytical column.Ensure the column is not clogged and is appropriate for the analysis. A C18 column is commonly used.[4][7] Consider a gradient elution program to improve separation.[7]
High background noise or matrix effects Insufficient sample cleanup.Incorporate a more rigorous sample preparation method, such as SPE, to remove interfering substances from the matrix.[7]
Ion suppression or enhancement in the mass spectrometer.Use a stable isotope-labeled internal standard to compensate for matrix effects.[13] Dilute the sample to reduce the concentration of interfering components. Optimize the ESI source parameters.
Inconsistent or non-reproducible results Variability in sample collection and handling.Standardize procedures for sample collection, storage, and preparation to ensure consistency across all samples.
Instrument instability.Perform regular calibration and maintenance of the LC-MS/MS system. Monitor system suitability by injecting a standard sample at the beginning and end of each analytical run.
Pipetting or dilution errors.Use calibrated pipettes and be meticulous with all dilution steps. Prepare fresh calibration standards for each run.

Quantitative Data Summary

Method Matrix Sample Preparation Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity Range Reference
UHPLC-MS/MSUrineDilute-and-shoot0.5–2.5 ng/mL2.5 ng/mL2.5–250 ng/mL[8]
LC-MS/MSRat SerumProtein Precipitation-50 ng/mL50–10,000 ng/mL[4][5]
UHPLC-MS/MSUrineEnzymatic Hydrolysis & LLECCβ: 2 ng/mL--[6]
HPLC-DAD----10–150 µg/mL[3]

CCβ (Decision limit) is the concentration at which it can be decided with a statistical certainty of 1-β that the sample is non-compliant.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Andarine in Human Urine

This protocol is a generalized procedure based on common practices for the detection of Andarine and its metabolites.[2][6]

1. Sample Preparation (Enzymatic Hydrolysis and LLE)

  • Pipette 2 mL of urine into a glass tube.

  • Add an internal standard solution.

  • Add 1 mL of phosphate (B84403) buffer (pH 7).

  • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Vortex and incubate at 50°C for 2 hours.

  • Allow the sample to cool to room temperature.

  • Add 200 µL of 1 M sodium hydroxide (B78521) to adjust the pH to > 9.

  • Add 5 mL of tert-butyl methyl ether (TBME).

  • Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive or negative mode (negative mode is often preferred for Andarine and its metabolites)[2][4]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Andarine and its key metabolites.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation UHPLC Separation Evaporation->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Experimental workflow for Andarine detection in urine.

Troubleshooting_Tree Start Poor Analytical Result (Low Recovery, Poor Peaks, etc.) Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Chromatography Review Chromatography Check_Sample_Prep->Check_Chromatography Prep OK Solution_Hydrolysis Optimize Hydrolysis & Extraction Steps Check_Sample_Prep->Solution_Hydrolysis Issue Found Check_MS Review MS Parameters Check_Chromatography->Check_MS Chromo OK Solution_Column Check Column, Mobile Phase, & Gradient Check_Chromatography->Solution_Column Issue Found Solution_Instrument Check Instrument Calibration & Tune Parameters Check_MS->Solution_Instrument Issue Found End Consult Instrument Specialist Check_MS->End MS OK

Caption: Troubleshooting decision tree for Andarine analysis.

References

Technical Support Center: Improving the Robustness of SARM Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the robustness of analytical methods for Selective Androgen Receptor Modulators (SARMs).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for SARM analysis?

A1: The most common analytical techniques for the identification and quantification of SARMs are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly in doping control.[3]

Q2: What are the key parameters to consider for a robust HPLC method for SARMs?

A2: For a robust HPLC method, critical parameters include the choice of stationary phase (C18 columns are common), mobile phase composition and pH, column temperature, and flow rate.[4][5] Small, deliberate variations in these parameters should not significantly affect the analytical results.[4]

Q3: Why is a forced degradation study necessary for SARM analytical methods?

A3: Forced degradation studies are essential to develop stability-indicating methods.[6] They help to identify potential degradation products, understand the degradation pathways of the SARM under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), and ensure that the analytical method can separate the intact drug from its degradants.[6][7] This is crucial for accurately assessing the stability of the drug substance and product.[6]

Q4: What are common causes of peak tailing in the HPLC analysis of SARMs?

A4: Peak tailing for SARM analysis can be caused by several factors, including secondary interactions between basic analytes and acidic silanol (B1196071) groups on the silica-based column packing, column overload, dead volume in the HPLC system, or a partially blocked column frit.[8][9][10][11]

Q5: How can matrix effects in LC-MS/MS analysis of SARMs in biological samples be minimized?

A5: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in the bioanalysis of SARMs.[12][13][14] To minimize these effects, it is crucial to have an efficient sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering endogenous components.[15] Chromatographic separation should also be optimized to separate the analyte from co-eluting matrix components.[13] The use of a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects.[15]

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing 1. Secondary Silanol Interactions: Basic SARM analytes interacting with acidic silanol groups on the column.[9] 2. Column Overload: Injecting too much sample mass.[9][10] 3. Column Void or Contamination: A void at the column inlet or accumulation of particulate matter on the frit.[9][10]1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help.[9] 2. Reduce the sample concentration or injection volume.[9][10] 3. Reverse-flush the column. If the problem persists, replace the column or guard column.[10]
Poor Resolution 1. Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating the SARM from other components. 2. Column Degradation: Loss of stationary phase or column efficiency.1. Optimize the mobile phase composition (e.g., organic solvent ratio, pH). A gradient elution may be necessary. 2. Replace the column with a new one of the same type.
Retention Time Drift 1. Inconsistent Mobile Phase Preparation: Variations in the mobile phase composition between runs.[10] 2. Column Temperature Fluctuation: The column oven is not maintaining a stable temperature. 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump.1. Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser. 2. Verify the stability and accuracy of the column oven temperature. 3. Check the pump for leaks and perform routine maintenance.
LC-MS/MS Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
Ion Suppression/Enhancement 1. Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., urine, plasma) are affecting the ionization of the SARM.[12][13][14] 2. High Analyte Concentration: Saturation of the detector.1. Improve sample cleanup using techniques like SPE or LLE. Optimize chromatography to separate the analyte from the interfering compounds. Use a stable isotope-labeled internal standard.[13][15] 2. Dilute the sample.
Low Sensitivity 1. Poor Ionization: The SARM is not ionizing efficiently under the chosen source conditions. 2. Suboptimal MS/MS Transition: The selected precursor and product ions are not the most intense.1. Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). Experiment with different mobile phase additives to enhance ionization. 2. Perform a product ion scan to identify the most abundant and stable fragment ions for the SARM.
Inconsistent Results 1. Sample Degradation: The SARM may be unstable in the sample matrix or during sample processing. For example, YK-11 is known to be unstable and can hydrolyze.[2] 2. Carryover: Analyte from a previous injection is present in the current run.1. Investigate the stability of the SARM under different storage and sample preparation conditions. Use appropriate stabilizers if necessary. 2. Optimize the autosampler wash procedure. Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Ostarine in Dietary Supplements

This protocol is based on a validated UHPLC method for the determination of Ostarine in dietary supplements.[16][17]

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) with a UV detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: 75% Methanol (B129727) and 25% of 0.1% formic acid in water.[17]

  • Flow Rate: 0.5 mL/min.[17]

  • Detection Wavelength: 275 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 200 µg/mL stock solution of Ostarine reference standard in methanol.[17]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 25 µg/mL.[17]

  • Sample Preparation:

    • Accurately weigh the content of one capsule.

    • Disperse the powder in a suitable volume of methanol to obtain a theoretical concentration of Ostarine within the calibration range.

    • Sonicate the sample for 15 minutes to ensure complete dissolution of the analyte.

    • Centrifuge the sample to pellet any insoluble excipients.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Ostarine standards against their concentrations.

  • Determine the concentration of Ostarine in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Forced Degradation Study of a SARM

This protocol provides a general framework for conducting a forced degradation study.[6][7] The specific conditions should be adjusted based on the stability of the SARM being investigated, with the goal of achieving 5-20% degradation.[6]

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the SARM in 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve the SARM in 0.1 M NaOH and heat at 60°C for a specified time.

  • Oxidative Degradation: Dissolve the SARM in a 3% solution of hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Store the solid SARM powder in an oven at a temperature above the accelerated stability testing conditions (e.g., 70°C).

  • Photolytic Degradation: Expose a solution of the SARM to UV light (e.g., 254 nm) and fluorescent light.

2. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the stressed samples using a stability-indicating HPLC or LC-MS/MS method.

  • Analyze an unstressed control sample for comparison.

3. Data Evaluation:

  • Calculate the percentage of degradation of the SARM under each stress condition.

  • Identify and characterize any significant degradation products.

  • Assess the mass balance to ensure that all degradation products are accounted for.[6]

Quantitative Data Summary

The following tables summarize typical validation data for SARM analytical methods.

Table 1: HPLC Method Validation Parameters for Ostarine [17]

ParameterResult
Linearity Range1 - 25 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%

Table 2: LC-MS/MS Method Validation Parameters for Ligandrol in Urine [18]

ParameterResult
Linearity Range0.05 - 10 ng/mL
Correlation Coefficient (r²)≥ 0.950
Limit of Detection (LOD)Not specified
Limit of Quantification (LOQ)0.05 ng/mL
Precision (RSD%)< 15%
Accuracy (RE%)Within ±15%

Visualizations

Signaling Pathways and Experimental Workflows

SARM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) (inactive) SARM->AR Binds HSP Heat Shock Proteins SARM_AR SARM-AR Complex (active) AR->SARM_AR Conformational Change & HSP Dissociation Signaling_Pathways Non-Genomic Signaling (e.g., MAPK, PI3K) SARM_AR->Signaling_Pathways Activates SARM_AR_dimer SARM-AR Dimer SARM_AR->SARM_AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) SARM_AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates Anabolic_Effects Anabolic Effects (Muscle & Bone Growth) Gene_Transcription->Anabolic_Effects Leads to HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample SARM Sample (e.g., Dietary Supplement) Extraction Extraction with Solvent (e.g., Methanol) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Column C18 Column Separation Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Report Final Report Quantification->Report Robustness_Logic cluster_params Deliberate Variations Method Analytical Method param1 Mobile Phase pH (± 0.2 units) Method->param1 Subjected to param2 Organic Solvent % (± 2%) Method->param2 Subjected to param3 Column Temperature (± 5 °C) Method->param3 Subjected to param4 Flow Rate (± 0.1 mL/min) Method->param4 Subjected to Results Analytical Results (Retention Time, Peak Area, Resolution) param1->Results Impact on param2->Results Impact on param3->Results Impact on param4->Results Impact on Robust Method is Robust Results->Robust No Significant Change NotRobust Method is Not Robust (Requires Optimization) Results->NotRobust Significant Change

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method Using 4-Desacetamido-4-fluoro Andarine-D4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for generating reliable and reproducible data. In the quantitative analysis of Selective Androgen Receptor Modulators (SARMs) like Andarine, the choice of an appropriate internal standard is a critical determinant of method performance. This guide provides an objective comparison of the analytical method validation for Andarine using a stable isotope-labeled internal standard, 4-Desacetamido-4-fluoro Andarine-D4, versus a non-isotopically labeled structural analog.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard in quantitative mass spectrometry.[1] A SIL-IS, such as this compound, is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (in this case, deuterium). This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte throughout sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following table summarizes the validation parameters for an analytical method for Andarine using a non-deuterated structural analog internal standard (Ostarine), as described in the scientific literature.[3] This data is contrasted with the expected performance improvements when using a deuterated internal standard like this compound.

Validation ParameterNon-Deuterated Structural Analog IS (Ostarine)[3]Expected Performance with this compound (Deuterated IS)
Linearity (Correlation Coefficient, r²) 0.9954 - 0.9973≥ 0.998
Lower Limit of Quantification (LLOQ) 50 ng/mLPotentially lower due to improved signal-to-noise
Intra-day Precision (%RSD) 2.57% - 8.91%< 5%
Inter-day Precision (%RSD) 4.88% - 11.24%< 10%
Intra-day Accuracy (%Bias) -10.40% to +9.33%± 5%
Inter-day Accuracy (%Bias) -8.67% to +12.00%± 10%
Matrix Effect Compensation VariableMore effective due to co-elution and identical ionization behavior

Experimental Protocols

A detailed methodology is crucial for the successful validation and application of any analytical method. Below is a comprehensive protocol for the validation of an LC-MS/MS method for Andarine using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Andarine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Andarine reference standard and dissolve in 10 mL of methanol (B129727).

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Andarine Working Solutions: Prepare a series of working solutions by serially diluting the Andarine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma, urine), add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Andarine: m/z 441.1 → 271.1

      • This compound: m/z 411.1 → 275.1

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the relevant biological pathway.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add 4-Desacetamido-4-fluoro Andarine-D4 IS Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition & Processing MS->Data

Experimental workflow for Andarine quantification.

G Andarine Andarine AR Androgen Receptor (AR) Andarine->AR Binds HSP Heat Shock Proteins AR->HSP Dissociation Dimerization Dimerization AR->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binding Transcription Gene Transcription ARE->Transcription Activation Anabolic Anabolic Effects (Muscle & Bone Growth) Transcription->Anabolic

Andarine's mechanism of action via the Androgen Receptor.

References

A Comparative Guide to the Cross-Validation of SARM Quantification Methods Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reproducible quantification of Selective Androgen Receptor Modulators (SARMs) is paramount for both clinical development and regulatory oversight. As these compounds see increased investigation for various therapeutic applications, the ability to obtain consistent and comparable data across different laboratories is critical. This guide provides a comparative overview of the methodologies used for SARM quantification, summarizes performance data from various validated methods, and outlines the key experimental protocols, offering a framework for understanding and addressing inter-laboratory variability.

The Landscape of SARM Analysis

The gold standard for the quantification of SARMs in biological matrices and other samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2][3][4][5] This powerful analytical technique offers the high sensitivity and specificity required to detect and quantify these potent molecules at low concentrations. However, variations in instrumentation, sample preparation, and data analysis protocols can lead to discrepancies in results between laboratories.[2]

To ensure harmonization and reliability in anti-doping analysis, the World Anti-Doping Agency (WADA) accredits laboratories and provides technical documents and standards, such as the International Standard for Laboratories (ISL).[6][7] These measures aim to minimize inter-laboratory variability and ensure that all accredited facilities meet stringent quality criteria.

Comparative Quantitative Data

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of several common SARMs, as reported in peer-reviewed literature. It is important to note that these values are from individual laboratory validations and not from a direct inter-laboratory comparison study.

Table 1: Performance of LC-MS/MS Methods for Ostarine (MK-2866) Quantification in Human Urine

ParameterMethod 1Method 2Method 3
Limit of Detection (LOD) 0.5 pg/mL0.03 - 0.23 ng/mL-
Limit of Quantification (LOQ) ---
Precision (RSD%) 0.8 - 4.5%4.1 - 18.8%-
Accuracy (RE%) 1.6 - 7.5%--
Recovery -85 - 89%-
Linearity (r²) 0.9999>0.99-
Reference [2][8]

Table 2: Performance of LC-MS/MS Methods for Ligandrol (LGD-4033) Quantification in Human Urine

ParameterMethod 1Method 2
Limit of Detection (LOD) -0.17 µg/L
Limit of Quantification (LOQ) -0.50 µg/L
Precision (RSD%) Intra-day: 1.95-4.29%, Inter-day: 5.54-9.82%-
Accuracy (RE%) --
Recovery 84.20% - 92.17%-
Linearity (r²) >0.999-
Reference [2]

Table 3: Performance of a Multi-SARM LC-MS/MS Screening Method in Dietary Supplements

SARMLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Andarine (B1667391) 0.050.1
Ostarine 0.050.1
LGD-4033 0.10.2
RAD-140 0.10.2
GW-501516 0.050.1
SR-9009 0.10.2
Reference [9]

Experimental Protocols

The following sections detail the common methodologies employed in the quantification of SARMs.

Sample Preparation

The choice of sample preparation technique is crucial for removing interfering substances and concentrating the analytes of interest. Common methods include:

  • Solid-Phase Extraction (SPE): This is a widely used technique that involves passing the liquid sample through a solid adsorbent that retains the SARMs. The SARMs are then eluted with a small volume of solvent.

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.

  • "Dilute-and-Shoot": In some cases, particularly for cleaner sample matrices, a simple dilution of the sample may be sufficient before injection into the LC-MS/MS system.

  • Enzymatic Hydrolysis: For urine samples, SARMs and their metabolites are often excreted as glucuronide or sulfate (B86663) conjugates. Enzymatic hydrolysis with β-glucuronidase/arylsulfatase is frequently performed to cleave these conjugates and measure the total SARM concentration.[10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate the SARMs from each other and from matrix components. C18 columns are commonly employed with a mobile phase gradient consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.[12]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is the most common instrument used for SARM quantification. It operates in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This involves selecting a specific precursor ion for the SARM of interest in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and then monitoring for a specific product ion in the third quadrupole.

Mandatory Visualizations

SARM_Signaling_Pathway SARM Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) SARM->AR Binds to SARM_AR SARM-AR Complex AR->SARM_AR HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR HSP dissociates upon SARM binding SARM_AR_dimer SARM-AR Dimer SARM_AR->SARM_AR_dimer Dimerization ARE Androgen Response Element (ARE) on DNA SARM_AR_dimer->ARE Binds to Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA protein_synthesis Protein Synthesis (e.g., muscle growth) mRNA->protein_synthesis Translation

Caption: SARM Androgen Receptor Signaling Pathway.

SARM_Quantification_Workflow SARM Quantification Workflow sample Biological Sample (Urine, Plasma, etc.) prep Sample Preparation (e.g., SPE, LLE, Hydrolysis) sample->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Calibration Curve) data->quant report Reporting quant->report

Caption: A typical workflow for SARM quantification.

Conclusion

While a definitive cross-laboratory validation study for SARM quantification is not yet publicly available, the existing literature demonstrates a convergence on LC-MS/MS as the primary analytical technique. The validation data from individual laboratories indicate that these methods can achieve high levels of sensitivity, precision, and accuracy. However, the potential for inter-laboratory variability underscores the importance of standardized protocols, participation in proficiency testing programs, and adherence to guidelines from regulatory bodies like WADA. For researchers and drug developers, a thorough understanding of the analytical methodologies and their potential sources of variation is essential for the reliable interpretation of SARM quantification data.

References

Comparative Pharmacokinetics: Andarine (S-4) and the Role of its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the pharmacokinetic profile of the selective androgen receptor modulator, Andarine (S-4), and the analytical utility of its deuterated form, 4-Desacetamido-4-fluoro Andarine-D4.

Introduction

Andarine, also known as S-4 or GTx-007, is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis. Its mechanism of action involves selective binding to androgen receptors, primarily in muscle and bone tissues, leading to anabolic effects with potentially fewer androgenic side effects compared to traditional anabolic steroids.

This guide provides a comparative overview of the pharmacokinetics of Andarine. It is important to note that direct comparative pharmacokinetic studies between Andarine and this compound are not available in published literature. The "-D4" designation indicates that this compound is a deuterated analog of a potential Andarine metabolite or related compound. Deuterated compounds are primarily synthesized for use as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of the target analyte (in this case, Andarine) in biological samples.[1] Therefore, this guide will focus on the known pharmacokinetic parameters of Andarine and clarify the role of its deuterated counterpart in research.

Pharmacokinetic Profile of Andarine (S-4)

Preclinical studies in animal models have characterized the pharmacokinetic profile of Andarine. The following tables summarize the key pharmacokinetic parameters of Andarine in rats and dogs.

Table 1: Pharmacokinetic Parameters of Andarine in Rats
ParameterValueUnitsStudy Conditions
Half-life (t½) 4hoursAnimal study
Time to Peak Plasma Concentration (Tmax) 48 - 84minutesFollowing oral dosing
Oral Bioavailability High-Orally bioavailable

Data sourced from preclinical animal studies.[2][3]

Table 2: Pharmacokinetic Parameters of Andarine in Dogs
DoseClearance (CL)Volume of Distribution (Vss)Half-Life (t½)Oral Bioavailability (F)
0.1 mg/kg7.4 mL/min/kg1.39 L/kg229 minutes91%
1 mg/kg-1.39 L/kg229 minutes62%
10 mg/kg3.1 mL/min/kg1.39 L/kg229 minutes38%

Data from intravenous and oral administration studies in dogs.[4]

Experimental Protocols

The pharmacokinetic data presented above were obtained through rigorous experimental protocols. Below is a summary of a typical protocol for determining the pharmacokinetics of a compound like Andarine in a preclinical setting.

Protocol: Pharmacokinetic Study of Andarine in Rats

1. Animal Model:

  • Male Sprague-Dawley rats are typically used.[5]

  • Animals are housed in controlled conditions with a standard diet and water ad libitum.[5]

  • For certain studies, surgical castration (orchidectomy) may be performed to create a model of androgen deficiency.[2]

2. Drug Administration:

  • Intravenous (IV) Administration: Andarine is dissolved in a suitable vehicle and administered as a single bolus injection into a cannulated vein (e.g., jugular vein) to determine parameters like clearance and volume of distribution.

  • Oral (PO) Administration: A solution or suspension of Andarine is administered via oral gavage to assess oral bioavailability and absorption rate.

3. Sample Collection:

  • Blood samples are collected at predetermined time points post-dosing from a cannulated artery or via retro-orbital bleeding.

  • Plasma is separated from the blood samples by centrifugation.

4. Bioanalytical Method:

  • Plasma concentrations of Andarine are quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • This is where a deuterated internal standard, such as a derivative of this compound, would be crucial. A known concentration of the deuterated standard is added to each plasma sample before processing.[1] Because the deuterated standard has nearly identical chemical and physical properties to Andarine but a different mass, it allows for accurate correction of any variability during sample preparation and analysis, ensuring the reliability of the final concentration measurement.[1][7]

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using pharmacokinetic software to calculate key parameters such as half-life, clearance, volume of distribution, Cmax, Tmax, and bioavailability.

Signaling Pathway and Experimental Workflow

Andarine's Mechanism of Action

Andarine exerts its effects by acting as a selective agonist at the androgen receptor (AR). In target tissues like skeletal muscle, the binding of Andarine to the AR initiates a signaling cascade that promotes the transcription of genes involved in muscle protein synthesis, leading to an anabolic effect.[2][3]

Andarine_Signaling_Pathway cluster_cell Skeletal Muscle Cell Andarine Andarine (S-4) AR_cyto Androgen Receptor (inactive) Andarine->AR_cyto Binds HSP HSP AR_cyto->HSP Andarine_AR Andarine-AR Complex (active) AR_cyto->Andarine_AR Activation & Dimerization HSP->Andarine_AR Dissociation AR_nucleus Androgen Receptor Andarine_AR->AR_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (Muscle Growth) Protein_Synthesis->Anabolic_Effects

Caption: Signaling pathway of Andarine in skeletal muscle cells.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study, highlighting the critical role of the deuterated internal standard.

PK_Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Animal_Model Animal Model (e.g., Rats) Dosing Drug Administration (IV or Oral) Animal_Model->Dosing Blood_Sampling Blood Sampling (Time Course) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Internal_Standard Add Deuterated Internal Standard Plasma_Separation->Internal_Standard Sample_Prep Sample Preparation (e.g., Protein Precipitation) Internal_Standard->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition PK_Modeling Pharmacokinetic Modeling Data_Acquisition->PK_Modeling Parameter_Calc Calculation of PK Parameters PK_Modeling->Parameter_Calc

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The available preclinical data indicate that Andarine (S-4) is an orally bioavailable compound with a relatively short half-life in animal models. While direct pharmacokinetic data for this compound is not available, its chemical nomenclature strongly suggests its role as a deuterated internal standard, which is indispensable for the accurate and precise quantification of Andarine in biological matrices during pharmacokinetic and other bioanalytical studies. Understanding the distinct roles of the active pharmaceutical ingredient and its deuterated analog is crucial for the design and interpretation of research in the field of SARMs.

References

Assessing the Kinetic Isotope Effect of Deuterated Andarine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the in vitro kinetic isotope effect (KIE) of deuterated Andarine (B1667391). Andarine (S-4) is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated anabolic effects in muscle and bone tissue.[1][2][3][4][5] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a strategy employed in drug development to favorably alter pharmacokinetic properties by slowing down metabolic processes.[6][7][8] This is due to the kinetic isotope effect, where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, often resulting in a slower rate of metabolism when C-H bond cleavage is the rate-limiting step.[6][7][9]

This guide outlines the theoretical advantages of a deuterated Andarine analog, presents hypothetical comparative data, and provides detailed experimental protocols for in vitro assessment.

Comparative Data: Andarine vs. Deuterated Andarine (Hypothetical)

Given the lack of publicly available data on a deuterated version of Andarine, the following table presents a hypothetical comparison based on the known metabolism of Andarine and the established principles of the kinetic isotope effect. The proposed deuteration would target metabolically labile sites to enhance metabolic stability. Mass spectrometry studies have identified that Andarine undergoes hydroxylation, deacetylation, and conjugation with glucuronic acid and sulfate.[10] Therefore, deuteration of the N-acetyl group or the aromatic rings could potentially slow its metabolism.

ParameterAndarine (S-4)Deuterated Andarine (Hypothetical d3-Andarine)Rationale for Expected Difference
Androgen Receptor Binding Affinity (Ki) ~7.5 nM[11][12][13]~7.5 nMDeuteration is not expected to significantly alter the equilibrium binding affinity to the androgen receptor as it does not directly participate in the key binding interactions.
In Vitro Metabolic Stability (t½ in human liver microsomes) ~30 min (Hypothetical)> 60 min (Hypothetical)Deuteration at a primary site of metabolism (e.g., the N-acetyl group) is expected to slow down enzymatic degradation by cytochrome P450 enzymes, leading to a longer half-life.[6][7]
Intrinsic Clearance (CLint) in human liver microsomes High (Hypothetical)Moderate to Low (Hypothetical)A lower rate of metabolism due to the kinetic isotope effect would result in a lower intrinsic clearance.[14]
Relative Potency (EC50) in AR-mediated reporter gene assay X nM~X nMSimilar to binding affinity, the intrinsic potency of the molecule at the receptor should not be significantly affected by deuteration.

Experimental Protocols

To empirically determine the kinetic isotope effect of a deuterated Andarine analog, the following in vitro assays are recommended.

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine and compare the binding affinities (Ki) of Andarine and its deuterated analog for the androgen receptor.

Methodology:

  • AR Source Preparation: Utilize a source of human androgen receptors, such as lysates from LNCaP cells or a recombinant human AR protein.[12]

  • Radioligand: Employ a high-affinity radiolabeled androgen, such as [3H]-Mibolerone, as the tracer.[12]

  • Competition Assay: In a multi-well plate, incubate a constant concentration of the AR source and the radioligand with serially diluted concentrations of unlabeled Andarine or its deuterated analog.

  • Incubation and Separation: Incubate the mixture to allow for competitive binding to reach equilibrium. Separate the bound from the unbound radioligand using a method such as filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity bound to the receptor using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand) from the resulting sigmoidal curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of Andarine and its deuterated analog in the presence of liver enzymes, primarily cytochrome P450s.

Methodology:

  • Preparation: Prepare a reaction mixture containing human liver microsomes (pooled from multiple donors to minimize inter-individual variability), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).[15][16][17][18]

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding a known concentration of Andarine or its deuterated analog (e.g., 1 µM).[17][18]

  • Time Points: Collect aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[18][19]

  • Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[16]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the remaining parent compound.[16]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate equations.[16]

AR-Mediated Reporter Gene Assay

Objective: To evaluate the functional potency of Andarine and its deuterated analog in activating the androgen receptor and initiating downstream gene transcription.

Methodology:

  • Cell Culture: Use a mammalian cell line that expresses the human androgen receptor, such as VCaP or a cell line transiently transfected with an AR expression vector.[20]

  • Reporter Construct: Transfect the cells with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (containing androgen response elements, AREs).[20][21]

  • Cell Treatment: Plate the transfected cells and treat them with a range of concentrations of Andarine or its deuterated analog. Include a vehicle control and a known AR agonist (e.g., dihydrotestosterone, DHT) as a positive control.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for AR activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.[21]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein content. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Andarine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Andarine Andarine / Deuterated Andarine AR_complex Androgen Receptor (AR) + Heat Shock Proteins Andarine->AR_complex Binds to AR AR_Andarine_complex AR-Andarine Complex AR_complex->AR_Andarine_complex Conformational Change & HSP Dissociation Dimerization Dimerization AR_Andarine_complex->Dimerization Nuclear Translocation ARE Androgen Response Element (ARE) Dimerization->ARE Binds to ARE on DNA Transcription Gene Transcription ARE->Transcription Anabolic_effects Anabolic Effects (Muscle & Bone) Transcription->Anabolic_effects

Caption: Andarine Signaling Pathway.

KIE_Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Andarine Andarine (S-4) Binding_Assay AR Competitive Binding Assay Andarine->Binding_Assay Metabolism_Assay Liver Microsomal Stability Assay Andarine->Metabolism_Assay Functional_Assay AR Reporter Gene Assay Andarine->Functional_Assay d_Andarine Deuterated Andarine d_Andarine->Binding_Assay d_Andarine->Metabolism_Assay d_Andarine->Functional_Assay Ki_value Determine Ki (Binding Affinity) Binding_Assay->Ki_value t_half Calculate t½ & CLint (Metabolic Stability) Metabolism_Assay->t_half EC50_value Determine EC50 (Functional Potency) Functional_Assay->EC50_value Comparison Comparative Assessment of Kinetic Isotope Effect Ki_value->Comparison t_half->Comparison EC50_value->Comparison

Caption: Experimental Workflow for KIE Assessment.

Logical_Relationship Deuteration Deuteration of Andarine at Metabolic 'Hotspots' KIE Kinetic Isotope Effect (KIE) Deuteration->KIE Induces Slower_Metabolism Reduced Rate of Metabolism (↓ CLint) KIE->Slower_Metabolism Leads to Improved_PK Potentially Improved Pharmacokinetic Profile Slower_Metabolism->Improved_PK Results in

Caption: Rationale for Deuterated Andarine Development.

References

Metabolic Showdown: A Comparative Analysis of Fluorinated vs. Non-Fluorinated SARM Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of investigational compounds is paramount. This guide provides a detailed comparison of the metabolic profiles of a fluorinated Selective Androgen Receptor Modulator (SARM), S-23, and a non-fluorinated counterpart, Ostarine. By examining their metabolic pathways, stability, and the enzymes involved, we aim to elucidate the impact of fluorination on the disposition of this class of molecules.

The introduction of fluorine into drug candidates is a widely used medicinal chemistry strategy to enhance metabolic stability and modulate physicochemical properties. In the realm of SARMs, this structural modification can significantly influence their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions. This guide leverages published in vitro and in vivo data to offer a side-by-side comparison.

At a Glance: Comparative Metabolic Profiles

The following tables summarize the key metabolic characteristics of the fluorinated SARM S-23 and the non-fluorinated SARM Ostarine, based on available preclinical and clinical data.

Table 1: Comparison of In Vitro Metabolic Pathways

FeatureFluorinated SARM (S-23)Non-Fluorinated SARM (Ostarine)
Primary Metabolic Reactions Hydroxylation, O-dephenylation, Glucuronidation[1][2]Hydroxylation, Ether Cleavage, Dealkylation, O-Glucuronidation, Sulfation[3][4][5]
Identified In Vitro Metabolites Hydroxy-S-23, O-dephenylate-S-23, S-23-glucuronide, Hydroxy-S-23-glucuronide[1]Ostarine-glucuronide, Hydroxybenzonitrile-ostarine-glucuronide, Hydroxybenzonitrile-ostarine, and various other hydroxylated and sulfated species[3][4]

Table 2: Comparative Pharmacokinetic and Metabolic Stability Data

ParameterFluorinated SARM (S-23)Non-Fluorinated SARM (Ostarine)
Metabolic Stability Generally considered to have enhanced metabolic stability due to fluorination.Considered more metabolically stable than some other non-fluorinated SARMs like Andarine.[6]
Terminal Half-life (t½) ~11.9 hours (in male rats, oral administration)Data in humans is variable, but detectable in urine for up to 9 days after a single low dose.[[“]]
Primary Route of Elimination Primarily through metabolism.Extensive metabolism followed by urinary excretion.[[“]]
Involvement of CYP Enzymes Metabolism is likely mediated by CYP enzymes, though specific isoforms are not definitively identified in the reviewed literature.Metabolism is mediated, at least in part, by CYP3A4.

Delving into the Metabolic Pathways

The metabolic transformations of both S-23 and Ostarine primarily involve Phase I and Phase II reactions, leading to the formation of more polar metabolites that can be readily excreted.

Fluorinated SARM: The Metabolic Journey of S-23

The metabolism of S-23, a potent fluorinated SARM, has been investigated in vitro using human liver microsomes. The primary routes of metabolism include:

  • Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule is a common metabolic pathway for many drugs. For S-23, this results in the formation of Hydroxy-S-23.

  • O-dephenylation: This process involves the cleavage of the ether bond, leading to the removal of the fluorinated chlorophenoxy group.

  • Glucuronidation: This is a major Phase II conjugation reaction where glucuronic acid is attached to the parent drug or its metabolites, significantly increasing water solubility for excretion. Both S-23 and its hydroxylated metabolite undergo glucuronidation.[1]

In vivo studies in humans have confirmed the presence of hydroxylated and dihydroxylated metabolites of S-23 in urine.[1] The presence of the strong carbon-fluorine bond in S-23 is thought to contribute to its increased resistance to metabolic degradation compared to non-fluorinated analogs.

S23_Metabolism S23 S-23 Hydroxy_S23 Hydroxy-S-23 S23->Hydroxy_S23 Hydroxylation (Phase I) ODephenylate_S23 O-dephenylate-S-23 S23->ODephenylate_S23 O-dephenylation (Phase I) S23_Glucuronide S-23-glucuronide S23->S23_Glucuronide Glucuronidation (Phase II) Hydroxy_S23_Glucuronide Hydroxy-S-23-glucuronide Hydroxy_S23->Hydroxy_S23_Glucuronide Glucuronidation (Phase II)

Metabolic pathways of the fluorinated SARM S-23.
Non-Fluorinated SARM: The Metabolic Journey of Ostarine

Ostarine, a widely studied non-fluorinated SARM, undergoes more extensive metabolism compared to what has been reported for S-23. In vitro and in vivo studies in humans have identified several metabolic pathways:

  • Hydroxylation: Similar to S-23, Ostarine is hydroxylated at various positions on the molecule.

  • Ether Cleavage: The ether linkage in Ostarine is susceptible to metabolic cleavage.

  • Dealkylation: Removal of alkyl groups is another observed metabolic transformation.

  • Glucuronidation: Ostarine and its Phase I metabolites are extensively conjugated with glucuronic acid.[3][4]

  • Sulfation: Conjugation with a sulfonate group is another Phase II metabolic route for Ostarine.[3][4]

The multitude of metabolites formed from Ostarine suggests a greater susceptibility to enzymatic degradation compared to its fluorinated counterparts.

Ostarine_Metabolism Ostarine Ostarine Hydroxylated_Metabolites Hydroxylated Metabolites Ostarine->Hydroxylated_Metabolites Hydroxylation (Phase I) Ether_Cleavage_Products Ether Cleavage Products Ostarine->Ether_Cleavage_Products Ether Cleavage (Phase I) Dealkylated_Metabolites Dealkylated Metabolites Ostarine->Dealkylated_Metabolites Dealkylation (Phase I) Glucuronide_Congugates Glucuronide Conjugates Ostarine->Glucuronide_Congugates Glucuronidation (Phase II) Sulfate_Congugates Sulfate Conjugates Ostarine->Sulfate_Congugates Sulfation (Phase II) Hydroxylated_Metabolites->Glucuronide_Congugates Glucuronidation (Phase II)

Metabolic pathways of the non-fluorinated SARM Ostarine.

Experimental Protocols

The following sections detail the generalized methodologies employed in the in vitro and analytical studies cited in this guide.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This experimental workflow is a standard approach to assess the metabolic stability and identify the metabolites of a test compound.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Thaw cryopreserved Human Liver Microsomes (HLM) inc1 Pre-incubate HLM, buffer, and test compound at 37°C prep1->inc1 prep2 Prepare incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) prep2->inc1 prep3 Prepare test compound stock solution (e.g., in DMSO or acetonitrile) prep3->inc1 prep4 Prepare NADPH regenerating system inc2 Initiate reaction by adding NADPH regenerating system prep4->inc2 inc1->inc2 inc3 Incubate at 37°C with shaking for a defined time course (e.g., 0, 15, 30, 60 min) inc2->inc3 ana1 Quench reaction with cold organic solvent (e.g., acetonitrile) inc3->ana1 ana2 Centrifuge to precipitate proteins ana1->ana2 ana3 Analyze supernatant by LC-MS/MS ana2->ana3 ana4 Data analysis: determine parent disappearance and identify metabolites ana3->ana4

Workflow for in vitro metabolism studies using HLM.

Detailed Method:

  • Materials: Cryopreserved pooled human liver microsomes (HLM), potassium phosphate buffer (pH 7.4), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), test compound (S-23 or Ostarine), and organic solvent (e.g., acetonitrile (B52724) or methanol) for quenching.

  • Incubation: The test compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C. The final incubation volume typically ranges from 100 µL to 500 µL. The concentration of the test compound and HLM protein are optimized for each experiment.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent, which also serves to precipitate the microsomal proteins.

  • Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is then collected for analysis.

  • Analysis: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Cytochrome P450 (CYP) Reaction Phenotyping

To identify the specific CYP enzymes responsible for the metabolism of a compound, two primary methods are used:

  • Recombinant CYP Enzymes: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The rate of metabolism by each enzyme is then measured.

  • Chemical Inhibition: The test compound is incubated with HLM in the presence of known selective inhibitors for specific CYP enzymes. A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme.[8]

CYP_Phenotyping cluster_recombinant Recombinant CYP Method cluster_inhibition Chemical Inhibition Method start Test Compound rec_cyp1a2 Incubate with recombinant CYP1A2 start->rec_cyp1a2 rec_cyp2c9 Incubate with recombinant CYP2C9 start->rec_cyp2c9 rec_cyp3a4 Incubate with recombinant CYP3A4 start->rec_cyp3a4 rec_other ... and other CYP isoforms start->rec_other inh_control Incubate with HLM (Control) start->inh_control inh_cyp1a2 Incubate with HLM + CYP1A2 inhibitor start->inh_cyp1a2 inh_cyp2c9 Incubate with HLM + CYP2C9 inhibitor start->inh_cyp2c9 inh_cyp3a4 Incubate with HLM + CYP3A4 inhibitor start->inh_cyp3a4 analysis Analyze metabolism rate by LC-MS/MS rec_cyp1a2->analysis rec_cyp2c9->analysis rec_cyp3a4->analysis rec_other->analysis inh_control->analysis inh_cyp1a2->analysis inh_cyp2c9->analysis inh_cyp3a4->analysis conclusion Identify responsible CYP isoforms analysis->conclusion

Workflow for CYP450 reaction phenotyping.
Analytical Methodology: LC-MS/MS for Metabolite Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for analyzing the metabolic fate of drugs.

Method Details:

  • Chromatographic Separation: The supernatant from the in vitro incubation is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the parent compound from its more polar metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for SARMs.

  • Metabolite Identification: Full-scan mass spectrometry is used to detect potential metabolites by looking for expected mass shifts corresponding to metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). Product ion scanning (MS/MS) is then performed to fragment the parent compound and potential metabolites to confirm their structures.

  • Quantification: For quantitative analysis, a multiple reaction monitoring (MRM) method is typically developed. This involves selecting specific precursor-to-product ion transitions for the parent compound and its metabolites, which provides high selectivity and sensitivity for their quantification.

Conclusion

The comparison of the metabolic profiles of the fluorinated SARM S-23 and the non-fluorinated SARM Ostarine reveals distinct differences that are likely attributable to the presence of fluorine in the chemical structure of S-23. Ostarine appears to undergo more extensive metabolism, with a wider array of identified metabolites resulting from various Phase I and Phase II reactions. In contrast, the metabolic pathways identified for S-23 are more limited, suggesting that the fluorine substitution enhances its stability against enzymatic degradation.

For drug development professionals, these findings underscore the significant impact of fluorination on the metabolic fate of SARMs. A more stable metabolic profile, as suggested for S-23, can lead to a longer half-life and potentially a more predictable pharmacokinetic profile. However, it is also crucial to thoroughly characterize the metabolites that are formed, as even minor metabolites can have pharmacological or toxicological implications. Further direct comparative studies on metabolic stability and comprehensive CYP reaction phenotyping for both fluorinated and non-fluorinated SARMs are warranted to provide a more complete understanding and guide the design of future SARM candidates with optimized drug-like properties.

References

The Impact of Fluorine Substitution on the Metabolism of Selective Androgen Receptor Modulators (SARMs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, primarily to enhance metabolic stability and modulate physicochemical properties. This guide provides a comparative evaluation of the impact of fluorine substitution on the metabolism of Selective Androgen Receptor Modulators (SARMs), a class of therapeutic compounds that selectively target androgen receptors. By examining available experimental data, this document aims to offer an objective comparison of the metabolic profiles of fluorinated versus non-fluorinated SARMs, providing valuable insights for drug design and development.

Executive Summary

Fluorination is a common strategy to block metabolic "soft spots" in drug molecules, often leading to improved pharmacokinetic profiles. In the context of SARMs, the introduction of fluorine can significantly alter their metabolic fate, influencing their stability, clearance, and the nature of their metabolites. While direct comparative studies on isogenic fluorinated and non-fluorinated SARMs are limited in publicly available literature, existing data suggests that fluorine substitution can enhance metabolic stability by impeding oxidation by cytochrome P450 (CYP) enzymes. This guide synthesizes the available information to provide a framework for understanding these metabolic differences and offers detailed experimental protocols for researchers to conduct their own comparative studies.

Comparative Metabolic Data

One notable example involves the comparison of two arylpropionamide-based SARMs: Compound 8 (with a p-acetamido substitution) and Compound 13 (with a p-fluoro substitution). While a detailed metabolic breakdown is not provided, their pharmacokinetic profiles have been described as "comparable." This suggests that in this specific structural context, the substitution of an acetamido group with a fluorine atom did not dramatically alter the overall pharmacokinetic behavior.

To provide a more quantitative comparison, we will consider hypothetical metabolic stability data based on the general principles of fluorine substitution in drug metabolism. The following table illustrates the expected differences in metabolic stability when a metabolically labile position in a SARM is replaced with a fluorine atom.

CompoundSubstitutionIn Vitro Half-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Major Metabolic Pathways
Hypothetical SARM A Non-fluorinated (e.g., -H or -CH₃ at a labile site)1546.2Oxidation (Hydroxylation), Glucuronidation
Hypothetical SARM A-F Fluorinated (e.g., -F at the same site)4515.4Reduced Oxidation, Glucuronidation

Note: This table is illustrative and based on the generally observed trend that fluorination at a metabolically active site can significantly increase metabolic stability. The actual values would need to be determined experimentally for specific SARM pairs.

Experimental Protocols

To facilitate direct comparative studies, this section provides detailed methodologies for key in vitro metabolism experiments.

Human Liver Microsome (HLM) Stability Assay

This assay is a standard method to assess the metabolic stability of a compound by incubating it with human liver microsomes, which are rich in CYP enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compounds (fluorinated and non-fluorinated SARMs)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂) solution

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw HLM on ice.

    • Prepare a working solution of HLM in phosphate buffer.

    • Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO, not exceeding 0.1% final concentration).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound or control solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquots to a plate containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Metabolite Identification using Human Hepatocytes

This assay provides a more complete picture of metabolism, including both Phase I and Phase II metabolic pathways.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compounds

  • Collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

  • Cell Culture:

    • Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer.

  • Incubation with Test Compounds:

    • Prepare working solutions of the fluorinated and non-fluorinated SARMs in the culture medium.

    • Remove the old medium from the hepatocyte cultures and add the medium containing the test compounds.

    • Incubate the plates at 37°C in a CO₂ incubator for a specified period (e.g., 24 hours).

  • Sample Collection and Preparation:

    • Collect the cell culture medium and the cell lysate.

    • Extract the parent compound and its metabolites using a suitable solvent (e.g., acetonitrile or methanol).

    • Centrifuge to remove cell debris and proteins.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-HRMS analysis.

  • Metabolite Profiling and Identification:

    • Analyze the samples using an LC-HRMS system to detect and identify potential metabolites.

    • Compare the metabolic profiles of the fluorinated and non-fluorinated SARMs to identify differences in the types and quantities of metabolites formed.

Mandatory Visualizations

SARM Signaling Pathway

The following diagram illustrates the mechanism of action of Selective Androgen Receptor Modulators.

Caption: SARM binds to the Androgen Receptor, leading to tissue-selective gene transcription.

Experimental Workflow: HLM Stability Assay

The following diagram outlines the workflow for the Human Liver Microsome (HLM) stability assay.

HLM_Workflow prep 1. Reagent Preparation (HLM, SARM, NADPH) incubate 2. Incubation at 37°C prep->incubate sample 3. Time-Point Sampling (0, 5, 15, 30, 45, 60 min) incubate->sample quench 4. Reaction Quenching (Cold Acetonitrile + IS) sample->quench process 5. Sample Processing (Protein Precipitation) quench->process analyze 6. LC-MS/MS Analysis process->analyze data 7. Data Analysis (t½, CLint Calculation) analyze->data

Caption: Workflow for determining SARM metabolic stability using Human Liver Microsomes.

Conclusion

The substitution of hydrogen with fluorine is a powerful strategy in drug design to enhance metabolic stability. In the context of SARMs, this modification has the potential to significantly improve their pharmacokinetic profiles, leading to more effective and durable therapeutic agents. While direct comparative metabolic data for fluorinated and non-fluorinated SARM analogs is still emerging, the principles of fluorine's effects on drug metabolism provide a strong rationale for its use. The experimental protocols provided in this guide offer a standardized approach for researchers to generate robust comparative data, which will be crucial for the continued development of next-generation SARMs with optimized metabolic properties. Further research focusing on direct, quantitative comparisons of the metabolism of fluorinated and non-fluorinated SARMs is highly encouraged to build a more comprehensive understanding of these structure-metabolism relationships.

A Head-to-Head Comparison of Method Transfer Approaches for a Validated SARM Bioanalytical Assay

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the successful transfer of validated bioanalytical methods for Selective Androgen Receptor Modulators (SARMs). This guide provides a detailed comparison of common method transfer strategies, supported by illustrative experimental data and protocols.

The transfer of a validated bioanalytical method from one laboratory to another is a critical step in the drug development lifecycle.[1][2] It ensures that the receiving laboratory can produce accurate and reliable data for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][3] For potent and specific compounds like Selective Androgen Receptor Modulators (SARMs), a robust and well-documented method transfer is paramount to maintain data integrity across different testing sites.[2]

This guide compares two common method transfer strategies—co-validation and partial validation—for a validated SARM bioanalytical assay. It outlines the experimental design, acceptance criteria, and provides a detailed experimental protocol for a typical LC-MS/MS assay for the SARM, Ostarine (Enobosarm).

Method Transfer Strategies: A Comparative Overview

The choice of method transfer strategy depends on various factors, including the complexity of the assay, the experience of the receiving laboratory, and regulatory requirements.[4][5] The two primary approaches are:

  • Co-validation: In this approach, the receiving laboratory participates in the initial method validation.[4] This is particularly useful when the method is being transferred from a development site to a commercial manufacturing or contract research organization (CRO) before the method has been fully validated.[4]

  • Partial Validation: This is performed on a previously validated method that is being transferred to a new laboratory.[3][6][7] It involves demonstrating that the receiving laboratory can meet a subset of the original validation parameters, typically focusing on precision and accuracy.[4][8]

A transfer waiver is another option where no experimental testing is performed. This is generally only applicable for simple, compendial methods and is not recommended for complex bioanalytical assays for SARMs.[4]

Comparative Data for Method Transfer Approaches

The following tables present illustrative data from a hypothetical method transfer of a validated Ostarine bioanalytical assay. The data is representative of what would be expected for a successful transfer using either co-validation or partial validation.

Table 1: Co-Validation Acceptance Criteria and Results

ParameterAcceptance CriteriaOriginating Lab ResultsReceiving Lab ResultsPass/Fail
Inter-assay Precision (%CV) ≤ 15.0%4.2%5.1%Pass
Inter-assay Accuracy (%Bias) Within ±15.0% of nominal-2.5%-3.8%Pass
Linearity (r²) ≥ 0.990.9980.997Pass
LLOQ Precision (%CV) ≤ 20.0%8.5%9.2%Pass
LLOQ Accuracy (%Bias) Within ±20.0% of nominal5.7%6.4%Pass
Selectivity No significant interference at the retention time of the analyte in 6 individual lots of blank matrix.PassPassPass
Recovery (%) Consistent and reproducible85.2%83.9%Pass

Table 2: Partial Validation Acceptance Criteria and Results

ParameterAcceptance CriteriaReceiving Lab ResultsPass/Fail
Inter-assay Precision (%CV) ≤ 15.0%6.3%Pass
Inter-assay Accuracy (%Bias) Within ±15.0% of nominal-4.1%Pass
LLOQ Precision (%CV) ≤ 20.0%10.5%Pass
LLOQ Accuracy (%Bias) Within ±20.0% of nominal7.8%Pass

Experimental Protocols

A detailed and well-documented experimental protocol is the cornerstone of a successful method transfer.[4] The following is a representative protocol for the bioanalysis of Ostarine in human plasma using LC-MS/MS.

Protocol: Quantification of Ostarine in Human Plasma by LC-MS/MS

1. Scope: This method is for the quantitative determination of Ostarine in human plasma over a concentration range of 1.00 to 500 ng/mL.[2]

2. Materials and Reagents:

  • Ostarine reference standard

  • Ostarine-d3 (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3. Sample Preparation (Protein Precipitation):

  • Allow all samples and reagents to thaw to room temperature.

  • To 100 µL of plasma sample, add 25 µL of internal standard working solution (Ostarine-d3 in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Ostarine: [Precursor Ion] -> [Product Ion]

    • Ostarine-d3: [Precursor Ion + 3] -> [Product Ion]

5. Data Analysis:

  • Peak area ratios of the analyte to the internal standard will be used for quantification.

  • A weighted (1/x²) linear regression will be used to construct the calibration curve.

Visualizing the Process and Mechanism

To further clarify the method transfer workflow and the underlying biological mechanism of SARMs, the following diagrams are provided.

Method_Transfer_Workflow cluster_originating_lab Originating Laboratory cluster_transfer_process Method Transfer Process cluster_receiving_lab Receiving Laboratory dev Method Development val Full Method Validation dev->val protocol Develop Transfer Protocol val->protocol Initiate Transfer training Train Receiving Lab Personnel protocol->training cov Co-Validation training->cov Execute Transfer part Partial Validation training->part routine Routine Sample Analysis cov->routine part->routine

A high-level workflow for bioanalytical method transfer.

SARMs exert their effects by binding to the androgen receptor (AR), leading to tissue-selective anabolic effects.[9][10][11] The signaling pathway involves the translocation of the SARM-AR complex to the nucleus and the subsequent modulation of gene expression.[12]

Canonical signaling pathway of a Selective Androgen Receptor Modulator.

Conclusion

A successful bioanalytical method transfer is essential for maintaining data quality and consistency throughout the drug development process. Both co-validation and partial validation are viable strategies, with the choice depending on the specific circumstances of the transfer. By establishing a clear protocol, defining appropriate acceptance criteria, and ensuring effective communication between laboratories, a seamless and successful method transfer can be achieved.[4][5] This guide provides a framework for researchers and scientists to navigate the complexities of transferring a validated SARM bioanalytical assay, ultimately contributing to the generation of reliable data for regulatory submissions.

References

The Gold Standard for Metabolite Confirmation: A Comparative Guide to Using Deuterated Andarine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of drug metabolites is a critical step in understanding the pharmacology and safety of a new chemical entity. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of Andarine metabolites, with a focus on the superior performance achieved through the use of a deuterated internal standard.

Andarine (also known as S-4) is a selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in muscle wasting and osteoporosis.[1] Like many xenobiotics, Andarine undergoes extensive metabolism in the body, leading to the formation of various metabolites. Accurate identification of these metabolites is crucial for a complete understanding of its pharmacokinetic profile and for regulatory submissions. The primary analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Challenge of Accurate Quantification

While LC-MS/MS is a powerful tool, its accuracy can be hampered by several factors, including matrix effects, variations in sample preparation, and instrument response fluctuations. To compensate for these variables, an internal standard is typically employed. The ideal internal standard should mimic the behavior of the analyte of interest as closely as possible.

This guide compares two approaches for the confirmation of Andarine metabolites: one using a non-deuterated (structural analog) internal standard and the other employing a stable isotope-labeled (deuterated) Andarine standard.

Data Presentation: The Superiority of the Deuterated Standard

The use of a deuterated internal standard significantly enhances the accuracy and precision of metabolite quantification. This is because the deuterated standard co-elutes with the native analyte and its metabolites, experiencing the same matrix effects and ionization suppression or enhancement. A structural analog, on the other hand, may have different chromatographic and mass spectrometric behavior, leading to less reliable results.

While a direct comparative study for Andarine metabolites was not found in the public literature, a study on the immunosuppressant drug everolimus (B549166) provides a clear illustration of the advantages of a deuterated standard.[2]

ParameterMethod with Analog Internal StandardMethod with Deuterated (d4) Internal Standard
Linearity (Slope) 0.830.95
Correlation Coefficient (r) > 0.98> 0.98
Coefficient of Variation (CV) 4.3% - 7.2%4.3% - 7.2%
Data adapted from a comparative study on everolimus quantification.[2] A slope closer to 1.0 indicates a more accurate calibration curve.

As the table demonstrates, the method utilizing the deuterated internal standard (everolimus-d4) yielded a calibration curve slope closer to the ideal value of 1.0, indicating a more accurate quantification compared to the method using a structural analog.[2]

Experimental Protocols

Synthesis of Deuterated Andarine (Andarine-d4)
Metabolite Identification and Confirmation using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a typical workflow for the identification and confirmation of Andarine metabolites in a biological matrix (e.g., urine, plasma) using a deuterated internal standard.

1. Sample Preparation:

  • Aliquots of the biological samples (e.g., 1 mL of urine) are spiked with a known concentration of Andarine-d4 internal standard solution.

  • For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is performed to cleave the glucuronide and sulfate (B86663) moieties.

  • A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is then carried out to isolate the analytes from the matrix.

  • The extracted samples are evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Andarine, its expected metabolites, and Andarine-d4 are monitored. The transitions for Andarine-d4 will be shifted by +4 m/z compared to the unlabeled analyte.

3. Data Analysis:

  • The peak areas of the analyte and the deuterated internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • The concentrations of the metabolites in the samples are then calculated from this calibration curve.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Biological_Sample Biological Sample (Urine/Plasma) Spike_IS Spike with Andarine-d4 Biological_Sample->Spike_IS Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Spike_IS->Hydrolysis Extraction LLE or SPE Hydrolysis->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Metabolite Quantification Calibration->Quantification G Andarine Andarine AR Androgen Receptor (AR) (inactive, complexed with HSPs) Andarine->AR Binds to Andarine_AR Andarine-AR Complex AR->Andarine_AR HSPs Heat Shock Proteins (HSPs) Andarine_AR->HSPs Dissociation of Dimerization Dimerization Andarine_AR->Dimerization Dimer_AR Dimerized Andarine-AR Complex Dimerization->Dimer_AR Nucleus Nucleus Dimer_AR->Nucleus Translocation to ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Anabolic_Effects Anabolic Effects (Muscle and Bone Growth) Transcription->Anabolic_Effects

References

Establishing Linearity and Range for Andarine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of pharmaceuticals and research compounds like Andarine (S-4), establishing the linearity and range of an analytical method is a critical component of method validation. This process ensures that the measurements are accurate and reliable over a specific concentration range. This guide provides a comparison of different analytical methods for Andarine quantification, focusing on their established linearity and range, and details the experimental protocols involved.

The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, defining linearity as the ability of a method to produce results that are directly proportional to the concentration of the analyte within a given range.[1][2][3][4][5] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][6]

Comparative Analysis of Linearity and Range

The following table summarizes the linearity and range for two different liquid chromatography-mass spectrometry (LC-MS) based methods used for the quantification of selective androgen receptor modulators (SARMs), including Andarine.

Parameter Method 1: LC-MS/MS for Andarine Method 2: SPE-UHPLC-MS/MS for a Comparable SARM
Analyte AndarineUnspecified SARM
Linear Range 50 - 10000 ng/mL[7][8]0.05 - 25 ng/mL[9]
Correlation Coefficient (r²) 0.9954 - 0.9973[7]0.9999[9]
Matrix Rat Serum[7][8]Not specified

Experimental Protocols

Method 1: LC-MS/MS for Andarine Quantification in Rat Serum

This method was validated for the quantitative determination of Andarine in rat serum.[7][8]

1. Sample Preparation (Protein Precipitation):

  • To a serum sample, an internal standard (e.g., another SARM like Ostarine) is added.

  • A protein precipitating agent, such as a mixture of methanol (B129727) and ammonium (B1175870) formate (B1220265) solution (75:25, v/v), is added to the serum sample.[7][8]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is transferred to an HPLC vial for analysis.[7]

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatography: Reverse-phase liquid chromatography is employed.

    • Mobile Phase: A mixture of methanol and 10 mM ammonium formate solution (75:25, v/v).[7][8]

  • Mass Spectrometry:

    • Ionization: Negative electrospray ionization (ESI-).[7][8]

    • Detection: The analytes are detected using a QTOF mass spectrometer in MS/MS mode, monitoring specific transitions for Andarine and the internal standard.[7][8]

3. Establishing Linearity and Range:

  • A series of calibration standards are prepared by spiking known concentrations of Andarine into the blank matrix (rat serum).

  • The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. This method demonstrated linearity over the concentration range of 50 - 10000 ng/mL.[7][8]

Method 2: SPE-UHPLC-MS/MS for SARM Quantification

This method demonstrates a lower limit of detection and quantification, suitable for trace analysis.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • SPE is utilized for sample clean-up and concentration, which generally provides cleaner extracts compared to protein precipitation.

  • The specific sorbent and elution solvents would be optimized for the target SARM.

2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis:

  • Chromatography: UHPLC is used for faster analysis and better resolution compared to conventional HPLC.

  • Mass Spectrometry: Tandem mass spectrometry provides high selectivity and sensitivity.

3. Establishing Linearity and Range:

  • Similar to the first method, a calibration curve is generated using a series of standards.

  • This method showed excellent linearity with a correlation coefficient (r²) of 0.9999 over a concentration range of 0.05 to 25 ng/mL.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for establishing the linearity and range of an analytical method for Andarine quantification.

References

The Untapped Potential: A Comparative Look at the Stability of Deuterated and Non-Deuterated SARMs

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative stability studies on deuterated versus non-deuterated Selective Androgen Receptor Modulators (SARMs) are not yet prevalent in publicly accessible research, the foundational principles of medicinal chemistry and a wealth of data from other drug classes provide a strong basis for evaluating the potential benefits of deuteration. This guide synthesizes the known metabolic profiles of popular SARMs with the established advantages of isotopic substitution to offer a projection of the enhanced stability that could be achieved.

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, is a well-established method in drug development to improve pharmacokinetic profiles.[1][2] This modification can significantly slow down drug metabolism, leading to a longer half-life, increased drug exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[1][3] The underlying principle is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes, particularly the Cytochrome P450 (CYP) family, compared to a carbon-hydrogen (C-H) bond.[1][2]

Metabolic Stability of Non-Deuterated SARMs: A Baseline

Several studies have elucidated the metabolic pathways and pharmacokinetic parameters of non-deuterated SARMs. This information provides a crucial baseline for understanding where deuteration could offer the most significant stability enhancements.

For instance, Ostarine (MK-2866/Enobosarm) is known to be metabolized by CYP3A4 and various UDP-glucuronosyltransferase (UGT) enzymes.[4] Its metabolism involves pathways such as glucuronidation and oxidation.[5] Similarly, in vitro studies with Ligandrol (LGD-4033) using human liver microsomes have identified several metabolites, all involving modifications to the pyrrolidine (B122466) ring, indicating this as a primary site of metabolic activity.[6] RAD-140 has shown high stability in microsomal incubations, with a half-life greater than two hours.[7]

Below is a summary of pharmacokinetic data for some of the most well-researched non-deuterated SARMs.

SARMElimination Half-LifeKey Metabolic PathwaysReference
Ligandrol (LGD-4033) 24 to 36 hoursModification of the pyrrolidine ring[8]
Ostarine (MK-2866) 14 to 24 hoursOxidation, Glucuronidation (CYP3A4, UGT1A1, UGT2B7)[4][5]
RAD-140 (Testolone) > 2 hours (in vitro)Not extensively detailed in public literature[7]

The Deuteration Advantage: A Case Study with Enzalutamide (B1683756)

To illustrate the potential impact of deuteration on a molecule with some structural similarities to certain SARMs, the case of Enzalutamide, an androgen receptor inhibitor, is highly informative. A study on its N-methyl deuterated analog (d3-ENT) demonstrated a significant improvement in metabolic stability.

The in vitro intrinsic clearance (CLint) of d3-ENT in both rat and human liver microsomes was substantially lower than its non-deuterated counterpart.[9] This in vitro advantage translated to a significant in vivo effect in rats, with the deuterated version showing a 102% increase in overall drug exposure (AUC) and a 35% higher maximum plasma concentration (Cmax).[9]

CompoundIn Vitro CLint (Rat Liver Microsomes)In Vitro CLint (Human Liver Microsomes)In Vivo AUC (rats, 10 mg/kg)In Vivo Cmax (rats, 10 mg/kg)Reference
Enzalutamide (ENT) HigherHigherLowerLower[9]
d3-Enzalutamide (d3-ENT) 49.7% Lower72.9% Lower102% Higher35% Higher[9]

This data strongly suggests that deuterating SARMs at known sites of metabolic attack could yield similar enhancements in stability and bioavailability.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the comparative stability of deuterated and non-deuterated compounds.

In Vitro Metabolic Stability Assessment Using Liver Microsomes

Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes, which are a rich source of drug-metabolizing enzymes.[9]

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: A stock solution of the test compounds is prepared in a suitable organic solvent (e.g., DMSO). In a microcentrifuge tube, phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL) are added.

  • Pre-warming: The mixture is pre-warmed at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction: The reaction is initiated by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear portion of the curve gives the elimination rate constant (k), and the in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated based on the half-life and the protein concentration.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog after oral administration to rats.[9]

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Appropriate vehicle for drug formulation (e.g., saline, PEG400)

  • Male Sprague-Dawley rats

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing: Rats are acclimated to housing conditions for at least one week. Animals are fasted overnight before dosing. A single oral dose of the test compound is administered via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: A sensitive and specific LC-MS/MS method is developed and validated for the quantification of the test compounds in plasma.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using appropriate software.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the key concepts and workflows.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion SARM SARM (e.g., LGD-4033) Metabolite1 Hydroxylated Metabolite SARM->Metabolite1 CYP450 Metabolite2 Dehydrogenated Metabolite SARM->Metabolite2 CYP450 Metabolite3 Glucuronidated Metabolite Metabolite1->Metabolite3 UGT Excretion Urine/Feces Metabolite2->Excretion Metabolite3->Excretion

A generalized metabolic pathway for a typical SARM.

G A Prepare Incubation Mixture (Compound, Microsomes, Buffer) B Pre-warm at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Ice-cold Acetonitrile + IS) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½ and CLint) G->H

Workflow for an in vitro metabolic stability assay.

G cluster_0 Non-Deuterated Compound cluster_1 Deuterated Compound CH_Bond C-H Bond Metabolism_H Rapid Metabolism (Lower Activation Energy) CH_Bond->Metabolism_H Enzyme (CYP450) node_result_H Metabolism_H->node_result_H Faster Clearance, Shorter Half-life CD_Bond C-D Bond (Stronger) Metabolism_D Slower Metabolism (Higher Activation Energy) CD_Bond->Metabolism_D Enzyme (CYP450) node_result_D Metabolism_D->node_result_D Slower Clearance, Longer Half-life

The Kinetic Isotope Effect on drug metabolism.

Conclusion

While direct, peer-reviewed comparative stability studies on deuterated and non-deuterated SARMs are eagerly awaited, the existing body of scientific knowledge strongly supports the hypothesis that deuteration would significantly enhance the metabolic stability of these compounds. By identifying the primary "soft spots" for metabolism on a given SARM and strategically replacing hydrogens with deuterium, it is plausible to achieve improved pharmacokinetic profiles, potentially leading to more effective and safer next-generation SARMs. The experimental protocols outlined provide a clear roadmap for researchers to conduct these much-needed head-to-head comparisons.

References

Safety Operating Guide

Safe Disposal of 4-Desacetamido-4-fluoro Andarine-D4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The primary route for the disposal of halogenated organic compounds is high-temperature incineration conducted by a licensed environmental disposal company.[1][2] This process is designed to break down the stable chemical bonds, including the carbon-fluorine bond, into less harmful substances.[2] It is imperative that this type of waste is not disposed of down the drain or mixed with regular trash.[1][3]

Waste Characterization and Handling

Proper characterization and handling are the first steps in a compliant disposal process. Below is a summary of the information required for waste management services.

Waste Profile Characteristic Description Primary Disposal Route
Chemical Name 4-Desacetamido-4-fluoro Andarine-D4Licensed Hazardous Waste Disposal
Chemical Class Halogenated Organic Compound, Non-steroidal SARM derivativeSegregated collection and high-temperature incineration
Potential Hazards While specific data is limited, the base compound class (SARMs) has been associated with potential liver and cardiovascular effects. The compound should be handled as hazardous.[4][5][6][7]Licensed Hazardous Waste Disposal
Physical Form Typically a solid or neat form.Licensed Hazardous Waste Disposal
Container Requirements Chemically compatible, sealed, and clearly labeled containers.[8]N/A
Experimental Protocol: Decontamination of Empty Containers

Containers that have held this compound must be decontaminated before disposal. The standard procedure is a triple rinse.[9]

Methodology:

  • Initial Rinse: Rinse the container with a small amount of a suitable solvent capable of dissolving the compound (e.g., ethanol, methanol, or acetone). This initial rinsate must be collected and treated as hazardous waste.[9][10]

  • Subsequent Rinses: Repeat the rinsing process two more times. Each rinsing should use a solvent volume of approximately 5-10% of the container's volume.

  • Rinsate Collection: All rinsate from the three washes must be collected and combined with the liquid hazardous waste stream for this compound.[10]

  • Container Disposal: Once triple-rinsed and air-dried, and with all labels defaced or removed, the container may be disposed of as regular laboratory waste, such as in designated glass disposal boxes.[10][11]

Step-by-Step Disposal Procedures

Adherence to a systematic disposal workflow is essential for safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Waste Segregation

Proper segregation is crucial to prevent dangerous reactions and to facilitate correct disposal.

  • Solid Waste: Collect all solid waste contaminated with this compound, such as weighing papers, contaminated tips, and gloves, in a dedicated, sealed container. This container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name.[1]

  • Liquid Waste: Solutions containing the compound and the rinsate from container decontamination should be collected in a separate, sealed, and chemically compatible container. This container must also be labeled as "Halogenated Organic Waste" with a complete list of its contents, including all solvents.[1]

  • Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.

Do not mix halogenated waste with non-halogenated waste. [1]

Waste Storage

Store sealed and labeled waste containers in a designated, well-ventilated, and secure area. This location should be away from incompatible materials.[12]

Final Disposal

Arrange for a hazardous waste pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Provide them with a complete inventory of the waste container's contents.

Below is a diagram illustrating the proper disposal workflow for this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Preparation cluster_2 Storage & Disposal A Solid Waste (Contaminated PPE, etc.) D Label as 'Halogenated Organic Waste' A->D B Liquid Waste (Solutions, Rinsate) B->D C Empty Containers E Triple Rinse Container C->E G Store in Secure Designated Area D->G F Collect Rinsate E->F All 3 rinses J Dispose of Rinsed Container in Regular Lab Waste E->J After rinsing & defacing F->B H Schedule EHS/ Contractor Pickup G->H I High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Desacetamido-4-fluoro Andarine-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Desacetamido-4-fluoro Andarine-D4. The following guidelines are based on available data for the non-deuterated analogue, 4-Desacetamido-4-fluoro Andarine, and general principles for handling potent research chemicals. It is imperative to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a risk assessment for all planned experimental procedures.

Hazard Identification and Personal Protective Equipment (PPE)

The non-deuterated analogue, 4-Desacetamido-4-fluoro Andarine, is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation. The primary known hazard is serious eye irritation (H319). Due to the chemical structure, which includes fluorinated and nitrated aromatic rings, caution should be exercised to avoid inhalation, ingestion, and skin contact. The deuterated form is expected to have a similar hazard profile.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeMinimum RequirementRecommended for High-Risk Operations*
Eye Protection Safety glasses with side shieldsChemical splash goggles and a face shield
Hand Protection Nitrile gloves (double-gloving recommended)Chemical-resistant gloves (e.g., Viton®, butyl rubber) over nitrile gloves
Body Protection Laboratory coatChemical-resistant apron or suit
Respiratory Not generally required for small quantities in a well-ventilated areaNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates

*High-risk operations include handling large quantities, generating dust or aerosols, and working outside of a certified chemical fume hood.

Safe Handling and Operational Plan

A systematic approach is essential to minimize exposure and ensure a safe working environment.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound in Ventilated Enclosure prep_setup->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_transfer Transfer Solution Using Syringe or Pipette handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware and Surfaces handle_transfer->clean_decontaminate clean_dispose_liquid Dispose of Liquid Waste in Halogenated Waste clean_decontaminate->clean_dispose_liquid clean_dispose_solid Dispose of Solid Waste in Designated Container clean_dispose_liquid->clean_dispose_solid clean_remove_ppe Remove and Dispose of PPE clean_dispose_solid->clean_remove_ppe

Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work within a certified chemical fume hood.

    • Don the appropriate PPE as outlined in Table 1.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Have a chemical spill kit readily available.

  • Weighing and Aliquoting:

    • Use a balance within a ventilated enclosure to minimize dust inhalation.

    • Handle the solid compound with care to avoid generating dust.

    • Prepare aliquots of the desired concentration in a suitable solvent.

  • Experimental Use:

    • When transferring solutions, use a syringe or calibrated pipette to avoid spills.

    • Keep all containers tightly sealed when not in use.

  • Cleanup:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed container for halogenated organic solidsDispose through a licensed hazardous waste contractor.
(e.g., contaminated gloves, weigh paper, pipette tips)
Liquid Waste Labeled, sealed container for halogenated organic liquid wasteDispose through a licensed hazardous waste contractor. Do not pour down the drain.
(e.g., unused solutions, solvent rinses)
Sharps Puncture-resistant sharps containerDispose through a licensed medical or hazardous waste contractor.
(e.g., contaminated needles, syringes)

Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Final Disposal gen_solid Contaminated Solids seg_solid Halogenated Solid Waste Container gen_solid->seg_solid gen_liquid Unused Solutions & Rinses seg_liquid Halogenated Liquid Waste Container gen_liquid->seg_liquid gen_sharps Contaminated Sharps seg_sharps Sharps Container gen_sharps->seg_sharps disp_contractor Licensed Hazardous Waste Contractor seg_solid->disp_contractor seg_liquid->disp_contractor seg_sharps->disp_contractor

Disposal workflow for waste from handling the compound.

Due to the presence of fluorine, high-temperature incineration is the preferred method of destruction for this compound to prevent the release of persistent fluorinated compounds into the environment. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。